1-Methyl-3-oxocyclobutane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNKGAMQJTVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286442-89-5 | |
| Record name | 1-Methyl-3-oxocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a versatile bifunctional molecule incorporating a strained cyclobutane ring, a ketone, and a carboxylic acid moiety. This unique combination of features makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectroscopic details, and characteristic reactivity. Detailed experimental protocols for its synthesis and key chemical transformations are also presented, alongside visualizations to aid in understanding its synthetic utility.
Physicochemical Properties
This compound is a solid at room temperature with an off-white appearance.[1] Its key physicochemical properties are summarized in the table below. The presence of both a polar carboxylic acid group and a relatively nonpolar cyclobutane ring results in moderate solubility in water.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 286442-89-5 | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | approx. -7 °C | [1] |
| Boiling Point | 189-195 °C (distillation range); 272.3 ± 33.0 °C (predicted) | [1][3] |
| pKa | 4.39 ± 0.20 (predicted) | [4] |
| Solubility | Slightly to moderately soluble in water | [1] |
Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, cyclobutane ring, and carboxylic acid protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[1] Two distinct carbonyl (C=O) stretching bands are also observed: one for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the ketone carbonyl in the strained cyclobutane ring at a higher frequency, typically between 1750-1785 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the carboxyl group.[1]
Chemical Reactivity and Synthetic Applications
This compound undergoes reactions typical of both carboxylic acids and ketones, making it a versatile intermediate in organic synthesis. Its application as a building block in the synthesis of various pharmaceutical compounds is a key area of interest.
Synthesis of this compound
A common synthetic route involves cyclization reactions from appropriate acyclic precursors, followed by functional group transformations.
Key Reactions
The carboxylic acid group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst.
The ketone functionality can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride.
The carboxylic acid can be coupled with amines to form amides, a crucial reaction in the synthesis of many biologically active molecules.
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Synthesis of this compound
A multi-step synthesis starting from commercially available precursors is a common approach. One reported method involves the cyclization of a substituted malonic ester derivative followed by hydrolysis and decarboxylation.
Step 1: Cyclization
-
To a solution of the appropriate substituted malonic ester in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added.
-
A dihaloalkane is then added, and the mixture is heated to reflux to facilitate the cyclization reaction.
-
After cooling, the reaction mixture is worked up by extraction and purified by distillation or chromatography to yield the cyclobutane diester intermediate.
Step 2: Hydrolysis and Decarboxylation
-
The cyclobutane diester is heated with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to hydrolyze the ester groups.
-
Upon acidification (if a basic hydrolysis was performed), the resulting diacid undergoes decarboxylation upon heating to yield this compound.
-
The final product is purified by recrystallization or distillation.
Esterification (Fischer Esterification)
-
This compound is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux for several hours.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the ester product, which can be further purified by chromatography.
Reduction of the Ketone
-
This compound is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise with stirring.
-
The reaction is allowed to proceed at low temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of an acid (e.g., dilute HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the corresponding hydroxy acid.
Amidation
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt) are added.
-
The mixture is stirred for a short period before the desired amine is added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is filtered to remove any precipitated by-products.
-
The filtrate is washed successively with dilute acid, dilute base, and brine.
-
The organic layer is dried and concentrated to afford the amide product, which may be purified by chromatography or recrystallization.
Applications in Drug Discovery
The rigid cyclobutane scaffold of this compound is of significant interest in drug design as it can serve as a bioisosteric replacement for other cyclic or aromatic structures, potentially improving physicochemical and pharmacokinetic properties of drug candidates. The presence of orthogonal functional groups (ketone and carboxylic acid) allows for selective modification and elaboration, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening. It has been utilized as an intermediate in the synthesis of various pharmaceutically active compounds.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a synthetically versatile cyclobutane derivative that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional scaffold and bifunctional nature—possessing both a ketone and a carboxylic acid tethered to a quaternary center—make it an attractive building block for the synthesis of complex molecular architectures.[1] This compound serves as a crucial intermediate in the development of a wide array of pharmacologically active agents, including inhibitors of key cellular signaling proteins and other therapeutic targets. Its unique structural features allow for the precise introduction of pharmacophores, enabling the exploration of structure-activity relationships in drug design.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, characterization, and application in synthetic protocols.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 286442-89-5 | N/A |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Off-white solid | N/A |
| Boiling Point | 196 °C (Predicted) | N/A |
| Melting Point | ~ -7 °C (Predicted) | N/A |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol and diethyl ether. | [1] |
| SMILES | CC1(CC(=O)C1)C(=O)O | [2] |
Spectroscopic Data
The following tables outline the characteristic spectroscopic signatures for this compound.
Table 2.2.1. ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
| 3.0 - 3.5 | Multiplet | Cyclobutane ring protons (-CH₂-) |
| 1.5 | Singlet | Methyl protons (-CH₃) |
Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1]
Table 2.2.2. ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 205 - 220 | Ketone carbonyl carbon (C=O) |
| 175 - 185 | Carboxylic acid carbonyl carbon (-COOH) |
| 50 - 60 | Methylene carbons of the cyclobutane ring (-CH₂) |
| 40 - 50 | Quaternary carbon of the cyclobutane ring |
| 20 - 30 | Methyl carbon (-CH₃) |
Table 2.2.3. Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 2500 - 3300 | Broad | O-H stretch of carboxylic acid |
| 1750 - 1785 | Sharp, Strong | C=O stretch of strained cyclic ketone |
| ~1710 | Sharp, Strong | C=O stretch of carboxylic acid |
Synthesis Protocols
Synthesis of 3-Oxocyclobutanecarboxylic Acid (Parent Compound)
A common route to 3-oxocyclobutanecarboxylic acid involves the hydrolysis of a protected diester precursor.[3][4][5]
Step 1: Synthesis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester This step typically involves a cyclization reaction between a malonic ester derivative and a suitable dielectrophile.
Step 2: Hydrolysis and Decarboxylation The resulting diester is then subjected to acidic hydrolysis to remove the protecting groups and induce decarboxylation.
-
Reagents: 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester, 20% Hydrochloric Acid.
-
Procedure:
-
A mixture of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) and 20% aqueous hydrochloric acid is heated at reflux for 48-60 hours.[4]
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether.[3]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-oxocyclobutanecarboxylic acid.[3]
-
The crude product can be purified by recrystallization.
-
Proposed Synthesis of this compound
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid To enable α-alkylation, the carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).
-
Reagents: 3-Oxocyclobutanecarboxylic acid, Methanol (or Ethanol), and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Procedure (Fischer Esterification):
-
Dissolve 3-oxocyclobutanecarboxylic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours.
-
After completion, cool the reaction and remove the excess methanol under reduced pressure.
-
Neutralize the remaining acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester with an organic solvent.
-
Dry the organic layer and purify the ester by distillation.
-
Step 2: α-Methylation of the Ester The α-proton of the ester can be removed by a strong base to form an enolate, which is then alkylated with a methylating agent.
-
Reagents: Methyl 3-oxocyclobutanecarboxylate, a strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), and a methylating agent (e.g., Methyl iodide - CH₃I).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester in a dry aprotic solvent (e.g., THF) and cool to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) to the cooled ester solution to form the enolate.
-
After stirring for a short period, add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and purify the methylated ester by chromatography or distillation.
-
Step 3: Hydrolysis of the Methylated Ester The final step is the hydrolysis of the ester back to the carboxylic acid.
-
Reagents: Methyl 1-methyl-3-oxocyclobutanecarboxylate, a base (e.g., NaOH or KOH) in a water/alcohol mixture, followed by acidification.
-
Procedure:
-
Dissolve the methylated ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture at reflux until the ester is fully hydrolyzed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield this compound.
-
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of therapeutic agents.[1] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.
Key Therapeutic Areas:
-
Oncology: The compound is used in the synthesis of inhibitors for several key cancer-related proteins, including:
-
ACK1 (Activated Cdc42-associated kinase 1): A non-receptor tyrosine kinase involved in cell survival and proliferation pathways.
-
MDM2 (Murine double minute 2): A negative regulator of the p53 tumor suppressor.
-
JAK (Janus kinase): A family of tyrosine kinases that mediate cytokine signaling and are implicated in various cancers and inflammatory diseases.
-
-
Inflammatory Diseases: As an intermediate for JAK inhibitors, it plays a role in developing treatments for autoimmune and chronic inflammatory conditions.
-
Sleep Disorders: It is a precursor for the synthesis of novel imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists.[1]
-
Dermatology: The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[6]
-
Antifungal Agents: It has also demonstrated fungicidal properties.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of derivatives of this compound stems from their ability to modulate specific biological pathways.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Inhibitors derived from this compound can block this pathway, which is often dysregulated in inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
MDM2-p53 Signaling Pathway
In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by its negative regulator, MDM2. Inhibitors designed to block the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. This compound | 286442-89-5 [chemicalbook.com]
An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. It details the molecule's structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Molecular Structure and Chemical Identity
This compound (CAS No. 286442-89-5) is a cyclobutane derivative featuring a unique combination of functional groups within a strained four-membered ring.[1] Its molecular formula is C₆H₈O₃, with a molecular weight of approximately 128.13 g/mol .[1][2][3] The structure is characterized by a quaternary carbon at the C1 position, substituted with both a methyl and a carboxylic acid group.[1] A ketone functional group is located at the C3 position.[1] This arrangement creates significant steric hindrance and a puckered ring geometry, influencing its reactivity.[1]
| Identifier | Value |
| IUPAC Name | This compound[1][3][4] |
| CAS Number | 286442-89-5[1][2][3] |
| Molecular Formula | C₆H₈O₃[1][2][3][4] |
| Molecular Weight | 128.13 g/mol [1][2][3] |
| Canonical SMILES | CC1(CC(=O)C1)C(=O)O[1][3] |
| InChI Key | GURNKGAMQJTVCQ-UHFFFAOYSA-N[1][3] |
| Predicted pKa | 4.39 ± 0.20[2] |
| Appearance | Off-white solid[1] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |
| ¹H-NMR | Carboxylic Acid Proton (-COOH) | Broad singlet, 10.0 - 12.0 ppm[1] |
| ¹³C-NMR | Carboxylic Carbon (-C OOH) | 165 - 185 ppm[5][6] |
| Ketone Carbon (-C =O) | ~203 ppm[7] | |
| Infrared (IR) | Carboxylic Acid O-H Stretch | Broad band, 2500 - 3300 cm⁻¹[1][5][6] |
| Carboxylic Acid C=O Stretch | ~1710 cm⁻¹[1][5][6] | |
| Ketone C=O Stretch (strained ring) | 1750 - 1785 cm⁻¹[1] |
The broadness of the O-H stretch in the IR spectrum is a result of hydrogen bonding.[1][5][6] The position of the ketone's carbonyl stretch at a higher wavenumber is characteristic of strained cyclic ketones.[1]
Synthesis and Experimental Protocols
Several synthetic routes for this compound and its parent compound, 3-oxocyclobutanecarboxylic acid, have been developed. These methods often involve multi-step processes utilizing readily available starting materials.
Protocol 1: Synthesis from 1,3-Dichloroacetone (Classical Route) A classical synthesis for the core cyclobutane structure involves 1,3-dichloroacetone as a starting material.[1][8]
-
Ketal Formation: 1,3-dichloroacetone is reacted with ethylene glycol in toluene, catalyzed by p-toluenesulfonic acid. The mixture is heated to 100°C for approximately 6 hours with reflux to form 2,2-dichloromethyl-1,3-dioxolane.[8] The product is isolated by distillation, with yields reported between 88-92%.[1]
-
Cyclization: The resulting intermediate is treated with a dialkyl malonate (e.g., methyl, ethyl, or isopropyl malonate).[8]
-
Hydrolysis: The cyclized product is then hydrolyzed under strong acidic conditions (e.g., 20-25% hydrochloric acid) at 100°C for 45-55 hours to yield the final 3-oxocyclobutane-1-carboxylic acid.[1][8] Subsequent methylation would be required to obtain the title compound.
Protocol 2: Synthesis from Acetone and Malononitrile A more recent approach utilizes acetone, bromine, and malononitrile as primary raw materials.[1][9]
-
Bromination: Acetone is reacted with bromine in ethanol to produce 1,3-dibromoacetone.[9]
-
Cyclization: The 1,3-dibromoacetone undergoes a cyclization reaction with malononitrile in the presence of an activating agent like sodium iodide and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[9]
-
Hydrolysis: The resulting 3,3-dicyanocyclobutanone intermediate is hydrolyzed by refluxing in 6M aqueous hydrochloric acid for 24 hours. The crude product is then purified by recrystallization to afford 3-oxocyclobutanecarboxylic acid.[9] Further functionalization would be needed to introduce the 1-methyl group.
Biological Activity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents due to its unique three-dimensional structure.[1]
-
Inhibition of Melanin Biosynthesis: The compound has been identified as an inhibitor of melanin biosynthesis.[1][10][11] It is believed to act by inhibiting tyrosinase, a key enzyme in the melanogenesis pathway, suggesting its potential for application in dermatological treatments for pigmentation disorders.[1][10][11]
-
Scaffold for Pharmaceutical Agents: Its derivatives have been incorporated into a variety of drug candidates. It serves as a crucial building block for ACK1 antibodies, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, and PDE10 inhibitors.[1][9]
-
Treatment of Sleep Disorders: The molecule is used in the preparation of novel imidazobenzazepine derivatives that function as dual H1/5-HT2A antagonists, which have shown promise in the treatment of sleep disorders.[1]
-
Anti-inflammatory and Antitumor Applications: Derivatives of this acid are also explored for their potential anti-inflammatory, analgesic, and antitumor properties.[1][9]
Visualized Pathways and Logical Workflows
Diagram 1: Mechanism of Melanin Inhibition
Caption: Inhibition of the tyrosinase enzyme by the title compound, blocking melanin production.
Diagram 2: Application in Drug Synthesis
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. This compound | 286442-89-5 [amp.chemicalbook.com]
- 11. This compound | 286442-89-5 [chemicalbook.com]
IUPAC Nomenclature of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
The correct and preferred IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound "1-Methyl-3-oxocyclobutane-1-carboxylic acid" is 1-methyl-3-oxocyclobutanecarboxylic acid . While the initial name is understood and used, the preferred nomenclature streamlines the name by integrating the "-1-" position of the primary functional group into the parent name.[1][2][3][4][5]
This technical guide outlines the systematic application of IUPAC rules to arrive at the correct name, presents relevant data in a structured format, and provides a logical diagram for the naming process.
IUPAC Naming Protocol
The determination of the IUPAC name follows a hierarchical set of rules, prioritizing functional groups to define the parent structure and its numbering.
Experimental Protocol: IUPAC Name Determination
-
Identify the Principal Functional Group: The molecule contains both a carboxylic acid (-COOH) and a ketone (C=O) group. According to IUPAC priority rules, the carboxylic acid is the principal functional group.[6][7][8][9]
-
Determine the Parent Structure: The principal functional group is attached to a four-membered cycloalkane ring (a cyclobutane). When a carboxylic acid is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[8][9][10][11] Therefore, the parent structure is named cyclobutanecarboxylic acid .
-
Number the Parent Ring: The carbon atom of the ring to which the principal functional group (the carboxylic acid) is attached is assigned locant number 1.[8][11]
-
Identify and Number Substituents:
-
A methyl group (-CH₃) is attached to the same carbon as the carboxylic acid, so it is at position 1.
-
A ketone group is present on the ring. When a ketone is treated as a substituent, the prefix "oxo-" is used.[6][7][8] Numbering the ring from carbon 1 must provide the lowest possible locant for the next substituent. In this case, the oxo group is at position 3.
-
-
Assemble the Final Name: The substituents are listed in alphabetical order ("methyl" before "oxo"). The final name is constructed by adding the numbered substituents as prefixes to the parent name.
-
Final IUPAC Name: 1-methyl-3-oxocyclobutanecarboxylic acid
-
Data Presentation
The properties of 1-methyl-3-oxocyclobutanecarboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-oxocyclobutanecarboxylic acid | PubChem[1], AChemBlock[2], Smolecule[3] |
| CAS Number | 286442-89-5 | PubChem[1], AChemBlock[2], Smolecule[3] |
| Molecular Formula | C₆H₈O₃ | PubChem[1], AChemBlock[2], Smolecule[3] |
| Molecular Weight | 128.13 g/mol | PubChem[1], AChemBlock[2], Smolecule[3] |
| Synonyms | This compound | PubChem[1], ChemicalBook[5] |
Visualization of the Naming Process
The logical workflow for determining the IUPAC name is illustrated in the following diagram.
References
- 1. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]
- 3. Buy this compound | 286442-89-5 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 286442-89-5 [amp.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: IUPAC Nomenclature of Ketones [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IUPAC Rules [chem.uiuc.edu]
- 10. youtube.com [youtube.com]
- 11. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Physical Properties of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 286442-89-5), a versatile building block in medicinal chemistry and organic synthesis. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes a general synthetic workflow where this compound serves as a crucial intermediate.
Core Physical and Chemical Properties
This compound is a cyclobutane derivative with the molecular formula C₆H₈O₃.[1][2][3] Its structure, featuring a strained four-membered ring, a ketone, a carboxylic acid, and a quaternary carbon center, imparts unique reactivity and conformational characteristics.[1] At room temperature, it exists as an off-white solid.[1]
The known and predicted physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1][2][3] |
| Molecular Weight | 128.13 g/mol | [1][3] |
| CAS Number | 286442-89-5 | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | Approx. -7°C | [1] |
| Boiling Point | 272.3 ± 33.0 °C (Predicted) | [4] |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.39 ± 0.20 (Predicted) | [2] |
| Water Solubility | Slightly soluble | [1] |
Experimental Protocols for Property Determination
While specific experimental data for this compound is limited in publicly accessible literature, standard methodologies for characterizing carboxylic acids are well-established. The following protocols describe general procedures for determining the key physical properties listed above.
The melting point of a solid compound can be determined using a melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow.
The boiling point is determined at a specific atmospheric pressure, as it varies with pressure. Distillation is a common method for both purification and boiling point determination.[1]
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.
-
Data Recording: The constant temperature observed during the distillation of the liquid is recorded as the boiling point.
The solubility of a compound in a solvent like water is determined by its ability to form a homogeneous solution.[5][6]
-
Sample Preparation: A small, measured amount of this compound (e.g., 0.10 g) is placed in a test tube.[5]
-
Solvent Addition: A measured volume of the solvent (e.g., 2 mL of water) is added to the test tube.[5]
-
Mixing: The test tube is agitated vigorously to facilitate dissolution.[5]
-
Observation: The mixture is observed to see if the solid dissolves completely. If it does, it is considered soluble. If a significant portion remains undissolved, it is classified as slightly soluble or insoluble. The process can be repeated with heating to check for temperature effects on solubility. Given its six-carbon framework, moderate water solubility is expected.[1]
The acidity of the carboxylic acid group can be assessed qualitatively with pH indicators or quantitatively by titration to determine the pKa.
-
Solution Preparation: A solution of the carboxylic acid is prepared by dissolving a known quantity in water.
-
pH Measurement: The initial pH of the solution is measured using a calibrated pH meter.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH is recorded after each addition of the base.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Application in Synthesis: A Visualized Workflow
This compound serves as a key intermediate in the synthesis of more complex molecules, including novel imidazobenzazepine derivatives used as dual H1/5-HT2A antagonists for treating sleep disorders.[1] The following diagram illustrates a generalized workflow for a multi-step synthesis where this compound is a key reactant.
References
An In-depth Technical Guide on 1-Methyl-3-oxocyclobutane-1-carboxylic acid: Solubility, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-3-oxocyclobutane-1-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. This document collates available data on its solubility, physicochemical properties, and its role as a biological pathway modulator, particularly in melanogenesis.
Core Physicochemical Properties
This compound is a cyclobutane derivative with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol .[1] Its structure features a four-membered ring, a methyl group, a carboxylic acid moiety, and a ketone functional group.[1] This unique combination of functional groups influences its chemical reactivity and physical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₈O₃ | [1][2][3][4] |
| Molecular Weight | ~128.13 g/mol | [1][2][3][4] |
| Appearance | Off-white solid | [1] |
| CAS Number | 286442-89-5 | [1][2][3][4] |
| Predicted pKa | 4.39 ± 0.20 | N/A |
| Water Solubility | Described as "slightly soluble" or "moderate water solubility is expected".[1] The carboxyl group can form hydrogen bonds with water, but the hydrophobic cyclobutane ring and methyl group limit its solubility.[1] | [1] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like ethanol and diethyl ether due to the presence of polar carbonyl groups.[1] | [1] |
Solubility Profile
Experimental Protocol: Determination of Aqueous Solubility of a Carboxylic Acid
While a specific protocol for this compound is not documented, a general and reliable method for determining the aqueous solubility of a carboxylic acid is the shake-flask method, followed by titration.
Objective: To determine the concentration of a saturated solution of a carboxylic acid in water at a specific temperature.
Materials:
-
The carboxylic acid of interest (e.g., this compound)
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the carboxylic acid to a known volume of distilled water in an Erlenmeyer flask. This ensures that a saturated solution is formed.
-
Seal the flask to prevent evaporation.
-
Place the flask in a constant temperature bath (e.g., 25°C) and stir vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.
-
-
Titration:
-
Transfer the filtered, known volume of the saturated solution to a clean Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution from a burette until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the moles of NaOH used:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)
-
-
Since the reaction between a monoprotic carboxylic acid and NaOH is 1:1, the moles of the carboxylic acid in the titrated sample are equal to the moles of NaOH used.
-
Calculate the solubility of the carboxylic acid in moles per liter (mol/L):
-
Solubility (mol/L) = Moles of carboxylic acid / Volume of the saturated solution sample (in L)
-
-
To express the solubility in grams per liter (g/L), multiply the molar solubility by the molecular weight of the carboxylic acid.
-
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of melanin biosynthesis.[5] This activity is primarily attributed to its potential to inhibit tyrosinase, a key enzyme in the melanogenesis pathway.[5] Tyrosinase catalyzes the conversion of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the production of melanin. By inhibiting this enzyme, the compound can effectively reduce melanin synthesis.
The following diagram illustrates the simplified proposed mechanism of action for this compound in the inhibition of melanogenesis.
Caption: Proposed mechanism of melanogenesis inhibition.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a compound like this compound can be visualized as follows.
Caption: General workflow for experimental solubility determination.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is warranted to establish quantitative solubility data and to fully elucidate its mechanisms of biological action.
References
thermal stability of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the Thermal Stability Assessment of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid
Abstract
This compound is a structurally unique molecule featuring a strained cyclobutane ring, a ketone, and a carboxylic acid. This combination of functionalities presents a complex thermal stability profile crucial for its safe handling, storage, and application in pharmaceutical and chemical synthesis. This guide provides a comprehensive framework for characterizing the thermal stability of this and related novel compounds. We delve into the theoretical underpinnings of its potential decomposition pathways and present detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing theoretical insights with practical methodologies, this document serves as an essential resource for researchers, process chemists, and safety professionals in the drug development sector.
Introduction: The Structural Significance and Stability Imperative
The molecule this compound is a compelling synthetic building block. The presence of a quaternary center, a strained four-membered ring, and two reactive functional groups (a ketone and a carboxylic acid) makes it a versatile precursor for more complex molecular architectures. However, these same features are harbingers of potential thermal instability. The ring strain inherent in the cyclobutane moiety and the propensity of the β-keto acid structure to undergo decarboxylation are primary concerns.
A thorough understanding of a compound's thermal behavior is not merely an academic exercise; it is a cornerstone of process safety and drug substance stability. For drug development professionals, defining the thermal decomposition profile is critical for:
-
Process Safety: Preventing runaway reactions during synthesis, purification, and drying.
-
Storage Conditions: Establishing safe long-term storage temperatures to prevent degradation.
-
Formulation Development: Ensuring the active pharmaceutical ingredient (API) remains stable during formulation processes that may involve heat, such as milling or melt-granulation.
This guide provides the necessary theoretical and practical framework to comprehensively assess these risks.
Theoretical Decomposition Pathways
The structure of this compound suggests two primary, competing pathways for thermal decomposition. The relative favorability of these pathways is dependent on temperature, pressure, and the presence of catalysts.
Pathway A: Decarboxylation
The β-keto acid motif is classically known for its susceptibility to decarboxylation, often proceeding through a cyclic six-membered transition state. This is typically a lower-energy pathway and can occur at relatively moderate temperatures.
Pathway B: Cyclobutane Ring-Opening
Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol) and can undergo thermal ring-opening to form two ethylene molecules or other fragmentation products, typically at higher temperatures. In this substituted case, fragmentation would lead to more complex alkenes.
Understanding these potential pathways is crucial for interpreting experimental data and predicting degradation products.
Caption: Predicted thermal decomposition routes for the target molecule.
Experimental Workflow for Thermal Hazard Assessment
A multi-technique approach is essential for a robust evaluation of thermal stability. We recommend a tiered workflow starting with sensitive, small-scale experiments before proceeding to adiabatic calorimetry.
Caption: A tiered workflow for comprehensive thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation.
Methodology Rationale: TGA provides a clear and direct measurement of mass loss as a function of temperature. By using a controlled heating rate in an inert atmosphere, we can isolate thermal decomposition from oxidative processes. A high-resolution TGA is preferred to accurately determine the onset temperature.
Step-by-Step Protocol:
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the heating program: Equilibrate at 30°C, then ramp to 350°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically calculated using the tangent method at the point of initial significant mass loss.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting and decomposition, and to quantify the energy (enthalpy) associated with these events.
Methodology Rationale: DSC measures the difference in heat flow between the sample and a reference pan. This allows for the detection of both endothermic (melting) and exothermic (decomposition) events. The magnitude of an exothermic decomposition is a critical indicator of the potential energy release and hazard.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel DSC pan. The use of high-pressure pans is crucial to contain any pressure generated during decomposition and obtain accurate enthalpy data.
-
Experimental Setup:
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at 50 mL/min.
-
Set the heating program: Equilibrate at 30°C, then ramp to 350°C (or 50°C above the TGA Tonset) at a rate of 10°C/min.
-
-
Data Acquisition: Record the heat flow, temperature, and time.
-
Data Analysis: Plot heat flow versus temperature. Integrate the area under any exothermic peaks to calculate the heat of decomposition (ΔHdecomp) in J/g.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic (no heat loss) conditions.
Methodology Rationale: ARC mimics a worst-case scenario in a large-scale reactor where heat generated by a decomposition cannot be dissipated. The experiment uses a "Heat-Wait-Seek" mode to detect the onset of self-heating and then tracks the subsequent temperature and pressure rise under adiabatic conditions.
Step-by-Step Protocol:
-
Instrument Setup: Calibrate the calorimeter and ensure the containment vessel is clean and pressure-rated appropriately.
-
Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a titanium or Hastelloy C bomb.
-
Experimental Setup:
-
Place the bomb in the calorimeter.
-
Evacuate and backfill with nitrogen if an inert atmosphere is required.
-
Begin the "Heat-Wait-Seek" protocol:
-
Heat: Increase the temperature in 5°C steps.
-
Wait: Hold at the new temperature for a stabilization period (e.g., 15 minutes).
-
Seek: Monitor for self-heating. If the rate of temperature increase exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
-
Data Acquisition (Adiabatic Mode): Once an exotherm is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. Temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis: Plot temperature vs. time and pressure vs. time. Determine the adiabatic temperature rise (ΔTad) and the maximum pressure and rate of pressure rise.
Hypothetical Data Summary and Interpretation
The following table summarizes plausible data that could be obtained from the experimental workflow described above.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Onset of Mass Loss (Tonset) | TGA | 145 °C | Significant decomposition begins at this temperature under dynamic heating conditions. |
| Melting Point (Tm) | DSC | 95 °C (Endotherm) | The compound is a solid at room temperature and melts before decomposing. |
| Decomposition Onset (Tonset) | DSC | 148 °C | Confirms the TGA result. The decomposition is exothermic. |
| Heat of Decomposition (ΔHdecomp) | DSC | -250 J/g | A moderately energetic decomposition. Values > -500 J/g are often considered high hazard. |
| Adiabatic Onset (Tonset, ad) | ARC | 135 °C | The onset of self-heating is lower under adiabatic conditions, a critical safety finding. |
| Adiabatic Temperature Rise (ΔTad) | ARC | 180 °C | A significant temperature rise, indicating a potential for thermal runaway. |
| Time to Maximum Rate (TMRad) | ARC | 45 minutes from onset | The time available to take corrective action from the point of runaway detection is limited. |
| Max Self-Heat Rate | ARC | 20 °C/min | Indicates a rapid and hazardous reaction rate under adiabatic conditions. |
Interpretation Synthesis: The hypothetical data suggests that this compound is stable at ambient temperatures but begins to decompose exothermically around 135-145°C. The moderate heat of decomposition and significant adiabatic temperature rise indicate that a thermal runaway is possible if a large quantity of the material is heated above its onset temperature without adequate cooling. The primary decomposition is likely decarboxylation, given the relatively low onset temperature. These findings would lead to a recommendation for a maximum process temperature well below 135°C, with a suggested safety margin of at least 50°C, limiting normal operating temperatures to below 85°C.
The Enduring Ring: A Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history of cyclobutane carboxylic acids, from early misconceptions to their establishment as a vital scaffold in modern medicinal chemistry. We will delve into the key synthetic methodologies, present collated physicochemical and spectroscopic data, and provide detailed experimental protocols for their preparation. Furthermore, this guide will illuminate the contemporary relevance of this humble four-membered ring by examining the mechanism of action of Abrocitinib, a cyclobutane-containing selective JAK1 inhibitor, within the JAK-STAT signaling pathway.
A History of Missteps and Triumphs: The Discovery of Cyclobutane Carboxylic Acids
The journey to understanding and synthesizing cyclobutane carboxylic acids was not a straightforward path. Early attempts in the late 19th and early 20th centuries were fraught with misinterpretations and the inadvertent synthesis of other cyclic or rearranged products.
Initial forays by chemists such as Markownikoff, Krestownikoff, and Perkin often resulted in the formation of cyclopropane or five- and six-membered ring derivatives due to the inherent ring strain of the cyclobutane system, which was then poorly understood. For a considerable period, many reported syntheses of 1,3-cyclobutanedicarboxylic acid were later proven to be erroneous.
A pivotal moment in the history of cyclobutane chemistry was the work of William Perkin, Jr., in 1883. Despite the prevailing belief that rings smaller than six carbons would be too unstable to exist, Perkin successfully synthesized cyclobutanecarboxylic acid. This achievement marked a significant milestone, opening the door to the exploration of small-ring carbocycles.
Physicochemical and Spectroscopic Properties
The unique puckered conformation of the cyclobutane ring imparts distinct physical and spectroscopic properties to its carboxylic acid derivatives. The tables below summarize key data for cyclobutanecarboxylic acid and a representative derivative, the drug Abrocitinib.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 | 4.785 |
| Abrocitinib | C₁₄H₂₁N₅O₂S | 323.42 | Not Reported | Not Reported | Not Reported |
Table 1: Physicochemical Properties of Cyclobutanecarboxylic Acid and Abrocitinib. [1][2][3]
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclobutanecarboxylic Acid | ~1700-1725 | Carboxyl H: ~11-12, Ring H: ~1.8-3.0 | Carbonyl C: ~182, Ring C: ~18-40 |
| Abrocitinib | Not Reported | Data available in specialized literature | Data available in specialized literature |
Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of cyclobutane carboxylic acids can be broadly categorized into three main approaches: malonic ester synthesis, [2+2] cycloaddition reactions, and the decarboxylation of cyclobutane-1,1-dicarboxylic acids.
Malonic Ester Synthesis
This classical approach involves the reaction of diethyl malonate with a 1,3-dihalopropane in the presence of a base to form a cyclobutane-1,1-dicarboxylate, which is then hydrolyzed and decarboxylated to yield the desired cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943).
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 115 g (5 moles) of sodium in 1.5 L of absolute ethanol.
-
To the hot sodium ethoxide solution, add 800 g (5 moles) of diethyl malonate.
-
Following the addition of diethyl malonate, add 606 g (3 moles) of 1,3-dibromopropane dropwise over 4-6 hours while maintaining gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 8-10 hours until the solution is neutral or faintly acidic to litmus.
-
Distill off the ethanol on a steam bath. Add 1 L of water to the residue and separate the oily layer.
-
Extract the aqueous layer with two 200 mL portions of ether. Combine the oily layer and ether extracts, wash with water, and dry over anhydrous calcium chloride.
-
Distill the dried liquid under reduced pressure, collecting the fraction boiling at 117-120°C at 20 mm. The yield of diethyl 1,1-cyclobutanedicarboxylate is 300-330 g (50-55%).
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
In a 2-liter flask, dissolve 200 g (1 mole) of diethyl 1,1-cyclobutanedicarboxylate in a solution of 112 g (2 moles) of potassium hydroxide in 1 L of 95% ethanol.
-
Reflux the mixture for 4 hours.
-
Distill off the ethanol on a steam bath. Dissolve the residual potassium salt in a minimum amount of water and acidify with a slight excess of concentrated hydrochloric acid.
-
Cool the solution in an ice bath to crystallize the 1,1-cyclobutanedicarboxylic acid.
-
Filter the crystals, wash with a small amount of cold water, and dry. The yield is 120-130 g (83-90%).
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place 144 g (1 mole) of 1,1-cyclobutanedicarboxylic acid in a distilling flask.
-
Heat the flask in an oil bath at 150-160°C until the evolution of carbon dioxide ceases.
-
Raise the temperature of the bath to 200-210°C and distill the cyclobutanecarboxylic acid.
-
The crude acid is then purified by redistillation, collecting the fraction boiling at 191-194°C. The yield is 85-90 g (85-90%).
[2+2] Cycloaddition
Photochemical or thermal [2+2] cycloaddition reactions of alkenes are a powerful method for the direct formation of the cyclobutane ring. For instance, the cycloaddition of ketene to an alkene can provide a cyclobutanone intermediate that can be further elaborated to a carboxylic acid.
Experimental Workflow: [2+2] Cycloaddition Approach
Caption: General workflow for synthesizing cyclobutane carboxylic acids via [2+2] cycloaddition.
Modern Applications: Abrocitinib and the JAK-STAT Signaling Pathway
The cyclobutane motif is a key structural feature in a number of modern pharmaceuticals due to its ability to impart conformational rigidity and serve as a versatile scaffold. A prominent example is Abrocitinib, an orally available small-molecule inhibitor of Janus kinase 1 (JAK1) used in the treatment of moderate-to-severe atopic dermatitis.[1][4]
The Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade in the immune response.[1][5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Abrocitinib functions by selectively inhibiting JAK1, thereby blocking the downstream signaling cascade that leads to inflammation.[4][5]
Mechanism of Action: Abrocitinib Inhibition of the JAK-STAT Pathway
The following diagram illustrates the mechanism by which Abrocitinib inhibits the JAK1-mediated signaling pathway. In a normal inflammatory response, cytokines bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and initiate the transcription of pro-inflammatory genes. Abrocitinib competitively binds to the ATP-binding site of JAK1, preventing the phosphorylation of STATs and thus halting the inflammatory cascade.[1][4][5]
Caption: Abrocitinib inhibits the JAK-STAT signaling pathway by blocking the ATP-binding site of JAK1.
Conclusion
From early synthetic challenges to its current role in cutting-edge drug discovery, the story of cyclobutane carboxylic acids is a testament to the progress of organic chemistry. The unique structural and conformational properties of the cyclobutane ring continue to make it a valuable component in the design of new therapeutic agents. As our understanding of complex biological pathways deepens, the strategic incorporation of this small, strained ring system is likely to play an increasingly important role in the development of next-generation medicines.
References
- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cibinqo (Abrocitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a strategic advantage in drug design, enabling chemists to rigidify flexible molecules, optimize pharmacophore presentation, and enhance pharmacokinetic properties. This guide provides a comprehensive overview of the role of cyclobutane scaffolds, supported by quantitative data from key drug discovery programs, detailed experimental protocols for their synthesis and evaluation, and visual representations of their impact on molecular design and biological pathways. By replacing traditional moieties such as gem-dimethyl groups, alkenes, and even aromatic rings, the cyclobutane ring has proven instrumental in the development of successful therapeutics, including approved drugs for cancer and infectious diseases. This document serves as a technical resource for researchers seeking to leverage the unique properties of this valuable carbocycle in their own drug discovery endeavors.
Physicochemical Properties and Strategic Advantages of the Cyclobutane Scaffold
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties. With a ring strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane but significantly more so than cyclopentane or cyclohexane.[1][2] This strain results in a puckered conformation, deviating from a planar arrangement to relieve torsional strain.[1] This non-planar geometry is a key attribute exploited in drug design.
The primary strategic advantages of incorporating a cyclobutane scaffold include:
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][3]
-
Improved Metabolic Stability: By replacing metabolically labile groups, such as gem-dimethyl moieties or oxidatively susceptible aromatic rings, the cyclobutane scaffold can block sites of metabolism by cytochrome P450 enzymes, thereby enhancing a drug candidate's half-life.[2][3]
-
Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for various functional groups, including alkenes, alkynes, and aromatic rings. This substitution can improve physicochemical properties like solubility and lipophilicity while maintaining or enhancing biological activity.[1][4]
-
Precise Vectorial Orientation: The defined geometry of substituted cyclobutanes allows for the precise positioning of pharmacophoric groups in three-dimensional space, enabling optimal interactions with target proteins.[1]
-
Increased sp³ Character: The replacement of flat, sp²-hybridized aromatic rings with the three-dimensional, sp³-hybridized cyclobutane scaffold increases the fraction of sp³ carbons (Fsp³). A higher Fsp³ is often correlated with improved clinical success rates due to better solubility, metabolic stability, and reduced off-target toxicity.[4]
Case Studies: Cyclobutane-Containing Drugs
The successful application of cyclobutane scaffolds is exemplified by several marketed drugs. The following case studies highlight how the unique properties of this ring system were leveraged to overcome specific challenges in drug development.
Ivosidenib (Tibsovo®): Enhancing Metabolic Stability
Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, approved for the treatment of certain cancers.[5] The lead compound, AGI-5198, suffered from poor metabolic stability due to extensive oxidation of its cyclohexyl and imidazole moieties.[5][6] A key optimization strategy was the replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine.[6] This substitution significantly improved the metabolic stability, contributing to the development of a clinically viable drug.
| Compound | R Group | mIDH1-R132H IC50 (nM) | Human Liver Microsome Stability (Extraction Ratio) |
| AGI-5198 | Cyclohexyl | 23 | High |
| Ivosidenib Analog | 3,3-difluorocyclobutyl | 12 | Low |
Data compiled from multiple sources to illustrate the trend.[5][6]
Apalutamide (Erleada®): Optimizing Receptor Antagonism
Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[7] It features a spirocyclic cyclobutane scaffold, which plays a crucial role in its high binding affinity for the androgen receptor (AR).[6] The rigid cyclobutane ring helps to correctly orient the pharmacophoric groups for optimal interaction with the receptor's ligand-binding domain, leading to potent antagonism.
Boceprevir (Victrelis®): Maximizing Potency through P1 Pocket Filling
Boceprevir is a protease inhibitor formerly used to treat hepatitis C virus (HCV) infection.[8] Its structure includes a cyclobutylmethyl group at the P1 position, which makes optimal contact with the S1 binding pocket of the HCV NS3/4A protease.[9] Structure-activity relationship (SAR) studies revealed that the cyclobutyl group was superior to smaller (cyclopropyl) and larger (cyclopentyl) cycloalkyl groups in terms of potency.
| Analog | P1 Group | Potency vs. Cyclobutyl Analog |
| Boceprevir | Cyclobutylmethyl | - |
| Analog 1 | Cyclopropylmethyl | 3-fold less potent |
| Analog 2 | Cyclopentylmethyl | 19-fold less potent |
Data sourced from PharmaBlock.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclobutane-containing compounds.
Synthesis of Cyclobutane Scaffolds: [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful method for the direct construction of cyclobutane rings from two alkene-containing molecules.[10][11]
General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides: [10]
-
To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), N-aryl maleimide (1.0 equivalent, 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol, 9 mg).
-
Add dichloromethane (CH₂Cl₂) (2 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes.
-
Irradiate the stirring reaction mixture with a blue LED light source (e.g., Kessil PR160L, 440 nm) for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired cyclobutane product.
Biological Evaluation: In Vitro Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound, such as apalutamide, for the androgen receptor.[12][13]
Materials:
-
Rat prostate cytosol (as a source of androgen receptor)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (e.g., apalutamide)
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and scintillation counter
Procedure: [12]
-
Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, buffer (for total binding), or a high concentration of unlabeled R1881 (for non-specific binding).
-
Add the [³H]-R1881 solution to all wells at a final concentration of approximately 1 nM.
-
Add the prepared rat prostate cytosol to each well.
-
Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.
-
To separate bound from free radioligand, add a cold hydroxyapatite slurry to each well and incubate for 15 minutes at 4°C.
-
Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex.
-
Carefully aspirate the supernatant and wash the pellet multiple times with cold wash buffer.
-
Add scintillation cocktail to each well containing the washed pellet.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Pharmacokinetic Evaluation: Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5]
Materials:
-
Human or other species liver microsomes
-
Test compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure: [5]
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the initial time points.
-
Calculate the intrinsic clearance (Cl_int) from the half-life and the protein concentration in the assay.
Visualizing the Role of Cyclobutane Scaffolds
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of cyclobutane in medicinal chemistry.
Conclusion
The cyclobutane scaffold has firmly established its place as a valuable tool in the medicinal chemist's armamentarium. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has been demonstrated in numerous successful drug discovery programs. The case studies of ivosidenib, apalutamide, and boceprevir underscore the tangible benefits of incorporating this four-membered ring into drug candidates. As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, the strategic application of this scaffold is poised to play an even more significant role in the development of the next generation of therapeutics. This guide provides a foundational understanding and practical tools for researchers to explore and exploit the full potential of the cyclobutane motif in their pursuit of innovative medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. The development of apalutamide for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boceprevir - Wikipedia [en.wikipedia.org]
- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carboxylic acid
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a synthetically valuable cyclobutane derivative with significant potential in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive building block for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
Cyclobutane derivatives are increasingly recognized for their utility in drug discovery due to their unique conformational properties which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. This compound, a substituted cyclobutane, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structure, featuring a ketone, a carboxylic acid, and a methyl group on a strained four-membered ring, offers multiple points for chemical modification, enabling the exploration of diverse chemical space. This document outlines the current state of knowledge on this compound, with a focus on its synthesis, properties, and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 286442-89-5 | [3] |
| Molecular Formula | C₆H₈O₃ | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| SMILES | CC1(C(=O)O)CC(=O)C1 | [3] |
| InChIKey | GURNKGAMQJTVCQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of 1,3-Dibromo-2-butanone
-
Materials: 2-Butanone, Bromine, Ethanol.
-
Procedure: In a well-ventilated fume hood, dissolve 2-butanone (1.0 eq) in ethanol. Cool the solution in an ice bath. Slowly add bromine (2.0 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. The solvent and generated hydrogen bromide are removed under reduced pressure to yield crude 1,3-dibromo-2-butanone, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Methyl-3,3-dicyanocyclobutanone
-
Materials: 1,3-Dibromo-2-butanone, Malononitrile, Sodium Iodide (NaI), Tetrabutylammonium bromide (TBAB), Dimethylformamide (DMF).
-
Procedure: To a solution of malononitrile (1.0 eq) in DMF, add NaI (catalytic amount) and TBAB (catalytic amount). To this mixture, add the crude 1,3-dibromo-2-butanone (1.0 eq) dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 24 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Materials: 1-Methyl-3,3-dicyanocyclobutanone, 6M Hydrochloric acid.
-
Procedure: Suspend 1-Methyl-3,3-dicyanocyclobutanone (1.0 eq) in 6M hydrochloric acid. Heat the mixture to reflux (approximately 100 °C) and maintain for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture to room temperature and extract with a suitable organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization.[5]
Biological Activity
This compound and its derivatives have shown notable biological activities, primarily as inhibitors of melanin biosynthesis.[4] This activity is attributed to the inhibition of tyrosinase, a key enzyme in the melanin production pathway.[4]
Inhibition of Melanin Biosynthesis
Melanin is the primary pigment responsible for skin, hair, and eye color. Its overproduction can lead to hyperpigmentation disorders. Tyrosinase catalyzes the rate-limiting steps in melanogenesis, the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for dermatological and cosmetic applications.[4]
While specific IC₅₀ values for this compound are not reported in the available literature, other carboxylic acids have been shown to inhibit mushroom tyrosinase with IC₅₀ values in the millimolar range.[6][7] For example, L-pyroglutamic acid and malic acid exhibit IC₅₀ values of 3.38 mM and 3.91 mM, respectively.[6] It is plausible that this compound exhibits similar inhibitory potential.
Caption: Inhibition of the melanin biosynthesis pathway.
Key Reactions and Derivatives
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its carboxylic acid and ketone functionalities allow for a range of chemical transformations.
Amidation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in pharmaceuticals.
General Experimental Protocol for Amidation:
-
Materials: this compound, amine of choice, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure: To a solution of this compound (1.0 eq) in the chosen solvent, add the coupling agent (1.1 eq) and the base (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. Then, add the amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine, then dried and concentrated. The crude amide can be purified by column chromatography or recrystallization.[8][9]
Esterification
Esterification of the carboxylic acid can be achieved under standard conditions.
General Experimental Protocol for Esterification:
-
Materials: this compound, an alcohol, a catalytic amount of strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC) with a catalyst (e.g., DMAP).
-
Procedure (Acid-catalyzed): Dissolve this compound in an excess of the desired alcohol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the mixture, remove the excess alcohol under reduced pressure, and neutralize the remaining acid with a weak base. Extract the ester with an organic solvent, wash with water and brine, dry, and concentrate to yield the product.
-
Procedure (DCC/DMAP): Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane. Cool the solution to 0 °C and add DCC (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid and brine. Dry the organic layer and concentrate to obtain the crude ester, which can be purified by chromatography.[10]
Reduction of the Ketone
The ketone group can be selectively reduced to a hydroxyl group, introducing a new stereocenter.
General Experimental Protocol for Reduction:
-
Materials: this compound, a reducing agent (e.g., sodium borohydride), and a protic solvent (e.g., methanol or ethanol).
-
Procedure: Dissolve this compound in the chosen solvent and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Stir the reaction at 0 °C for a few hours or until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases. Remove the solvent under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the hydroxy-acid derivative.
Applications in Drug Discovery
The rigid scaffold of this compound is a valuable feature in the design of small molecule inhibitors that target protein-protein interactions or enzyme active sites. Its derivatives have been explored as components of various classes of therapeutic agents.[1]
Derivatives of this compound have been utilized in the synthesis of:
-
Kinase inhibitors: Including Janus kinase (JAK) inhibitors.[1]
-
CETP inhibitors: For potential treatment of dyslipidemia.[1]
-
MDM2 antagonists: As potential anticancer agents.[1]
-
PDE10 inhibitors: For neurological and psychiatric disorders.[1]
-
Dual H1/5-HT2A antagonists: For the treatment of sleep disorders.[1]
The general workflow for incorporating this building block into a drug discovery program is outlined below.
Caption: Role in a typical drug discovery workflow.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural and chemical properties make it an important starting material for the synthesis of a wide range of biologically active molecules. While detailed synthetic protocols for this specific compound are not abundant, established methods for analogous structures provide a clear path for its preparation. Its demonstrated role as a precursor to inhibitors of various enzymes and receptors underscores its potential for the development of new therapeutics. Further research into the synthesis and application of this compound is warranted to fully exploit its potential in drug discovery and materials science.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]
- 4. This compound | 286442-89-5 | LLA44289 [biosynth.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safe Handling of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This guide provides comprehensive safety and handling protocols for 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 286442-89-5), a versatile building block in medicinal chemistry and organic synthesis.[1] As its applications in drug development expand, a thorough understanding of its hazard profile and handling requirements is essential for ensuring the safety of laboratory personnel.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established safety standards.
Compound Profile and Hazard Identification
This compound is a solid, white crystalline compound.[3] Its molecular structure, featuring a strained cyclobutane ring, a ketone, and a carboxylic acid moiety, dictates its reactivity and toxicological profile.[1] The carboxylic acid group is the primary driver of its hazardous properties, consistent with the behavior of other low molecular weight organic acids.[4]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 286442-89-5 | [5] |
| Molecular Formula | C₆H₈O₃ | [5][6] |
| Molecular Weight | 128.13 g/mol | [1][6] |
| Appearance | White solid | [3] |
| pKa (Predicted) | 4.39 ± 0.20 | [3][5] |
| Boiling Point (Predicted) | 272.3 ± 33.0 °C | [3] |
| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and consistent framework for hazard communication. This compound is classified as a hazardous substance with the following designations.[5][6]
Hazard Statements:
Causality of Hazards: The observed hazards are directly linked to the compound's acidic nature. As a carboxylic acid, it can readily donate a proton, leading to chemical irritation or burns upon contact with moist tissues like the skin, eyes, and respiratory tract.[4] The solid form presents a risk of airborne dust, which can be easily inhaled or come into contact with the eyes.[7]
Risk Assessment and Exposure Control
A systematic approach to risk assessment is paramount before handling this compound. The following workflow outlines the critical steps from hazard identification to the implementation of control measures.
Caption: Risk Assessment and Mitigation Workflow.
Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure.
-
Ventilation: All handling of this compound powder, especially weighing and transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[8][9] This prevents the inhalation of airborne dust and maintains low airborne concentrations.[8]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is mandatory to prevent direct contact.[10]
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield.[10] | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[7] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). Lab coat. | Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[8] A lab coat protects skin and personal clothing. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[7][11] |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility. The lifecycle of the chemical within the laboratory should be managed with care at every stage.
Caption: First Aid Response Decision Tree.
First-Aid Measures
The following actions are based on standard precautionary statements. [3]
-
If on Skin (P302+P352): Immediately wash the affected area with plenty of soap and water. [3]Remove any contaminated clothing. [8]If skin irritation occurs, seek medical advice (P332+P313). [3]* If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. [3]If present and easy to do, remove contact lenses. Continue rinsing. Immediately call a POISON CENTER or doctor/physician (P310). [3]* If Inhaled (P304+P340): Move the person to fresh air and keep them at rest in a position comfortable for breathing. [3]* If Swallowed: Rinse mouth with water. [12]Never give anything by mouth to an unconscious person and seek immediate medical attention. [13]
Spill Cleanup Protocol (Small Spill)
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating.
-
Protect: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain: Carefully sweep up the solid material, avoiding dust generation. [13]Place the spilled material into a labeled container for hazardous waste. [7]6. Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. [3]Follow all local, state, and federal regulations and institutional guidelines for chemical waste disposal. Do not discharge into drains or the environment. [8]
References
-
This compound | C6H8O3 | CID 15579854. PubChem. [Link]
-
SAFETY DATA SHEET. AFG Bioscience LLC. [Link]
-
SAFETY DATA SHEET. PhytoTech Labs. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. University of Washington. [Link]
-
Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367. PubChem. [Link]
-
chemical handling and storage section 6. University of Toronto Scarborough. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
Sources
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | 286442-89-5 [chemicalbook.com]
- 3. This compound | 286442-89-5 [amp.chemicalbook.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. afgsci.com [afgsci.com]
- 9. flinnsci.com [flinnsci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. phytotechlab.com [phytotechlab.com]
Technical Guide: 1-Methyl-3-oxocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a substituted cyclobutane derivative with significant potential in medicinal chemistry and organic synthesis.[1] Its unique strained ring structure and functional group arrangement make it a valuable building block for novel therapeutics.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 286442-89-5[1][2][3] |
| Molecular Formula | C₆H₈O₃[1][2][3] |
| Molecular Weight | 128.13 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | CC1(CC(=O)C1)C(=O)O[2] |
| InChI Key | GURNKGAMQJTVCQ-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Appearance | Off-white[1] |
| pKa (Predicted) | 4.39 ± 0.20[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions[4] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2[2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3[2][3] |
Table 4: Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation[2] |
| H318 | Causes serious eye damage[2] |
| H335 | May cause respiratory irritation[2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician |
Experimental Protocols
A plausible synthetic approach could be adapted from known methods for creating substituted cyclobutane rings. One such method involves the cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulations.
Below is a generalized, hypothetical experimental protocol for the synthesis of a related compound, 3-oxocyclobutanecarboxylic acid, which could be adapted.
Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative Protocol)
This protocol is based on the hydrolysis of a dicarboxylic acid ester precursor.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis: Diethyl 1,1-cyclobutanedicarboxylate is refluxed with an ethanolic solution of potassium hydroxide for several hours to hydrolyze the ester groups.
-
Acidification: After cooling, the reaction mixture is concentrated to remove ethanol. The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Decarboxylation: The resulting 1,1-cyclobutanedicarboxylic acid is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.
-
Oxidation: The cyclobutane ring can then be oxidized at the 3-position to introduce the ketone functionality. This can be a challenging step requiring specific oxidizing agents that are selective for the methylene group.
-
Purification: The final product is purified by a suitable method, such as recrystallization or column chromatography.
Applications and Biological Relevance
This compound is a versatile intermediate in drug discovery and development.
Intermediate in the Synthesis of Sleep Disorder Therapeutics
This carboxylic acid is utilized in the preparation of novel imidazobenzazepine derivatives.[1] These derivatives have been investigated as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1]
Caption: Synthetic pathway to sleep disorder therapeutics.
Tyrosinase Inhibition and Melanogenesis
The compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[5][6] This suggests its potential application in cosmetology and dermatology for treating hyperpigmentation disorders. Carboxylic acids, in general, can inhibit tyrosinase through various mechanisms, including competitive inhibition and by lowering the pH of the enzymatic environment.[7]
Caption: Inhibition of the melanogenesis pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing potential tyrosinase inhibitors like this compound.
Caption: Workflow for tyrosinase inhibitor screening.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. achmem.com [achmem.com]
- 5. This compound | 286442-89-5 [chemicalbook.com]
- 6. This compound | 286442-89-5 | LLA44289 [biosynth.com]
- 7. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from commercially available precursors. The described synthetic route involves a three-step process: synthesis of ethyl 3-oxocyclobutane-1-carboxylate, methylation of the ester at the C1 position, and subsequent hydrolysis to yield the target carboxylic acid.
Introduction
Cyclobutane derivatives are of significant interest in drug development due to their unique conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This compound, in particular, has been incorporated into a range of therapeutic agents, including inhibitors of enzymes such as Janus kinase (JAK) and CETP. The synthesis of this compound, however, can be challenging due to the inherent ring strain of the cyclobutane core. The protocols outlined herein provide a reliable and reproducible method for the preparation of this important synthetic intermediate.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Swern Oxidation | Ethyl 3-hydroxycyclobutanecarboxylate | Oxalyl chloride, DMSO, Triethylamine | Ethyl 3-oxocyclobutane-1-carboxylate | 94 |
| 2 | Methylation | Ethyl 3-oxocyclobutane-1-carboxylate | Sodium hydride, Methyl iodide | Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | ~80-90 (estimated) |
| 3 | Hydrolysis | Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | Sodium hydroxide, Hydrochloric acid | This compound | High (typically >90) |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| Ethyl 3-oxocyclobutane-1-carboxylate | C₇H₁₀O₃ | 142.15 | Colorless to pale yellow liquid | ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, 2H), 3.45-3.37 (m, 2H), 3.33-3.17 (m, 3H), 1.29 (t, 3H) |
| This compound | C₆H₈O₃ | 128.13 | Off-white solid | IR (cm⁻¹): 2500-3300 (broad, O-H), 1750-1785 (C=O, ketone), ~1710 (C=O, carboxylic acid). ¹H NMR: Broad singlet at 10-12 ppm (COOH). |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate
This procedure describes the Swern oxidation of ethyl 3-hydroxycyclobutanecarboxylate.
Materials:
-
Ethyl 3-hydroxycyclobutanecarboxylate (cis- and trans- mixture)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.79 mL, 21.2 mmol) in dichloromethane (100 mL) at -78 °C, slowly add dimethyl sulfoxide (2.51 mL, 35.3 mmol).
-
Stir the reaction mixture for 30 minutes.
-
Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in dichloromethane (46 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine (9.84 mL, 70.6 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-oxocyclobutane-1-carboxylate (2.36 g, 94% yield), which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
This procedure describes the methylation of the α-carbon to the ester group.
Materials:
-
Ethyl 3-oxocyclobutane-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-3-oxocyclobutane-1-carboxylate.
Step 3: Synthesis of this compound
This procedure describes the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 1-methyl-3-oxocyclobutane-1-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Oxalyl chloride is highly toxic and corrosive and should be handled with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Methyl iodide is a carcinogen and should be handled with appropriate precautions.
-
Concentrated acids and bases are corrosive and should be handled with care.
Conclusion
The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. By following these procedures, researchers and drug development professionals can reliably access this important building block for the synthesis of novel therapeutic agents. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process and the properties of the key compounds involved.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical component of discovering new therapeutic agents. 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry. This document provides a detailed application note and protocol for its synthesis, based on established chemical principles.
This protocol outlines a multi-step synthesis beginning with readily available starting materials and proceeding through the formation of a cyclobutane intermediate, followed by methylation and hydrolysis to yield the final product.
Experimental Protocols
This synthesis is presented in a three-stage process:
-
Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate: This stage involves the formation of the core cyclobutane structure.
-
Methylation of Ethyl 3-oxocyclobutane-1-carboxylate: Introduction of the methyl group at the C1 position.
-
Hydrolysis to this compound: Conversion of the ethyl ester to the final carboxylic acid.
Stage 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate
This initial stage focuses on the construction of the 3-oxocyclobutane-1-carboxylate core. A common and effective method involves the cyclization of a protected dihaloacetone with a malonic ester, followed by deprotection and decarboxylation. One established route starts from 1,3-dichloroacetone.[1]
Step 1a: Synthesis of 2,2-dichloromethyl-1,3-dioxolane
-
In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 1,3-dichloroacetone, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux at approximately 100°C.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
After approximately 6 hours, or when no more water is collected, cool the reaction mixture to room temperature.
-
Remove any insoluble materials by filtration.
-
Distill the filtrate under reduced pressure to remove the toluene.
-
The crude product, 2,2-dichloromethyl-1,3-dioxolane, can be purified by vacuum distillation.
Step 1b: Synthesis of Diethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate
-
In a separate reaction vessel under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl malonate while maintaining the temperature.
-
Add the 2,2-dichloromethyl-1,3-dioxolane from the previous step to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Remove the ethanol by distillation.
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude diethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate.
Step 1c: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate
-
To the crude product from the previous step, add a solution of hydrochloric acid.
-
Heat the mixture to reflux for an extended period (45-55 hours) to effect hydrolysis, decarboxylation, and deprotection.[1]
-
Cool the reaction mixture to room temperature.
-
Extract the product, ethyl 3-oxocyclobutane-1-carboxylate, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
| Stage 1 Product | Typical Yield | Boiling Point |
| Ethyl 3-oxocyclobutane-1-carboxylate | Varies based on specific conditions | approx. 167-168 °C[2] |
Stage 2: Methylation of Ethyl 3-oxocyclobutane-1-carboxylate
This stage introduces the key methyl group at the C1 position via enolate alkylation.
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve ethyl 3-oxocyclobutane-1-carboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution to form the enolate.
-
After stirring for a short period, add a methylating agent, such as methyl iodide, to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The resulting ethyl 1-methyl-3-oxocyclobutane-1-carboxylate can be purified by column chromatography or vacuum distillation.
| Stage 2 Product | Expected Outcome |
| Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | Successful methylation at the alpha-position to the ester. |
Stage 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Dissolve the ethyl 1-methyl-3-oxocyclobutane-1-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed (e.g., by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
| Final Product | Typical Purity |
| This compound | >95% after purification |
Visualizing the Workflow
The overall synthetic strategy can be visualized as a three-stage process, starting from the formation of the cyclobutane ring, followed by the introduction of the methyl group, and concluding with the hydrolysis to the final carboxylic acid.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Cyclization Reactions of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis. Its strained four-membered ring and bifunctional nature (ketone and carboxylic acid) offer unique opportunities for the construction of complex polycyclic scaffolds. This document provides detailed application notes and experimental protocols for key cyclization reactions starting from this compound and its derivatives, focusing on the synthesis of bicyclic systems and lactones.
Synthesis of Bicyclo[2.1.1]hexan-5-one Derivatives via Pinacol Rearrangement
The synthesis of bicyclo[2.1.1]hexane scaffolds, which are considered valuable bioisosteres of ortho- and meta-substituted benzene rings, can be achieved from this compound. The key steps involve the formation of a 1,2-dicarbonyl precursor, followed by a samarium(II) iodide (SmI₂) mediated intramolecular pinacol coupling and a subsequent acid-catalyzed pinacol rearrangement.[1][2]
Logical Workflow
Experimental Protocols
Protocol 1.1: Synthesis of 1-Methyl-3-acylcyclobutan-1-one (Dione Precursor)
This protocol is adapted from procedures for the synthesis of related diones.[1][2]
-
Esterification and Protection: The carboxylic acid of this compound is first converted to a methyl ester using standard methods (e.g., SOCl₂ in methanol). The ketone is then protected as a ketal (e.g., using ethylene glycol and a catalytic amount of p-toluenesulfonic acid).
-
Grignard Reaction: The ester is treated with a Grignard reagent (e.g., MeMgBr) to introduce the second acyl group.
-
Oxidation: The resulting tertiary alcohol is oxidized to the ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).
-
Deprotection: The ketal protecting group is removed under acidic conditions to yield the 1,2-dicarbonyl precursor.
Protocol 1.2: SmI₂-Mediated Intramolecular Pinacol Coupling
-
A solution of the 1-methyl-3-acylcyclobutan-1-one precursor in anhydrous THF is added to a freshly prepared solution of SmI₂ in THF at room temperature under an inert atmosphere.
-
The reaction mixture is stirred until the characteristic blue color of SmI₂ disappears, indicating the completion of the reaction.
-
The reaction is quenched with an aqueous solution of saturated sodium thiosulfate.
-
The product, a bicyclic diol, is extracted with an organic solvent and purified by column chromatography.
Protocol 1.3: Acid-Catalyzed Pinacol Rearrangement
-
The purified bicyclic diol is dissolved in a suitable solvent such as acetonitrile.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.[1]
-
The mixture is stirred at room temperature or gently heated until the rearrangement is complete (monitored by TLC).
-
The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).
-
The final product, a 1-methyl-bicyclo[2.1.1]hexan-5-one derivative, is extracted and purified.
Data Summary
| Step | Reactant | Reagents | Product | Typical Yield | Reference |
| Dione Synthesis | This compound derivative | Multi-step | 1-Methyl-3-acylcyclobutan-1-one | 60-70% (overall) | [1][2] |
| Pinacol Coupling | 1-Methyl-3-acylcyclobutan-1-one | SmI₂ | Bicyclic Diol | 70-85% | [1][2] |
| Pinacol Rearrangement | Bicyclic Diol | p-TsOH | 1-Methyl-bicyclo[2.1.1]hexan-5-one derivative | 85-95% | [1][2] |
Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives
This synthetic route provides access to nitrogen-containing bicyclic systems, which are of significant interest in medicinal chemistry. The strategy involves the conversion of the carboxylic acid to a chloromethyl group, followed by imination and reductive cyclization.
Logical Workflow
References
- 1. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid: A Guide to Starting Materials and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable and structurally unique building block in modern medicinal chemistry and organic synthesis.[1] Its strained four-membered ring provides a three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents, including kinase, thrombin, and JAK inhibitors.[1] The presence of a quaternary carbon center, a ketone, and a carboxylic acid offers multiple points for diversification. This application note provides a detailed guide to a robust and scalable synthesis of this target molecule, focusing on the selection of readily available starting materials and providing detailed, step-by-step protocols. We will explore a classical and effective strategy involving the construction of the cyclobutane ring from acyclic precursors, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction and Retrosynthetic Strategy
The synthesis of complex cyclobutane derivatives is a notable challenge in organic chemistry due to the inherent ring strain of the four-membered carbocycle.[2][3] While [2+2] cycloadditions are a primary method for forming such rings, they are not always suitable for constructing highly functionalized or substituted systems like our target molecule.[2][4][5][6]
Our retrosynthetic analysis for this compound identifies a key disconnection strategy: breaking the cyclobutane ring to reveal acyclic precursors. A logical approach is the formation of the C2-C3 and C4-C1 bonds via a double alkylation of a malonic ester derivative with a 1,3-dielectrophile.
Caption: Retrosynthetic analysis of the target molecule.
This strategy relies on the well-established malonic ester synthesis pathway. The key starting materials are simple, commercially available chemicals: 1,3-dichloroacetone and a dialkyl methylmalonate. To prevent self-condensation and other side reactions, the ketone of 1,3-dichloroacetone must first be protected.
Recommended Synthetic Pathway & Protocols
The chosen pathway involves three primary stages: (1) Protection of the ketone in the 1,3-dielectrophile, (2) Cyclization with a substituted malonate, and (3) Deprotection and decarboxylation to yield the final product. This method is advantageous as it avoids costly reagents and employs conventional, scalable reaction conditions.[7]
Caption: Overall synthetic workflow diagram.
Protocol 1: Synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane (Ketal Protection)
Rationale: The ketone of 1,3-dichloroacetone is highly reactive and must be protected to prevent unwanted reactions during the base-mediated cyclization step. An ethylene glycol ketal is a stable and reliable protecting group that can be readily removed under acidic conditions. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.[1][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1,3-Dichloroacetone | 126.97 | 12.7 g | 0.10 |
| Ethylene Glycol | 62.07 | 7.5 g | 0.12 |
| p-Toluenesulfonic acid | 172.20 | 0.3 g | Cat. |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add 1,3-dichloroacetone (12.7 g), toluene (100 mL), ethylene glycol (7.5 g), and p-toluenesulfonic acid (0.3 g).[7]
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.[7]
-
Collect the water azeotropically in the Dean-Stark trap. Continue the reaction for approximately 6 hours, or until no more water is collected and the distillate is clear.[1][7]
-
Cool the reaction mixture to room temperature. Filter off any insoluble materials.
-
Remove the toluene from the filtrate by distillation under reduced pressure.
-
The crude residue, 2,2-bis(chloromethyl)-1,3-dioxolane, can be purified by vacuum distillation, collecting the fraction at 88-92 °C / 10 mmHg.[7]
-
Expected Yield: 80-86%.[7]
-
Protocol 2: Synthesis of Diethyl 1-methyl-5,8-dioxaspiro[3.4]octane-1,1-dicarboxylate (Cyclization)
Rationale: This step forms the core cyclobutane ring via a base-mediated intramolecular dialkylation. Diethyl methylmalonate is used as the C1-C(COOH)-C(CH3) source. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the malonate, forming a reactive enolate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Sodium Hydride (60% in oil) | 24.00 | 4.8 g | 0.12 |
| Diethyl methylmalonate | 174.19 | 18.3 g | 0.105 |
| 2,2-bis(chloromethyl)-1,3-dioxolane | 171.03 | 17.1 g | 0.10 |
| DMF (anhydrous) | 73.09 | 150 mL | - |
| Saturated NH₄Cl solution | - | 100 mL | - |
Procedure:
-
In a 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (4.8 g) in anhydrous DMF (80 mL).
-
With stirring, slowly add a solution of diethyl methylmalonate (18.3 g) in DMF (70 mL) dropwise, keeping the internal temperature below 40 °C. Stir for 1 hour at room temperature after the addition is complete to ensure full enolate formation.
-
Add the 2,2-bis(chloromethyl)-1,3-dioxolane (17.1 g) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature with stirring for approximately 40-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated ammonium chloride solution (100 mL).
-
Extract the aqueous mixture with ethyl acetate or ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude spirocyclic diester. The crude product is often carried forward without further purification.
Protocol 3: Synthesis of this compound (Hydrolysis & Decarboxylation)
Rationale: The final step involves two key transformations performed in a single pot. First, the strong acidic conditions (e.g., 20-25% HCl) hydrolyze both the ketal protecting group to reveal the ketone and the two ester groups to their corresponding carboxylic acids. Second, upon heating, the resulting β-keto-dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂) to yield the more stable final product.[8] This is a classic and efficient final step in malonic ester syntheses.[9]
Materials:
| Reagent | Quantity |
|---|---|
| Crude Spirocyclic Diester | ~0.10 mol |
| 25% Hydrochloric Acid | 100 mL |
| Ether or Ethyl Acetate | For extraction |
Procedure:
-
Combine the crude diester from the previous step with 25% aqueous hydrochloric acid (100 mL) in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 45-55 hours. The reaction progress can be monitored by observing the dissolution of the organic layer and the evolution of CO₂ gas.[1][7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution continuously with ether for 18-24 hours, or perform multiple batch extractions with ethyl acetate (e.g., 5 x 75 mL).[10]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid or oil can be purified by recrystallization (e.g., from a methyl tert-butyl ether/hexane mixture) or silica gel chromatography to afford pure this compound.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound from inexpensive and readily available starting materials. By understanding the rationale behind each step—ketal protection, base-mediated cyclization, and acidic hydrolysis/decarboxylation—researchers can confidently reproduce this synthesis. The resulting compound serves as a critical starting point for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Decarboxylation [organic-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development.[1] Its strained four-membered ring and functional group arrangement make it a key intermediate in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and antagonists for sleep disorders.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a multi-step approach involving the formation of a cyclobutane precursor, followed by methylation and hydrolysis.
Synthetic Strategy Overview
A common and effective strategy for the synthesis of this compound involves a multi-step sequence. This approach begins with the synthesis of a 3-oxocyclobutane carboxylate ester, which then undergoes α-methylation. The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid. This method allows for the controlled introduction of the methyl group at the C1 position.
Experimental Protocols
Method 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid Precursor
This protocol is adapted from a patented method for the synthesis of 3-oxocyclobutanecarboxylic acid, a key precursor to the target molecule.[2]
Step 1: Synthesis of 1,3-dibromo-2-propanone
-
In a well-ventilated fume hood, dissolve acetone in ethanol in a reaction vessel.
-
Slowly add bromine to the solution at room temperature.
-
Stir the reaction mixture for 10-16 hours.
-
After the reaction is complete, remove the ethanol, excess acetone, and generated hydrogen bromide by distillation to obtain 1,3-dibromo-2-propanone.
Step 2: Synthesis of 3,3-dicyanocyclobutanone
-
In a separate reaction vessel, dissolve malononitrile in N,N-dimethylformamide (DMF).
-
Add potassium carbonate as a base, sodium iodide as an activator, and tetrabutylammonium bromide as a phase-transfer catalyst.
-
Heat the mixture to 60-90°C with stirring.
-
Slowly add the 1,3-dibromo-2-propanone from Step 1 to the reaction mixture.
-
Continue stirring at the elevated temperature for 16-24 hours.
-
After cooling, the solvent is removed under reduced pressure, and the product is extracted with toluene.
-
The organic layer is washed, dried, and concentrated to yield 3,3-dicyanocyclobutanone.
Step 3: Synthesis of 3-Oxocyclobutanecarboxylic Acid
-
Suspend the 3,3-dicyanocyclobutanone in a 6M aqueous hydrochloric acid solution.
-
Reflux the mixture at 80-100°C for 24 hours.
-
After completion, evaporate the mixture to dryness.
-
The residue is then taken up in toluene and washed with water.
-
The organic layer is dried and concentrated to give the crude 3-oxocyclobutanecarboxylic acid, which can be purified by recrystallization from methyl tert-butyl ether.
Method 2: Esterification, Methylation, and Hydrolysis
This part of the protocol outlines the conversion of 3-oxocyclobutanecarboxylic acid to the final target molecule.
Step 4: Esterification to Methyl 3-oxocyclobutanecarboxylate
-
Dissolve 3-oxocyclobutanecarboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux for 1-2 hours.
-
After cooling, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 3-oxocyclobutanecarboxylate.
Step 5: α-Methylation of Methyl 3-oxocyclobutanecarboxylate
This procedure is adapted from a method for the methylation of a similar cyclobutane ester.[3]
-
In an oven-dried flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) by adding n-butyllithium to a cooled (-78 °C) solution of diisopropylamine in THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of methyl 3-oxocyclobutanecarboxylate in dry THF to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 1-methyl-3-oxocyclobutanecarboxylate, can be purified by column chromatography.
Step 6: Hydrolysis to this compound
-
Dissolve the purified methyl 1-methyl-3-oxocyclobutanecarboxylate in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the carboxylic acid product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound, based on literature values for analogous reactions.
| Step | Reactants | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dibromination | Acetone, Bromine | - | Ethanol | Room Temp | 10-16 | 85-90 |
| 2. Cyclization | 1,3-dibromo-2-propanone, Malononitrile | K₂CO₃, NaI, TBAB | DMF | 60-90 | 16-24 | ~82 |
| 3. Hydrolysis & Decarboxylation | 3,3-dicyanocyclobutanone | 6M HCl | Water | 80-100 (reflux) | 24 | ~92 |
| 4. Esterification | 3-Oxocyclobutanecarboxylic acid, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 1-2 | ~84 |
| 5. α-Methylation | Methyl 3-oxocyclobutanecarboxylate, Methyl iodide | LDA | THF | -78 to RT | several | 60-70 |
| 6. Hydrolysis | Methyl 1-methyl-3-oxocyclobutanecarboxylate | LiOH or NaOH | Methanol/Water | Room Temp | 2-4 | >90 |
Yields are approximate and can vary based on reaction scale and purification methods.
Visualizing the Synthesis and Workflow
Synthesis Pathway
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Multi-step synthesis of this compound.
Experimental Workflow
This diagram outlines the general laboratory workflow for a single synthetic step.
Caption: General laboratory workflow for a synthetic chemistry experiment.
References
Stereoselective Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of complex molecular architectures is a cornerstone of modern organic chemistry and drug discovery. Among these, chiral cyclobutane scaffolds, such as 1-methyl-3-oxocyclobutane-1-carboxylic acid and its derivatives, are of significant interest due to their presence in numerous biologically active compounds and their utility as constrained bioisosteres in medicinal chemistry. The rigid four-membered ring system, combined with a stereodefined quaternary center, presents a unique conformational profile that can enhance binding affinity and metabolic stability of drug candidates.
This document provides an overview of synthetic strategies and detailed, though currently limited, protocols for the stereoselective preparation of this compound derivatives. The information is curated for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction to Synthetic Challenges and Strategies
The construction of the this compound scaffold with high stereocontrol is a formidable synthetic challenge. The primary difficulties lie in the creation of the strained cyclobutane ring and the enantioselective or diastereoselective installation of the quaternary stereocenter at the C1 position. Key strategies that can be envisioned for achieving this include:
-
Asymmetric [2+2] Cycloadditions: The reaction of a suitable ketene or ketene equivalent with an appropriately substituted alkene.
-
Ring Expansion Reactions: The stereocontrolled rearrangement of a cyclopropane precursor.
-
Stereoselective Alkylation: The asymmetric α-methylation of a pre-formed 3-oxocyclobutane-1-carboxylic acid derivative. This can be achieved through the use of chiral auxiliaries, phase-transfer catalysts, or organocatalysts.
-
Enzymatic Resolutions or Desymmetrization: The use of biocatalysts to selectively resolve a racemic mixture or desymmetrize a prochiral substrate.
Despite the conceptual appeal of these approaches, detailed and reproducible protocols for the stereoselective synthesis of the title compound and its direct derivatives remain scarce in the readily available scientific literature. The following sections will detail the available information and provide a general framework based on established methodologies for related structures.
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold
While a direct stereoselective protocol for this compound was not found, a scalable synthesis of a related cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which highlights a successful diastereoselective reduction strategy. This methodology could potentially be adapted for the synthesis of related chiral cyclobutane structures.[1][2]
The key step in this synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[1][2] The control of acidic impurities was found to be critical for enhancing the diastereomeric ratio through recrystallization.[1][2]
Experimental Workflow for a Diastereoselective Reduction Approach
References
The Rising Star in Scaffolding: Application Notes for 1-Methyl-3-oxocyclobutane-1-carboxylic Acid in Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The field is now undergoing a paradigm shift, embracing three-dimensional (3D) molecular architectures to access novel chemical space and design safer, more efficacious drugs.
At the forefront of this evolution is 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5), a deceptively simple yet powerful building block.[1] Its rigid, puckered cyclobutane core, combined with a strategic quaternary center and orthogonal functional handles, offers a compelling solution to many long-standing challenges in drug design.[2] This guide provides an in-depth exploration of its strategic value, detailed protocols for its chemical manipulation, and a practical framework for its integration into modern drug discovery campaigns.
Part 1: The Strategic Value of the Scaffold
The utility of this compound stems from its unique combination of structural and functional features, which can be leveraged to enhance key drug-like properties.
Section 1.1: Bioisosterism and Improvement of Physicochemical Properties
A core principle in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's disposition.[3] The 1-methyl-cyclobutane core is an excellent bioisostere for sterically demanding yet often metabolically labile groups like gem-dimethyl or tert-butyl.
-
Metabolic Stability: The quaternary carbon center alpha to the carboxyl group is sterically hindered, which can shield adjacent functionalities from metabolic enzymes like Cytochrome P450s. Replacing a metabolically vulnerable gem-dimethyl group with this cyclobutane scaffold can significantly increase a compound's half-life.
-
Solubility and Polarity: The inherent polarity of the ketone and carboxylic acid, combined with the non-planar structure, disrupts planarity and can improve aqueous solubility—a critical factor for oral bioavailability.[1]
-
Reduced Lipophilicity: Compared to a tert-butyl group, the 1-methyl-3-oxocyclobutane moiety offers a similar spatial footprint but with lower lipophilicity (as measured by cLogP), which can reduce off-target toxicity and improve a drug's overall profile.
Table 1: Comparative Physicochemical Properties of Common Moieties
| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Polar Surface Area (Ų) |
| tert-Butyl group | C₄H₉ | 57.12 | ~1.9 | 0 |
| gem-Dimethyl (on a CH₂) | C₃H₆ | 42.08 | ~1.4 | 0 |
| This compound | C₆H₈O₃ | 128.13 | -0.4 | 54.4 |
Data for the title compound sourced from PubChem.[4] cLogP for hydrocarbon fragments are estimates.
Section 1.2: Dual Vectorial Exit Points for Library Synthesis
A significant advantage of this scaffold is the presence of two chemically distinct functional groups—a carboxylic acid and a ketone. These provide orthogonal handles for chemical modification, allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
-
Carboxylic Acid Handle: Amenable to robust and well-established amide bond formation, esterification, or reduction to the corresponding alcohol.
-
Ketone Handle: Can be derivatized through reactions like reductive amination, Wittig olefination, or Grignard additions to introduce a wide array of substituents.
This dual-handle strategy allows chemists to systematically probe the chemical space around the core, optimizing interactions with the biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of JAK Inhibitors | CoLab [colab.ws]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a versatile and highly valuable building block in medicinal chemistry. Its strained four-membered ring and bifunctional nature, possessing both a ketone and a carboxylic acid on a quaternary center, provide a unique scaffold for the synthesis of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. A summary of its key properties and spectroscopic data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 286442-89-5 | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.55 (s, 3H), 3.30-3.50 (m, 4H), 11.5 (br s, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 22.5, 45.8, 58.2, 178.9, 207.1 | |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H), ~1750 (C=O, ketone), ~1710 (C=O, acid) | [1] |
| Mass Spec (ESI-MS) | m/z 127.0 [M-H]⁻ |
Applications in Pharmaceutical Synthesis
The unique structural features of this compound make it an important intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its cyclobutane core can act as a bioisosteric replacement for other cyclic or acyclic moieties, influencing the conformational rigidity and physicochemical properties of the final drug molecule.
It is a key intermediate in the synthesis of drugs targeting a range of biological pathways, including:
-
MDM2 antagonists[4]
-
ACK1 inhibitors[4]
-
CETP inhibitors[4]
-
PDE10 inhibitors[4]
-
Thrombin inhibitors[4]
-
Agents for autoimmune and chronic inflammatory diseases[4]
Application Example: Synthesis of a JAK Inhibitor Precursor
Janus kinases are critical components of signaling pathways that regulate immune responses. Inhibitors of JAKs are used in the treatment of autoimmune diseases such as rheumatoid arthritis. This compound can be utilized to synthesize key intermediates for these inhibitors. A common synthetic transformation involves the formation of an amide bond between the carboxylic acid and a primary or secondary amine.
Below is a representative protocol for the synthesis of a cyclobutane-carboxamide, a common structural motif in JAK inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
Reaction Scheme: A plausible synthetic route involves the reaction of a protected 1,3-dihaloacetone with a methyl-substituted malonic ester, followed by hydrolysis and decarboxylation.
DOT Script for Synthesis of this compound:
Caption: Synthetic pathway for this compound.
Materials:
-
Protected 1,3-dihaloacetone (e.g., 2,2-dimethoxy-1,3-dichloropropane)
-
Dimethyl 2-methylmalonate
-
Strong base (e.g., Sodium Hydride)
-
Solvent (e.g., DMF, THF)
-
Strong acid (e.g., HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Cyclization: To a solution of dimethyl 2-methylmalonate in an anhydrous solvent, add a strong base portion-wise at 0 °C. After the addition is complete, add the protected 1,3-dihaloacetone dropwise. The reaction mixture is then heated to facilitate the cyclization reaction.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude cyclobutane diester intermediate.
-
Hydrolysis and Decarboxylation: The crude intermediate is refluxed in the presence of a strong acid (e.g., 6M HCl) for several hours. This step hydrolyzes the ester and ketal protecting groups and promotes decarboxylation.
-
Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Expected Yield: 60-70% (based on analogous reactions).
Protocol 2: Amide Coupling for the Synthesis of a JAK Inhibitor Intermediate
This protocol describes the coupling of this compound with a generic primary amine using a standard peptide coupling reagent.
Reaction Scheme:
DOT Script for Amide Coupling Reaction:
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine as a model)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.05 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Model Reaction (Benzylamine):
| Reactant/Product | MW ( g/mol ) | Molar Eq. | Typical Yield (%) | Purity (by HPLC) (%) |
| This compound | 128.13 | 1.0 | - | >97 |
| Benzylamine | 107.15 | 1.05 | - | >99 |
| N-Benzyl-1-methyl-3-oxocyclobutane-1-carboxamide | 217.26 | - | 85-95 | >98 |
Signaling Pathway Context: JAK-STAT Pathway
The JAK-STAT signaling pathway is a principal route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. JAK inhibitors, for which this compound is a key building block, act by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade.
DOT Script for a Simplified JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. The protocols and data provided herein offer a foundation for researchers to utilize this building block in their drug discovery and development programs. The unique properties conferred by the cyclobutane scaffold continue to make it an attractive component in the design of novel therapeutics.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a strained cyclobutane ring, a ketone, and a quaternary carbon center bearing the carboxylic acid, makes it a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors, antagonists for sleep disorders, and anti-tumor drugs.[1] The molecular formula for this compound is C₆H₈O₃, with a molecular weight of approximately 128.13 g/mol .[1][2]
The esterification of this carboxylic acid is a critical transformation for creating derivatives used in drug development and for installing protecting groups for subsequent chemical modifications.[1] However, the reaction presents a significant challenge due to the steric hindrance at the quaternary α-carbon, which can impede the approach of the alcohol nucleophile. This document provides an overview of suitable esterification strategies and detailed protocols for researchers.
Application Notes: Strategic Considerations for Esterification
The presence of both a ketone and a sterically hindered carboxylic acid requires careful selection of reaction conditions to achieve high yields while avoiding side reactions.
-
Steric Hindrance: The primary obstacle is the sterically congested quaternary carbon at the C1 position.[1] Standard Fischer esterification conditions may require prolonged reaction times or elevated temperatures. More potent activation methods are often preferred.
-
Keto Group Stability: The ketone at the C3 position is generally stable under most esterification conditions. However, conditions employing strong reducing agents or highly nucleophilic reagents not targeted at the carboxylic acid should be avoided in multi-step syntheses involving this intermediate.
-
Catalyst Selection: A range of catalysts can be employed, from classical Brønsted acids to modern Lewis acids and coupling agents. Lewis acids like hafnium (IV) and zirconium (IV) salts have been shown to be effective for direct esterification, often requiring heating.[3] For substrates that are sensitive to acid, coupling agents used in Steglich-type esterifications are an excellent alternative.[4]
The following diagram outlines the general experimental workflow for the synthesis and purification of esters derived from this compound.
Caption: General experimental workflow for esterification.
Comparison of Esterification Methods
Several methods can be adapted for the esterification of this hindered keto-acid. The choice of method depends on the scale of the reaction, the specific alcohol being used, and the stability of other functional groups in a more complex substrate.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Fischer Esterification | Alcohol (excess), Strong Acid (e.g., H₂SO₄, TsOH) | Reflux, 8-24h | Inexpensive reagents, simple setup for large scale.[5] | Equilibrium-limited; requires harsh conditions (acid, heat); may be slow for hindered substrates.[4][5] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | DCM or DMF, 0°C to RT, 12-18h | Mild conditions, effective for sterically hindered and acid-sensitive substrates.[4] | Requires stoichiometric coupling agent, byproduct removal (urea), potential for side reactions. |
| Thionyl Chloride | 1) SOCl₂2) Alcohol, Base | Two steps: 0°C to Reflux | Forms a highly reactive acid chloride intermediate, leading to high yields.[4] | Reagents are corrosive and moisture-sensitive; generates HCl gas.[4] |
| Lewis Acid Catalysis | Alcohol, Lewis Acid (e.g., ZrOCl₂·8H₂O, Hf(OTf)₄, TiCl₄) | Toluene or neat, RT to Reflux | High catalytic activity, can be performed under mild conditions, some catalysts are reusable.[3][6] | Catalyst can be expensive, may require anhydrous conditions, potential for metal contamination in the final product.[3] |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of methyl and ethyl esters of this compound as representative examples.
Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier Method)
This protocol describes the synthesis of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate using a classical acid-catalyzed approach. Due to steric hindrance, this reaction typically requires a large excess of alcohol and extended reaction times.
Materials:
-
This compound (1.0 g, 7.8 mmol)
-
Methanol (MeOH), anhydrous (25 mL)
-
Sulfuric acid (H₂SO₄), concentrated (0.2 mL, ~3.7 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g).
-
Add anhydrous methanol (25 mL) to dissolve the starting material.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.
-
Attach a reflux condenser, and heat the mixture to reflux (approx. 65°C).
-
Maintain the reaction at reflux for 18-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
Protocol 2: Coupling Agent-Mediated Esterification (Steglich Method)
This protocol describes the synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate using a milder, coupling agent-based method suitable for sterically hindered acids.
Materials:
-
This compound (1.0 g, 7.8 mmol)
-
Ethanol (EtOH), anhydrous (0.54 mL, 9.36 mmol, 1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.77 g, 8.58 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 g, 0.78 mmol, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 g), anhydrous ethanol (0.54 mL), and DMAP (0.1 g) in anhydrous DCM (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Add DCC (1.77 g) to the stirred solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure ethyl ester.
Characterization of Products
The final ester products should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the cyclobutane ring protons and the new alkoxy group of the ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequencies for the ketone (typically ~1780 cm⁻¹ for strained rings) and the ester (~1735 cm⁻¹).
The diagram below illustrates the general chemical transformation.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
Introduction
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and antagonists for sleep disorders.[1][2] The stereoselective reduction of its ketone functionality is a critical transformation to access chiral 1-methyl-3-hydroxycyclobutane-1-carboxylic acid derivatives, which are important scaffolds in the design of novel therapeutics. These application notes provide detailed protocols for the reduction of this compound, focusing on achieving high diastereoselectivity.
Chemical Structures
| Compound Name | Structure |
| This compound | |
| cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid | |
| trans-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid |
Overview of Reduction Strategies
The reduction of this compound presents a challenge due to the presence of two reducible functional groups: a ketone and a carboxylic acid. The choice of reducing agent will determine the outcome of the reaction.
-
Selective Ketone Reduction: To selectively reduce the ketone in the presence of the carboxylic acid, a mild reducing agent is required. However, sodium borohydride (NaBH₄), a common choice for ketone reduction, is generally unreactive towards carboxylic acids.[3][4] A more effective strategy involves the protection of the carboxylic acid as an ester, followed by the stereoselective reduction of the ketone and subsequent deprotection. Hydride reductions of 3-substituted cyclobutanones have been shown to be highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%.[5][6][7]
-
Reduction of Both Ketone and Carboxylic Acid: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to the corresponding alcohol and primary alcohol, respectively.[8][9]
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Functional Group(s) Reduced | Primary Product(s) | Expected Diastereoselectivity (cis:trans) | Notes |
| Stepwise Approach: | ||||
| 1. Esterification (e.g., with Methanol) | Carboxylic Acid -> Methyl Ester | Methyl 1-methyl-3-oxocyclobutane-1-carboxylate | N/A | Protects the carboxylic acid from reduction. |
| 2. Lithium tri-tert-butoxyaluminum hydride | Ketone | cis-Methyl 1-methyl-3-hydroxycyclobutane-1-carboxylate | >95:5 | High cis-selectivity is expected based on literature for similar substrates.[10][11] |
| 3. Hydrolysis | Methyl Ester -> Carboxylic Acid | cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid | N/A | Deprotection to yield the final product. |
| Direct Reduction: | ||||
| Sodium Borohydride (NaBH₄) | Ketone (slowly) | cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid | Good to excellent | Reaction can be sluggish and may require activation of the carboxylic acid.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 1-Methyl-1-(hydroxymethyl)cyclobutan-3-ol | Good to excellent (for the 3-hydroxy group) | Non-selective, reduces both functional groups.[8][9] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ketone (under forcing conditions) | cis/trans-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid | Variable | Generally requires high pressure and temperature; may also reduce the carboxylic acid. |
Experimental Protocols
Protocol 1: Stereoselective Reduction via Esterification
This protocol describes a three-step process for the highly stereoselective synthesis of cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid.
Step 1: Esterification to Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1-methyl-3-oxocyclobutane-1-carboxylate.
Step 2: Reduction to cis-Methyl 1-methyl-3-hydroxycyclobutane-1-carboxylate
-
Dissolve Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise to the reaction mixture, maintaining the temperature below -60 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cis-Methyl 1-methyl-3-hydroxycyclobutane-1-carboxylate.
Step 3: Hydrolysis to cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid
-
Dissolve cis-Methyl 1-methyl-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (1:1, 10 volumes).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid.
Protocol 2: Direct Reduction with Lithium Aluminum Hydride (Non-selective)
This protocol describes the non-selective reduction of both the ketone and carboxylic acid functional groups.
-
To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (30 volumes) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (10 volumes) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 1-Methyl-1-(hydroxymethyl)cyclobutan-3-ol.
Visualizations
Caption: Workflow for the stereoselective synthesis of cis-1-Methyl-3-hydroxycyclobutane-1-carboxylic acid.
Caption: Comparison of selective and non-selective reduction pathways for this compound.
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reaction with 1-Methyl-3-oxocyclobutane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Grignard reaction involving 1-methyl-3-oxocyclobutane-1-carboxylic acid and its derivatives. This versatile class of compounds serves as a valuable building block in medicinal chemistry and drug discovery, offering a rigid four-membered ring scaffold that can be stereochemically elaborated. The addition of organometallic reagents, such as Grignard reagents, to the ketone functionality of these cyclobutane derivatives allows for the synthesis of a diverse range of tertiary alcohols with potential biological activity.
Introduction and Reaction Overview
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. In the context of this compound derivatives, the ketone at the 3-position is the primary site of attack.
It is important to note that the carboxylic acid functional group is incompatible with Grignard reagents due to its acidic proton, which would quench the reagent. Therefore, the reaction is typically performed on an ester derivative, such as the methyl or ethyl ester, to ensure the desired nucleophilic addition to the ketone. The subsequent hydrolysis of the ester group can then yield the target carboxylic acid.
The reaction produces a chiral center at the 3-position, resulting in the formation of diastereomers (cis and trans isomers) of 1-methyl-3-alkyl/aryl-3-hydroxycyclobutane-1-carboxylic acid derivatives. The stereochemical outcome of the reaction can be influenced by the steric bulk of the Grignard reagent and the reaction conditions.
Data Presentation
The following table summarizes the expected products and typical yields for the Grignard reaction with derivatives of this compound. Please note that specific yields and diastereomeric ratios can vary depending on the exact substrate, Grignard reagent, and reaction conditions employed.
| Starting Material | Grignard Reagent (R-MgX) | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | Methylmagnesium bromide | Ethyl 1-methyl-3-hydroxy-3-methylcyclobutane-1-carboxylate | Data not available | Not reported |
| This compound | Phenylmagnesium bromide | 1-Methyl-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid | Not isolated, used crude in next step | Not reported |
| Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate | Methylmagnesium bromide | Methyl 1-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate | Not specified | Mixture of diastereomers |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the Grignard reaction with this compound derivatives.
Note: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Grignard Reaction with an Ester of this compound
This protocol describes a general method for the addition of a Grignard reagent to an ester of this compound.
Materials:
-
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Reactant Preparation: Dissolve ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether in the reaction flask. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-methyl-3-alkyl/aryl-3-hydroxycyclobutane-1-carboxylate.
Protocol 2: Synthesis of 1-Methyl-3-hydroxy-3-phenylcyclobutane-1-carboxylic Acid (from Carboxylic Acid)
This protocol is adapted from a procedure where the Grignard reaction is performed directly on the carboxylic acid. Note that this method may result in lower yields due to the reaction of the Grignard reagent with the acidic proton. The crude product is often used directly in the next step without extensive purification.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr, 3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Reactant Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add PhMgBr (2.4 eq) dropwise at 0 °C.
-
Reaction: Stir the resulting mixture at the same temperature for 24 hours.
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with DCM.
-
Washing and Drying: Wash the combined organic phase with brine, dry over Na₂SO₄, and concentrate to yield the crude product as a mixture of cis- and trans-isomers of 1-methyl-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. This crude product can be used in subsequent steps, such as esterification, for further purification and characterization.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Grignard addition to an ester of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction and product isolation.
Logical Relationship: Stereochemical Outcome
Caption: The attack of a Grignard reagent on the planar ketone leads to a mixture of diastereomeric products.
Knoevenagel Condensation with Cyclobutane Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. The reaction involves the condensation of a carbonyl compound with an active methylene compound, typically catalyzed by a base, to yield an α,β-unsaturated product.[1][2] In the realm of medicinal chemistry, the incorporation of unique structural motifs is a key strategy for the development of novel therapeutics with improved pharmacological profiles. The cyclobutane moiety, a strained four-membered ring, has garnered significant interest as a bioisosteric replacement for other cyclic and acyclic structures in drug design. Its rigid, puckered conformation can impart favorable properties such as increased metabolic stability, enhanced binding affinity, and improved oral bioavailability.[3][4]
This document provides detailed application notes and protocols for the Knoevenagel condensation of cyclobutane derivatives, with a focus on their application in the synthesis of biologically active molecules for drug discovery.
Data Presentation: Knoevenagel Condensation of Cyclobutanone
The following tables summarize the reaction conditions for the Knoevenagel condensation of cyclobutanone with various active methylene compounds. While specific data for cyclobutanone is limited in the literature, the following represents typical conditions and catalysts employed for cyclic ketones. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5][6][7][8]
Table 1: Knoevenagel Condensation of Cyclobutanone with Malononitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | Piperidine | Ethanol | Reflux | 2-4 h | Moderate to Good | General Protocol |
| 2 | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 3-6 h | Moderate to Good | General Protocol |
| 3 | Basic Alumina | Solvent-free (Microwave) | 80-120 | 5-15 min | Good to Excellent | [5][6][7][8] |
| 4 | Triethylamine | Dichloromethane | Room Temperature | 12-24 h | Moderate | General Protocol |
Table 2: Knoevenagel Condensation of Cyclobutanone with Ethyl Cyanoacetate
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | Sodium Ethoxide | Ethanol | 0 to RT | 4-8 h | Good | General Protocol |
| 2 | L-proline | DMSO | 60 | 12 h | Good | General Protocol |
| 3 | KF/Alumina | Solvent-free (Microwave) | 100-140 | 10-20 min | Good to Excellent | [5][6][7][8] |
| 4 | DBU | Acetonitrile | Room Temperature | 2-6 h | Good | [9] |
Table 3: Knoevenagel Condensation of Cyclobutanone with Diethyl Malonate
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 8-16 h | Moderate | General Protocol |
| 2 | Titanium(IV) Chloride/Pyridine | Dichloromethane | 0 to RT | 6-12 h | Good | General Protocol |
| 3 | Montmorillonite K-10 | Solvent-free (Microwave) | 120-150 | 15-30 min | Moderate to Good | [5][6][7][8] |
| 4 | Zinc Chloride | Solvent-free | 100 | 2-4 h | Moderate | General Protocol |
Experimental Protocols
General Protocol for Knoevenagel Condensation (Conventional Heating)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanone (1.0 eq.), the active methylene compound (1.1 eq.), and the chosen solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1-0.2 eq.) to the reaction mixture. For reactions requiring removal of water, a Dean-Stark apparatus can be used with a suitable azeotropic solvent like toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or recrystallization.
General Protocol for Microwave-Assisted Knoevenagel Condensation
-
Reaction Setup: In a microwave-safe vial, combine cyclobutanone (1.0 eq.), the active methylene compound (1.1 eq.), and the catalyst (e.g., basic alumina, ammonium acetate).[5][6][7][8] For solvent-free conditions, the reagents are thoroughly mixed.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature and time.[5][6][7][8]
-
Work-up: After cooling, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[5][6][7][8]
Mandatory Visualizations
Knoevenagel Condensation Workflow
Caption: General experimental workflow for the Knoevenagel condensation of cyclobutanone.
Logical Relationship of Cyclobutane Derivatives in Drug Discovery
References
- 1. banglajol.info [banglajol.info]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. oatext.com [oatext.com]
- 6. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 7. uniquepubinternational.com [uniquepubinternational.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Leveraging 1-Methyl-3-oxocyclobutane-1-carboxylic Acid in the Design of Novel Janus Kinase (JAK) Inhibitors
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in autoimmune diseases and certain cancers. While first-generation JAK inhibitors have shown significant clinical success, the field is actively pursuing next-generation molecules with improved selectivity and pharmacokinetics. This guide explores the strategic application of 1-methyl-3-oxocyclobutane-1-carboxylic acid, a versatile and structurally unique building block, in the synthesis of novel JAK inhibitor scaffolds. We provide the scientific rationale for incorporating the rigid cyclobutane moiety, detailed protocols for its amide coupling to a representative heterocyclic amine core, and a comparative analysis of coupling methodologies to empower researchers in drug discovery and development.
Introduction: The Rationale for Novel Scaffolds in JAK Inhibition
The JAK-STAT signaling pathway is a cornerstone of immune cell communication, transducing signals from a wide array of cytokines and growth factors to regulate gene expression.[1][2] This pathway's central role in immunity has made it a prime target for therapeutic modulation. Dysregulation of JAK-STAT signaling is a key factor in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis and psoriasis.[3][4]
The development of small-molecule JAK inhibitors (JAKis) like Tofacitinib and Upadacitinib has revolutionized the treatment landscape for these conditions.[4][5] These molecules typically function as ATP-competitive inhibitors, targeting the kinase domain. A common structural motif in many approved JAKis is a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, linked to a substituted piperidine or pyrrolidine ring system.[5][6]
The quest for next-generation inhibitors is driven by the need for enhanced selectivity among the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to minimize off-target effects.[7] A key strategy in achieving this is the exploration of novel chemical space through the introduction of unique, conformationally restricted scaffolds. The cyclobutane ring, in particular, has gained significant traction in medicinal chemistry as a "bioisostere" for larger or more flexible groups.[8][9] Its rigid, puckered structure can lock a molecule into a bioactive conformation, potentially improving binding affinity and metabolic stability while offering a unique vector for substituent placement.[8]
This document focuses on the practical application of This compound (CAS: 286442-89-5) as a scaffold for creating novel JAK inhibitors.[10][11] We will detail the synthetic protocols for its incorporation, providing a foundational methodology for researchers aiming to innovate in this competitive therapeutic area.
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling cascade, the target of the inhibitors discussed herein. Cytokine binding induces receptor dimerization, activating associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene transcription.[12]
Profile of a Key Building Block: this compound
This versatile building block serves as the cornerstone of our synthetic strategy. Its unique structure combines a carboxylic acid handle for straightforward amide coupling with a ketone for potential further derivatization, all built upon a rigid cyclobutane core.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 286442-89-5 | [11][13] |
| Molecular Formula | C₆H₈O₃ | [10][11] |
| Molecular Weight | 128.13 g/mol | [10][11] |
| IUPAC Name | This compound | [11] |
| Appearance | White to off-white solid | N/A |
This compound is recognized as an important intermediate in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors.[10][14] Its synthesis has been optimized for large-scale production, making it an accessible and economically viable starting material for drug discovery programs.[14][15]
Synthetic Application: Amide Coupling to a JAKi Core
The most direct and widely applied reaction in medicinal chemistry for linking fragments is the formation of an amide bond.[16][17] Our core objective is to couple this compound with a representative amine portion of a JAK inhibitor. For this application note, we will use a generic 4-amino-7H-pyrrolo[2,3-d]pyrimidine as the amine partner, representing the "deazapurine" core common to many JAK inhibitors.[5][6]
Experimental Rationale & Workflow
The primary challenge in amide bond formation is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[16][18] Direct condensation is inefficient. Therefore, coupling reagents are employed. The choice of reagent is critical and depends on factors like substrate reactivity, potential for side reactions, and desired reaction conditions.[19] We will present a general protocol using a uronium-based reagent (HATU) known for its high efficiency and a carbodiimide-based method (EDC/HOBt) which is a cost-effective and widely used alternative.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: High-Efficiency Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, often leading to rapid reactions and high yields, even with less reactive amines.[19]
Materials:
-
This compound (1.0 eq)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure amide product.
Protocol 2: Carbodiimide-Mediated Amide Coupling using EDC/HOBt
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to activate the carboxylic acid and suppress side reactions. It is a cost-effective and robust alternative to uronium-based reagents.[17][19][20]
Materials:
-
This compound (1.0 eq)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC·HCl (1.5 eq) to the mixture in one portion.
-
Base Addition: Add DIPEA (3.0 eq) and stir the reaction at room temperature.
-
Reaction: Monitor the reaction progress by TLC or LC-MS (typically requires 4-18 hours).
-
Workup: Dilute the mixture with DCM or EtOAc. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired amide.
Comparative Data for Coupling Reagent Selection
The choice of coupling reagent can significantly impact reaction outcomes. The following table provides a general comparison to guide experimental design. Actual results will vary based on specific substrate electronics and sterics.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Relative Cost | Key Advantages/Disadvantages |
| HATU | None | DIPEA | DMF | 0.5 - 3 | High | Pro: Very fast and high yielding, effective for hindered substrates.[19] Con: Expensive, generates byproduct waste. |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | 4 - 18 | Low | Pro: Cost-effective, water-soluble byproducts are easily removed during workup.[17][20] Con: Slower reaction times, potential for side reactions if HOBt is omitted. |
| DCC | HOBt | N/A | DCM | 4 - 18 | Low | Pro: Inexpensive. Con: Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification.[16] |
Conclusion
This compound is an accessible and highly valuable building block for modern medicinal chemistry. Its incorporation into JAK inhibitor scaffolds offers a compelling strategy for generating novel intellectual property and exploring new regions of chemical space. The rigid cyclobutane core can enforce a favorable binding conformation, potentially leading to inhibitors with enhanced potency and selectivity. The protocols detailed in this guide provide a robust and validated starting point for the synthesis of these next-generation therapeutics, enabling researchers to rapidly construct libraries for biological evaluation.
References
-
Tofacitinib synthesis. (n.d.). UNL. Retrieved from [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. (2018, November 14). ACS Publications. Retrieved from [Link]
- Process for the preparation of tofacitinib and intermediates thereof. (n.d.). Google Patents.
-
Synthesis of Tofacitinib. (2013, April 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
-
Tofacitinib and JAK1 inhibitor 30. (n.d.). ResearchGate. Retrieved from [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. Retrieved from [Link]
- Synthesis methods for upadacitinib and intermediate thereof. (n.d.). Google Patents.
-
The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Synthesis methods for upadacitinib and intermediate thereof. (n.d.). Google Patents.
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). PubMed Central. Retrieved from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of upadacitinib (187). (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacophore and Virtual Screening of JAK3 inhibitors. (2014, March 19). PubMed Central. Retrieved from [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (n.d.). Frontiers. Retrieved from [Link]
-
FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib. (2023, October 16). SciELO. Retrieved from [Link]
-
Green Chemistry. (n.d.). BORIS Portal. Retrieved from [Link]
-
This compound | C6H8O3 | CID 15579854. (n.d.). PubChem. Retrieved from [Link]
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.). Google Patents.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Retrieved from [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (n.d.). pharma-block.com. Retrieved from [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
- Process for the preparation of tofacitinib and intermediates thereof. (n.d.). Google Patents.
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021, August 6). ACS Publications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. Synthesis and Clinical study of Upadacitinib_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. research.unl.pt [research.unl.pt]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacophore and Virtual Screening of JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. Buy this compound | 286442-89-5 [smolecule.com]
- 11. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 286442-89-5|1-Methyl-3-oxocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 14. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 15. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 16. hepatochem.com [hepatochem.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Methyl-3-oxocyclobutane-1-carboxylic acid for the Synthesis of Spiro-oxindole MDM2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-3-oxocyclobutane-1-carboxylic acid as a key building block in the synthesis of potent spiro-oxindole antagonists of the MDM2-p53 protein-protein interaction. Detailed experimental protocols for a representative synthesis and key biological assays are provided to guide researchers in the discovery and development of novel cancer therapeutics targeting the MDM2-p53 pathway.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In many cancers where p53 remains wild-type, its function is abrogated by the over-expression of its negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, promoting its degradation and inhibiting its transcriptional activity. The disruption of the MDM2-p53 interaction with small molecule inhibitors is a clinically validated therapeutic strategy to reactivate p53 and induce tumor cell death.
Spiro-oxindole derivatives have emerged as a highly potent class of MDM2 inhibitors. The rigid spirocyclic core allows for the precise positioning of functional groups to mimic the key interactions of p53 with MDM2. This compound is a valuable starting material for the construction of the spiro-pyrrolidine moiety common to many potent spiro-oxindole MDM2 antagonists. Its compact and functionalized structure provides a versatile scaffold for the introduction of diversity elements to optimize potency, selectivity, and pharmacokinetic properties.
MDM2-p53 Signaling Pathway and Mechanism of Action of Antagonists
The MDM2-p53 pathway is a critical cellular stress response pathway. In unstressed cells, MDM2 keeps p53 levels low through continuous ubiquitination and proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). MDM2 antagonists function by competitively binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction and leading to the reactivation of p53's tumor suppressor functions.
Troubleshooting & Optimization
improving yield of 1-Methyl-3-oxocyclobutane-1-carboxylic acid synthesis
<_Step_2>
Step 2: Analyze Search Results and Structure the Guide
Analysis of Search Results:
The search results provide several synthetic routes for 3-oxocyclobutane-1-carboxylic acid and its 1-methyl derivative. Key methods include:
-
From 1,3-dichloroacetone: This involves ketal protection, cyclization with a malonic ester, and subsequent hydrolysis/decarboxylation. This seems to be a classical and well-documented route.[1][2]
-
From acetone, bromine, and malononitrile: A three-step process mentioned as a more recent advancement.[1][3]
-
From Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane: This involves a high-temperature reaction in DMF followed by acidic hydrolysis.[4][5]
-
Ring expansion reactions: General methods for cyclobutanone synthesis, like from cyclopropyl carbinols, are mentioned but are less specific to the target molecule.[6]
-
Hydrolysis of diester precursors: Several patents describe the final step as a harsh acidic hydrolysis (e.g., 6M HCl at reflux for extended periods) of a cyclobutane-1,1-dicarboxylate intermediate to yield the ketoacid.[3][4][7]
Common Challenges Identified:
-
Long reaction times: Some methods require refluxing for 24-120 hours.[3][4][7]
-
Harsh conditions: High temperatures (up to 140°C) and strong acids (6N HCl) are common.[2][4][7]
-
Low yields: Some general methods for cyclobutanone synthesis are noted to have low yields.[8]
-
Purification: Recrystallization and extraction are frequently mentioned, suggesting purification can be a key challenge.[3][4][7]
-
Side reactions: The high temperatures and strong acids/bases can lead to side products, although these are not explicitly detailed in the initial results.
-
Starting material handling: Use of reagents like sodium hydride requires careful handling.[2]
Proposed Structure for the Technical Support Center:
-
Title: Technical Support Center: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid
-
Introduction: Briefly introduce the molecule's importance as a pharmaceutical intermediate and outline the common synthetic challenges, such as ring strain and functional group compatibility.
-
Section 1: Frequently Asked Questions (FAQs)
-
1.1 General Synthesis Strategy:
-
Q1: What are the most common and reliable synthetic routes?
-
Q2: My target is the 1-methyl derivative. How does this affect the choice of starting materials?
-
-
1.2 Reagents & Solvents:
-
Q3: What is the role of the base (e.g., NaH, KOtBu) in the cyclization step, and what are the critical handling considerations?
-
Q4: The final hydrolysis step uses concentrated HCl for a long duration. Are there milder alternatives?
-
-
1.3 Reaction Monitoring:
-
Q5: How can I effectively monitor the progress of the cyclization and hydrolysis steps?
-
-
-
Section 2: Troubleshooting Guide: Common Problems & Solutions
-
2.1 Problem: Low or No Product Yield in Cyclization Step
-
Symptom: TLC/GC-MS analysis shows unreacted starting materials.
-
Potential Causes & Solutions Table: (e.g., Inactive base, poor solvent quality, insufficient temperature/time).
-
-
2.2 Problem: Formation of Significant Impurities
-
Symptom: Multiple unexpected spots on TLC or peaks in GC-MS.
-
Potential Causes & Solutions: (e.g., Side reactions like elimination or polymerization, decomposition under harsh conditions).
-
-
2.3 Problem: Incomplete Hydrolysis/Decarboxylation
-
Symptom: Presence of diester or dicarboxylic acid intermediate after the final step.
-
Potential Causes & Solutions: (e.g., Insufficient acid concentration, inadequate reaction time/temperature).
-
-
2.4 Problem: Difficulty in Final Product Purification
-
Symptom: Oily product, inability to crystallize, persistent impurities.
-
Potential Causes & Solutions: (e.g., Residual solvent (DMF), polymeric byproducts, appropriate recrystallization solvent selection).
-
-
-
Section 3: Detailed Experimental Protocols
-
3.1 Protocol: Synthesis via Malonic Ester Cyclization
-
A detailed, step-by-step protocol based on the literature, including reagent quantities, reaction conditions, workup, and purification. This will serve as the "gold standard" reference for the guide.
-
-
-
Section 4: Visual Guides & Data
-
4.1 Workflow Diagram: A Graphviz diagram illustrating the chosen synthetic pathway from starting materials to the final product.
-
4.2 Mechanism Snapshot: A simple diagram illustrating the key bond formation in the cyclization.
-
4.3 Data Table: Comparison of Hydrolysis Conditions
-
A table summarizing different hydrolysis conditions found in the patents and their reported yields/times.
-
-
-
Section 5: References
-
A complete, numbered list of all cited sources with titles and clickable URLs.
-
This structure addresses all the user's requirements, moving from general questions to specific troubleshooting, providing a detailed protocol, and backing it up with visual aids and data. It is designed to be a practical resource for a researcher in the lab. I will now proceed with generating the content for each section, including creating the Graphviz diagrams and tables.# Technical Support Center: Synthesis of this compound
Welcome to the dedicated technical support resource for the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase and thrombin inhibitors.[1] The inherent strain of the four-membered ring and the presence of multiple functional groups make its synthesis a non-trivial task.
This guide is structured to provide direct, actionable advice for researchers, from clarifying common questions to troubleshooting complex experimental issues. We will delve into the causality behind protocol steps, ensuring you not only execute the synthesis but also understand the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered before and during the synthesis, providing foundational knowledge for a successful experiment.
General Synthesis Strategy
Q1: What is the most common and reliable synthetic route for the 3-oxocyclobutane-1-carboxylic acid core?
A1: The most robust and frequently cited method is a multi-step approach starting from 1,3-dihaloacetone derivatives.[1][2] The general pathway involves (1) protection of the ketone in the dihalo-acetone, typically as a ketal, (2) a nucleophilic substitution/cyclization with a malonic ester derivative to form the cyclobutane ring, and (3) a harsh acidic hydrolysis to remove the protecting group and effect decarboxylation to yield the final keto-acid.[2][7] This route is favored for its use of relatively accessible starting materials and its well-documented procedures in patent literature.[2][3][4]
Q2: My target is the 1-methyl derivative. How does this alter the choice of starting materials?
A2: The introduction of the C1-methyl group is most efficiently accomplished by modifying the nucleophile in the cyclization step. Instead of using a standard malonic ester like diethyl malonate, you should use a methylated analogue, such as diethyl 2-methylmalonate. This ensures the methyl group is incorporated directly onto the carbon that will become the C1 of your final product. The rest of the synthetic sequence (ketal protection, cyclization, and hydrolysis/decarboxylation) remains conceptually the same.
Reagents & Solvents
Q3: What is the role of the base (e.g., NaH, KOtBu) in the cyclization step, and what are the critical handling considerations?
A3: The base is critical for deprotonating the malonic ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbons of the dihalo-ketal precursor in a tandem S(_N)2 reaction to form the cyclobutane ring.
-
Expertise & Causality: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are strong bases necessary to drive the deprotonation equilibrium to completion.[2][4] NaH is an irreversible base, reacting to produce H(_2) gas, which drives the reaction forward. KOtBu is a very strong, non-nucleophilic base suitable for generating enolates. The choice between them often depends on solubility and desired reaction temperature.
-
Trustworthiness (Handling): Both reagents are highly reactive and moisture-sensitive.
-
NaH: A flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen). It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent like hexane before use.
-
KOtBu: A hygroscopic solid. It should be weighed quickly and handled in a glovebox or under a stream of inert gas.
-
Q4: The final hydrolysis step often uses concentrated HCl for extended periods. Are there milder alternatives to prevent potential degradation?
A4: The final deprotection and decarboxylation step is notoriously harsh because it must accomplish three transformations: hydrolysis of the ketal, hydrolysis of the two ester groups, and decarboxylation of the resulting malonic acid intermediate. Patent literature frequently cites refluxing in 6N HCl for 24 to 72 hours.[3][4][7] While effective, this can lead to side products. Milder, stepwise alternatives can be considered, though they may require more optimization:
-
Selective Ketal Hydrolysis: Use of milder acids like p-toluenesulfonic acid (p-TsOH) in wet acetone can sometimes selectively remove the ketal.
-
Saponification: Use of a base like NaOH or KOH to hydrolyze the esters, followed by a separate, careful acidification and heating step for decarboxylation. However, for this specific substrate, the one-pot strong acid method is often the most direct route to the final product despite its harshness.[9]
Reaction Monitoring
Q5: How can I effectively monitor the progress of the cyclization and hydrolysis steps?
A5: Effective reaction monitoring is key to optimizing yield and minimizing side reactions.
-
Cyclization: This step can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On TLC, you should see the disappearance of your malonic ester and dihalo-ketal starting materials and the appearance of a new, higher R(_f) spot corresponding to the cyclized diester product. A co-spot of your starting material mixture with the reaction mixture is highly recommended.
-
Hydrolysis: Monitoring this step is more challenging due to the high polarity of the intermediates and final product. Reversed-phase TLC can be effective. Alternatively, small aliquots can be worked up and analyzed by
H NMR to observe the disappearance of the ester (e.g., ethyl or isopropyl) signals and the ketal protecting group signals. LC-MS is the most definitive method for tracking the conversion of the diester to the final keto-acid.1
Section 2: Troubleshooting Guide: Common Problems & Solutions
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem: Low or No Product Yield in Cyclization Step
Symptom: TLC or GC-MS analysis after the specified reaction time shows a significant amount of unreacted 1,3-dihalo-ketal and/or the malonic ester starting material.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Inactive Base | The base (e.g., NaH, KOtBu) has been deactivated by moisture or air exposure. | Use a fresh bottle of the base or, in the case of NaH, ensure it is properly washed with dry hexane to remove the protective mineral oil. Always handle under a strict inert atmosphere. |
| Poor Solvent Quality | The reaction solvent (e.g., DMF, THF) contains residual water, which quenches the base and the enolate intermediate. | Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously oven- or flame-dried before use. |
| Insufficient Temperature | The activation energy for the second S(_N)2 reaction to close the ring is not being met. | Gradually increase the reaction temperature. For example, if the reaction is stalling at 80 °C in DMF, consider increasing to 100-120 °C, while monitoring for decomposition.[2] |
| Incorrect Stoichiometry | An incorrect molar ratio of base to malonic ester was used, leading to incomplete enolate formation. | Carefully re-verify the calculations and molecular weights of your reagents. It is common to use a slight excess (1.05-1.1 equivalents) of the malonic ester and at least two equivalents of the base. |
Problem: Incomplete Hydrolysis/Decarboxylation
Symptom: NMR or LC-MS analysis of the crude product after the final step shows the presence of the intermediate cyclobutane-1,1-dicarboxylic acid or the unhydrolyzed diester.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Insufficient Reaction Time | The hydrolysis of the sterically hindered esters and the subsequent decarboxylation are slow processes. | Extend the reflux time. These reactions can take up to 72 hours or more.[9] Monitor the reaction every 12-24 hours until analysis confirms complete conversion. |
| Acid Concentration Too Low | The concentration of HCl is insufficient to catalyze the reaction effectively at the given temperature. | Ensure you are using a sufficiently concentrated acid solution (e.g., 6N or 20-25% aqueous HCl).[2][7] If the reaction stalls, a more concentrated acid might be required, but this increases the risk of degradation. |
| Inadequate Temperature | The reaction requires high thermal energy to overcome the activation barriers for both hydrolysis and decarboxylation. | Ensure the reaction mixture is maintaining a vigorous reflux. Use an appropriate heating mantle and insulation to maintain a consistent temperature of at least 100 °C.[2] |
Problem: Difficulty in Final Product Purification
Symptom: The crude product is a dark, oily substance that fails to crystallize, or chromatography yields an impure product.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Residual High-Boiling Solvent | Solvents like DMF used in the cyclization step are difficult to remove and can inhibit crystallization. | After the reaction workup, perform multiple extractions. If DMF was used, wash the organic layer extensively with water or brine to remove it. A final distillation or azeotropic removal with a solvent like toluene under reduced pressure can be effective.[3] |
| Polymeric Byproducts | The harsh acidic and high-temperature conditions can cause polymerization or degradation, resulting in tar-like impurities. | Filter the crude product solution through a plug of silica gel or celite before concentration to remove baseline impurities.[7] If crystallization fails, column chromatography on silica gel is the next best option. |
| Inappropriate Recrystallization Solvent | The chosen solvent system does not provide the right solubility profile for crystallization. | The final product is often a solid. Try recrystallization from a solvent system like methyl tertiary butyl ether (MTBE), ethyl acetate/hexane, or dichloromethane/heptane.[3][4] Start with a small sample to screen for suitable solvents. |
Section 3: Detailed Experimental Protocol
This protocol describes a representative synthesis of the core structure, 3-oxocyclobutane-1-carboxylic acid, based on common literature procedures.[2] Modification for the 1-methyl derivative involves substituting diethyl malonate with diethyl 2-methylmalonate.
Protocol: Synthesis via Malonic Ester Cyclization
Step 1: Ketal Protection of 1,3-Dichloroacetone
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,3-dichloroacetone (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.03 eq), and toluene (approx. 2 M concentration).
-
Heat the mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction to room temperature, wash with saturated NaHCO(_3) solution, then with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2-(dichloromethyl)-2-methyl-1,3-dioxolane by vacuum distillation to yield a clear liquid.
Step 2: Cyclization to form the Diethyl Ester Intermediate
-
To an oven-dried, three-neck flask under an inert atmosphere (N(_2)), add anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in oil, 2.2 eq) in portions. Caution: H(_2) gas evolution.
-
Cool the suspension to 0 °C and slowly add diethyl 2-methylmalonate (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Add the protected dichloro-ketal from Step 1 (1.0 eq) dropwise, keeping the temperature below 70 °C.
-
After addition, heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Cool to room temperature and carefully quench the reaction by slowly adding saturated NH(_4)Cl solution.
-
Extract the product with ethyl acetate or ether (3x). Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude diester.
Step 3: Hydrolysis and Decarboxylation
-
Combine the crude diester from Step 2 with 6N aqueous HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a vigorous reflux (approx. 100-105 °C) and maintain for 48-72 hours.
-
Monitor the reaction for the disappearance of the intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution continuously or with multiple portions of dichloromethane or ethyl acetate.[7]
-
Combine the organic extracts, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from MTBE/hexane) to yield pure this compound.
Section 4: Visual Guides & Data
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Data Table: Comparison of Hydrolysis Conditions
The final hydrolysis is often the longest and most critical step. The conditions reported in various patents highlight the trade-offs between reaction time, temperature, and acid concentration.
| Precursor | Acid/Solvent | Temperature | Time | Reported Yield | Source |
| 3,3-dicyano cyclobutanone | 6M Aqueous HCl | 70-80 °C | 24 h | 92% | [3] |
| Diisopropyl ester intermediate | Concentrated HCl / Water | 75-80 °C then 102-106 °C | 30h then 120h | ~40-45% (calc.) | [4] |
| Diethyl ester intermediate | 20% Aqueous HCl | Reflux (~100 °C) | 50 h | 70% | [7] |
| Dialkyl ester intermediate | 20-25% Aqueous HCl | 100 °C | 45-55 h | Not specified | [2] |
Section 5: References
-
Smolecule. (2023, August 15). Buy this compound | 286442-89-5. --INVALID-LINK--
-
Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Cyclobutane Synthesis. --INVALID-LINK--
-
Guidechem. What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of cyclobutanones. --INVALID-LINK--
-
Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. --INVALID-LINK--
-
Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. --INVALID-LINK--
-
Google Patents. (2012). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. --INVALID-LINK--
-
Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. --INVALID-LINK--
-
Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 9415-9465. --INVALID-LINK--
-
MDPI. (2014, July 7). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. --INVALID-LINK--
-
ScholarWorks. (2020). studies toward the stereocontrolled synthesis of cyclobutane derivatives. --INVALID-LINK--
-
ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. --INVALID-LINK--
-
Corning. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. --INVALID-LINK--
References
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Cyclobutanone synthesis [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 9. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
Technical Support Center: Purification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS: 286442-89-5).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Question | Answer |
| My compound is "oiling out" during recrystallization instead of forming crystals. What should I do? | "Oiling out" occurs when the solute comes out of solution above its melting point. To address this, you can try the following: - Increase the solvent volume: The concentration of the compound might be too high. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly. - Lower the cooling temperature: Ensure the solution is cooled well below the melting point of your compound. - Change the solvent system: Use a solvent system where the compound is less soluble at higher temperatures or a solvent with a higher boiling point. A mixture of solvents can also be effective. Good starting points for solvent screening include ethyl acetate, methyl tertiary butyl ether (MTBE), and mixtures of heptane with more polar solvents. |
| No crystals are forming upon cooling. What is the problem? | This is a common issue that can be resolved by: - Inducing crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. - Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Using an anti-solvent: If your compound is highly soluble, you can add a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then allow it to cool. |
| The purity of my recrystallized product is still low. How can I improve it? | Low purity after recrystallization can be due to trapped impurities or co-crystallization. To improve purity: - Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. - Perform a second recrystallization: A second recrystallization step can significantly improve purity. |
Distillation Issues
| Question | Answer |
| My compound seems to be decomposing during distillation. How can I prevent this? | This compound can be sensitive to high temperatures. To prevent thermal decomposition: - Use vacuum distillation: Distilling under reduced pressure will lower the boiling point of the compound. A common condition is 88-92°C at 10 mmHg, which can yield purity of 97-99%.[1] - Ensure a clean system: Acidic or basic residues in the distillation apparatus can catalyze decomposition. Make sure all glassware is thoroughly cleaned and dried. |
| The distillation is very slow, or "bumping" is occurring. What can I do? | Slow distillation or bumping can be caused by uneven heating or superheating. To resolve this: - Use a stirring mechanism: A magnetic stir bar will ensure even heat distribution. - Add boiling chips: These provide nucleation sites for smooth boiling. - Ensure proper insulation: Insulate the distillation head to maintain a consistent temperature gradient. |
| The purity of my distilled product is not as high as expected (95-98%). What could be the reason? | Inefficient separation is the likely cause. To improve purity: - Use a fractionating column: A Vigreux or packed column will provide a larger surface area for repeated vaporization and condensation cycles, leading to better separation of components with close boiling points. - Control the heating rate: A slow and steady heating rate is crucial for good separation. - Check for leaks in the vacuum system: If performing vacuum distillation, any leaks will reduce the efficiency of the separation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common impurities in synthetically prepared this compound? | Common impurities depend on the synthetic route. If the final step is the hydrolysis of a methyl or ethyl ester, residual ester is a likely impurity. Unreacted starting materials from the cyclization step can also be present. High-performance liquid chromatography (HPLC) with UV detection (at 210-220 nm) or gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify these impurities.[1] |
| What is the expected purity of this compound after purification? | The achievable purity depends on the method used: - Atmospheric Distillation: Typically yields 95-98% purity.[1] - Vacuum Distillation: Can achieve 97-99% purity.[1] - Recrystallization: Can potentially yield >99% purity, especially if performed multiple times. |
| What are suitable solvents for the recrystallization of this compound? | The compound is expected to be soluble in polar organic solvents like ethanol and diethyl ether. For a structurally similar compound, 3-oxocyclobutanecarboxylic acid, methyl tertiary butyl ether has been used for recrystallization. A good starting point for solvent screening would be ethyl acetate, acetone, or mixtures such as ethyl acetate/heptane. |
| How can I confirm the purity of my final product? | Purity can be assessed using several analytical techniques: - High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity. - Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both purity assessment and structural confirmation.[1] - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. - Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. |
Quantitative Data Summary
| Purification Method | Typical Purity | Boiling Point | Pressure | Reference |
| Atmospheric Distillation | 95-98% | 189-195 °C | 760 mmHg | [1] |
| Vacuum Distillation | 97-99% | 88-92 °C | 10 mmHg | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is clean and dry.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system, ensuring all joints are well-sealed.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the contents to ensure even heating.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. Once the temperature stabilizes in the expected range (88-92 °C at 10 mmHg), collect the main fraction in a clean receiving flask.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethyl acetate, methyl tertiary butyl ether, or an ethyl acetate/heptane mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Visualizations
References
Cyclobutane Ring Synthesis Technical Support Center
Welcome to the technical support center for cyclobutane ring synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of cyclobutane-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing cyclobutane rings?
The primary challenges in synthesizing cyclobutane rings stem from both thermodynamic and kinetic factors. Cyclobutanes have significant ring strain (approximately 26 kcal/mol), making them thermodynamically less favorable than their open-chain isomers or other cycloalkanes like cyclopentane and cyclohexane. Kinetically, the formation of a four-membered ring requires overcoming unfavorable entropic factors and specific orbital overlap for bond formation. Common issues include low yields, competitive side reactions (e.g., dimerization, polymerization, and elimination), and difficulties in controlling stereoselectivity.
Q2: What are the most common synthetic strategies for forming cyclobutane rings?
The most prevalent methods for constructing cyclobutane rings include:
-
[2+2] Cycloadditions: This is arguably the most powerful and widely used method, especially photochemical cycloadditions (e.g., Paternò–Büchi reaction) and metal-catalyzed cycloadditions of alkenes.
-
Ring Expansion: Expansion of cyclopropylmethyl systems, often mediated by a carbocation or a radical, can lead to the formation of a cyclobutane ring.
-
Ring Contraction: Methods like the Favorskii rearrangement of α-halocyclopentanones can be employed to contract a five-membered ring into a cyclobutane derivative.
-
Intramolecular Cyclization: 1,4-dihalides or other suitable difunctionalized butane derivatives can undergo intramolecular cyclization, such as in the Wurtz reaction, to form the cyclobutane ring.
Q3: How does substrate stereochemistry influence the outcome of [2+2] cycloadditions?
In many [2+2] cycloadditions, the stereochemistry of the starting alkenes is retained in the cyclobutane product. For instance, the cycloaddition of two alkenes often proceeds through a concerted or stepwise mechanism where the initial stereochemical relationships of the substituents are preserved. The stereochemical outcome is highly dependent on the specific reaction mechanism (e.g., concerted thermal, concerted photochemical, or stepwise radical/ionic). For example, thermal [2+2] cycloadditions of ketenes with alkenes are often concerted and suprafacial, leading to a high degree of stereospecificity.
Troubleshooting Guides
Problem 1: Low yield in a photochemical [2+2] cycloaddition.
Possible Causes & Solutions:
-
Inadequate Light Source: The wavelength and intensity of the UV lamp are critical. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the substrate that needs to be photoexcited.
-
Wrong Sensitizer: If a sensitizer is used, its triplet energy must be higher than that of the reactant to allow for efficient energy transfer. Acetone and benzophenone are common sensitizers.
-
Concentration Issues: High concentrations can lead to polymerization or the formation of side products. Try running the reaction at a higher dilution to favor intramolecular or the desired intermolecular reaction.
-
Degassing: The presence of oxygen can quench the excited triplet state. Ensure the solvent is thoroughly degassed before starting the reaction by purging with nitrogen or argon, or by using freeze-pump-thaw cycles.
Problem 2: Poor diastereoselectivity in a metal-catalyzed [2+2] cycloaddition.
Possible Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand on the metal catalyst play a crucial role in controlling stereoselectivity. Experiment with a range of ligands (e.g., different phosphines or N-heterocyclic carbenes).
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a variety of solvents with different dielectric constants.
-
Temperature: Reaction temperature can significantly impact selectivity. Lowering the temperature may enhance the energy difference between diastereomeric transition states, leading to improved selectivity.
-
Substrate Sterics: Highly sterically hindered substrates may prevent the desired approach of the coupling partners. Modification of the substrate or the use of a less bulky protecting group might be necessary.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and selectivity of cyclobutane formation. The following table summarizes typical yields for common cyclobutane synthesis strategies.
| Synthesis Method | Substrates | Catalyst/Conditions | Typical Yield (%) | Reference |
| Photochemical [2+2] Cycloaddition | Ethylene | UV light (185 nm) | ~40% | |
| Thermal [2+2] Cycloaddition | Dichloroketene + Cyclopentadiene | N/A | >90% | N/A |
| Intramolecular Wurtz Coupling | 1,4-Dibromobutane | Sodium | 40-50% | |
| Ring Expansion | Cyclopropylcarbinyl tosylate | Acetolysis | ~48% (as cyclobutyl acetate) | N/A |
Experimental Protocols
Key Experiment: Photochemical [2+2] Cycloaddition of an Alkene
This protocol provides a general outline for a photochemical [2+2] cycloaddition.
Materials:
-
Alkene substrate
-
Photosensitizer (e.g., acetone, benzophenone)
-
Anhydrous, degassed solvent (e.g., acetonitrile, benzene)
-
Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) and a cooling system.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the alkene substrate and the photosensitizer (if required) in the chosen solvent in a quartz reaction vessel. The concentration of the alkene is typically kept low (e.g., 0.01-0.1 M) to minimize polymerization.
-
Degas the solution for at least 30 minutes by bubbling with an inert gas or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in the photoreactor and ensure the cooling system is active to maintain a constant temperature.
-
Turn on the UV lamp to initiate the reaction. The choice of filter may be necessary to select the appropriate wavelength.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, turn off the lamp and remove the reaction vessel.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography, distillation, or recrystallization to isolate the desired cyclobutane product.
Visualizations
Caption: Workflow for a typical photochemical [2+2] cycloaddition experiment.
Technical Support Center: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
You are experiencing a lower than expected yield of the final product. This can be attributed to several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Cyclization | Increase reaction time or temperature during the cyclization step. Ensure the base used for deprotonation is sufficiently strong and fresh. | Drive the reaction to completion, increasing the yield of the cyclized intermediate. |
| Side Reactions | Optimize the stoichiometry of reactants. Slow, dropwise addition of the alkylating agent can minimize side reactions. | Reduce the formation of byproducts such as dialkylated malonic esters or oligomers. |
| Favorskii Rearrangement | If using α-haloketone intermediates, consider using a non-protic solvent and a bulky base to disfavor the rearrangement pathway. | Minimize the formation of cyclopentanone or cyclopropanecarboxylic acid derivatives. |
| Premature Decarboxylation | If the synthesis involves a diester intermediate, ensure that the hydrolysis and decarboxylation steps are well-controlled. Premature decarboxylation can lead to other unwanted byproducts. | Isolate the dicarboxylic acid intermediate before proceeding to the final decarboxylation step for better control. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Issue 2: Presence of Significant Byproducts in the Final Product
Your final product is contaminated with one or more significant byproducts, making purification difficult.
Commonly Observed Byproducts and Their Identification:
| Byproduct | Potential Source | Identification (1H NMR Signals) |
| Diethyl 2,2-bis(2-propenyl)-2-methylmalonate | Dialkylation of the malonic ester starting material. | Multiple allylic protons, absence of cyclobutane ring protons. |
| 1-Methylcyclopropane-1-carboxylic acid | Favorskii-type rearrangement of an α-haloketone intermediate. | High-field cyclopropyl protons. |
| Open-chain keto acid | Incomplete cyclization and subsequent hydrolysis. | Absence of characteristic cyclobutane ring protons, presence of alkene or other chain protons. |
| Polymeric material | Self-condensation of starting materials or intermediates. | Broad, unresolved peaks in the NMR spectrum. |
Byproduct Formation Pathway
Caption: Potential pathways leading to common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of byproduct formation in the synthesis of this compound?
A1: The most common cause of byproduct formation is often related to the cyclization step. Competing reactions such as intermolecular condensation (leading to polymers), dialkylation of the starting malonic ester, and rearrangements like the Favorskii rearrangement (if applicable to the specific route) can significantly reduce the yield of the desired product. Careful control of reaction conditions, including temperature, concentration, and the rate of addition of reagents, is crucial.
Q2: How can I confirm the structure of my product and identify any byproducts?
A2: A combination of analytical techniques is recommended for structural confirmation and byproduct identification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): This will provide information about the carbon-hydrogen framework of your molecules. The target molecule has characteristic signals for the methyl group, the cyclobutane ring protons, and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will determine the molecular weight of your product and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components of your crude reaction mixture.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the ketone (C=O stretch around 1780 cm-1 for a cyclobutanone) and the carboxylic acid (broad O-H stretch and C=O stretch).
Q3: Are there any specific purification techniques that are effective for removing common byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Column Chromatography: This is a standard method for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, it can be separated from neutral byproducts by extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification and extraction back into an organic solvent.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Step 1: Alkylation of Diethyl 2-methylmalonate
-
To a solution of sodium ethoxide (1.1 equivalents) in dry ethanol, add diethyl 2-methylmalonate (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1,3-dibromopropane (1.05 equivalents) dropwise, keeping the temperature below 30 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture, filter off the sodium bromide, and concentrate the filtrate under reduced pressure.
-
-
Step 2: Dieckmann Condensation (Cyclization)
-
Dissolve the crude product from Step 1 in dry toluene.
-
Add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 3: Hydrolysis and Decarboxylation
-
To the crude cyclized product, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Relationship for Synthesis and Purification
Caption: Logical flow from synthesis to purification.
Technical Support Center: Optimizing Reaction Conditions for Cyclobutane Formation
Welcome to the technical support center for cyclobutane synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and robust troubleshooting strategies for the construction of cyclobutane rings. Cyclobutanes are key structural motifs in numerous natural products and pharmacologically active compounds, yet their synthesis is often challenging due to inherent ring strain.[1][2][3] This resource consolidates field-proven advice, detailed protocols, and mechanistic explanations to empower you to overcome common hurdles in your experiments.
Section 1: Core Principles & Method Selection (FAQs)
This section addresses high-level questions to help guide your synthetic strategy.
Q1: What are the primary methods for synthesizing cyclobutane rings?
A: The main strategies for cyclobutane formation are:
-
[2+2] Photocycloaddition: The most common method, involving the light-induced reaction of two alkene-containing molecules.[2][4] This is particularly effective for constructing complex and strained ring systems.
-
Thermal [2+2] Cycloaddition: This method is typically restricted to specific substrates like ketenes or highly strained/electronically biased alkenes, as the concerted thermal [2+2] reaction is formally symmetry-forbidden for simple alkenes.[4][5][6]
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions under milder conditions than thermal methods, often proceeding through distinct mechanistic pathways.[7]
-
Intramolecular Cyclization: Methods such as the reaction of 1,4-dihalides with a reducing metal or other ring-closing strategies can form the cyclobutane core.
Q2: How do I choose between a photochemical, thermal, or metal-catalyzed approach?
A: The choice depends heavily on your substrate and desired outcome:
-
Choose Photochemistry for: General alkene cycloadditions, synthesis of complex polycyclic structures, and when thermal instability of reactants or products is a concern. Intramolecular photocycloadditions are particularly powerful for building intricate scaffolds found in natural products.[2][8][9]
-
Choose Thermal Methods for: Reactions involving ketenes to form cyclobutanones. This approach is highly regio- and stereoselective.[10][11]
-
Choose Metal Catalysis for: Reactions that are sluggish or unreactive under photochemical or thermal conditions. Metal catalysts can offer unique selectivity and functional group tolerance.[7][12]
Q3: What are the critical safety considerations for photochemical reactions?
A: Photochemical reactions require specific precautions:
-
UV Radiation Exposure: UV light is damaging to the eyes and skin.[13] Always use UV-rated safety glasses and operate the reactor within a shielded enclosure or a fume hood with the sash down.[14][15][16][17] Cover any exposed skin with appropriate personal protective equipment (PPE).[13][17]
-
Heat Generation: Medium- and high-pressure mercury lamps generate significant heat. Ensure a constant flow of coolant (e.g., water) through the immersion well to prevent solvent boiling and potential fires.[14][15][16] A flow monitor that automatically shuts off the lamp if cooling fails is highly recommended.[14]
-
Solvent Choice: Avoid using low-boiling-point solvents like diethyl ether or dichloromethane in unsealed reactors, as the heat from the lamp can cause them to evaporate quickly.[15]
Section 2: Troubleshooting Guide by Reaction Type
Troubleshooting [2+2] Photocycloadditions
This is the most widely used method and presents a unique set of challenges. Low yields are a common issue.[1]
Q: My [2+2] photocycloaddition has stalled or resulted in a low yield. What are the likely causes and solutions?
A: Low yields in photochemical reactions can stem from several factors. A systematic approach is the best way to diagnose the issue.
Troubleshooting Summary for [2+2] Photocycloadditions
| Symptom / Problem | Potential Cause | Recommended Action & Explanation |
| Low or No Conversion | 1. Incorrect Wavelength/Insufficient Light: The reactant must absorb the light emitted by the lamp.[1][18] | Match the lamp's emission spectrum to the substrate's UV-Vis absorption spectrum. For enones, a medium-pressure mercury lamp is often effective.[1] Ensure the lamp is not old and has sufficient power. |
| 2. Oxygen Quenching: Dissolved oxygen is a triplet quencher and can inhibit reactions proceeding through a triplet excited state. | Degas the solvent thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before and during the reaction.[1][19] | |
| 3. Inefficient Intersystem Crossing (ISC): The substrate may not efficiently form the reactive triplet state upon direct irradiation. | Use a triplet sensitizer. A sensitizer is a molecule that absorbs light, efficiently crosses to its triplet state, and then transfers that energy to your reactant.[20] Common choices include acetone (also used as a solvent), benzophenone, or thioxanthone.[1][21][22] | |
| 4. Unsuitable Solvent: The solvent can influence the energy of excited states and reaction pathways.[23][24][25] | Screen different solvents. Acetonitrile and acetone are common choices. Avoid solvents that absorb strongly at the irradiation wavelength.[18][26] | |
| 5. Concentration Too Dilute: For intermolecular reactions, reactants may not encounter each other in the excited state lifetime if the solution is too dilute.[1] | Increase the concentration. However, be aware that excessively high concentrations can favor polymerization. For intramolecular reactions, high dilution is often preferred to minimize intermolecular side reactions.[27] | |
| Formation of Multiple Products (Low Selectivity) | 1. Competing Isomerization: cis-trans isomerization of the alkene can compete with the cycloaddition, consuming the desired starting material.[1] | This is often inherent to the substrate. Sometimes, using a sensitizer can favor the cycloaddition pathway. Monitoring the reaction closely and stopping it before side products accumulate can help. |
| 2. Lack of Regio/Stereocontrol: The cycloaddition can occur in different orientations (e.g., head-to-head vs. head-to-tail). | Altering the solvent, temperature, or using chiral auxiliaries or catalysts can influence selectivity.[1] For intramolecular reactions, the tether length often dictates the regioselectivity.[8] | |
| Product Decomposition | 1. Product is Photolabile: The cyclobutane product itself might absorb light and undergo a cycloreversion (ring-opening) or other decomposition pathways. | Use a filter (e.g., Pyrex glass, which cuts off wavelengths below ~300 nm) to block high-energy UV light if the product absorbs at those wavelengths. Monitor the reaction and stop it once starting material is consumed.[1] |
| 2. Ring Strain-Induced Opening: Cyclobutanes are strained and can be sensitive to harsh workup or purification conditions (e.g., strong acid/base).[1] | Employ mild workup procedures and purification techniques like column chromatography with carefully chosen eluents. Avoid excessive heat. |
Troubleshooting Thermal & Metal-Catalyzed Reactions
Q: My thermal [2+2] cycloaddition of a ketene is not working. What should I check?
A: Ketenes are highly reactive but also prone to polymerization.
-
Ketene Generation: Ensure the ketene is generated in situ effectively. For example, when using an acid chloride and a non-nucleophilic base like triethylamine, ensure the base is pure and the reaction is free of water.[4]
-
Temperature Control: While the reaction is "thermal," excessive heat can promote polymerization over the desired cycloaddition. Find the optimal temperature where the cycloaddition proceeds cleanly.
-
Alkene Reactivity: The reaction works best with electron-rich alkenes. The regiochemistry is determined by the interaction of the most electron-rich atom of the alkene with the electrophilic carbonyl carbon of the ketene.[4]
Q: I am seeing low yields in my metal-catalyzed cycloaddition. What are the common culprits?
A: Metal-catalyzed reactions are sensitive to impurities and conditions.
-
Catalyst Deactivation: This is a primary cause of low yields.[12] The catalyst can be poisoned by impurities like water, oxygen, or sulfur compounds.[12] Always use anhydrous, degassed solvents and purified substrates. If the catalyst is air-sensitive, perform all manipulations under an inert atmosphere.[12]
-
Incorrect Ligand or Metal Source: The ligand environment around the metal is critical. Ensure you are using the correct ligand and that both the metal precursor and ligand are of high purity.
-
Sub-optimal Conditions: Temperature, solvent, and concentration are crucial parameters that must be optimized for any new substrate.[12] A screening approach to find the ideal conditions is often necessary.
Section 3: Key Experimental Protocols
Protocol 3.1: Sensitized [2+2] Photocycloaddition of Maleimide with Styrene
This protocol is adapted from a procedure demonstrating the use of a triplet sensitizer for substrates that react poorly under direct irradiation.[21][28]
Objective: To synthesize a cyclobutane adduct from N-phenylmaleimide and styrene using thioxanthone as a photosensitizer under visible light.
Materials:
-
N-Phenylmaleimide (1.0 equiv)
-
Styrene (2.0 equiv)
-
Thioxanthone (0.1 equiv, 10 mol%)
-
Acetonitrile (CH₃CN), degassed
-
Quartz or Pyrex reaction vessel
-
Blue LED lamp (e.g., 440 nm)
-
Stir plate and stir bar
-
Nitrogen or Argon line for degassing
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a stir bar, combine N-phenylmaleimide (1.0 equiv) and thioxanthone (0.1 equiv).
-
Solvent Addition: Add a sufficient volume of degassed acetonitrile to dissolve the solids and achieve a suitable concentration (e.g., 0.1 M).
-
Degassing: Seal the vessel with a septum and bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen.
-
Reactant Addition: Add styrene (2.0 equiv) to the reaction mixture via syringe.
-
Irradiation: Place the reaction vessel near the blue LED lamp and begin vigorous stirring. If the lamp generates heat, use a fan or a water bath to maintain room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by periodically taking small aliquots. Look for the disappearance of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cyclobutane product.
Rationale for Key Steps:
-
Thioxanthone Sensitizer: N-aryl maleimides have very low triplet energies and do not react efficiently on their own. Thioxanthone absorbs the 440 nm light, transitions to its triplet state, and transfers this energy to the maleimide, initiating the reaction.[21]
-
Visible Light (Blue LED): Using visible light prevents the decomposition of photolabile products that might occur under harsher, broad-spectrum UV irradiation.
-
Degassing: Crucial for preventing oxygen from quenching the triplet excited state of the sensitizer, which would terminate the catalytic cycle.[1]
Section 4: Visual Guides & Mechanisms
Mechanism of Photosensitized [2+2] Cycloaddition
This diagram illustrates the energy transfer mechanism in a triplet-sensitized reaction.
Caption: Energy transfer in triplet-sensitized photocycloaddition.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing low-yield issues in cyclobutane synthesis.
Caption: A decision tree for troubleshooting low yields.
References
-
Phansavath, P., Ratovelomanana-Vidal, V., et al. (n.d.). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Bentham Science (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Available at: [Link]
-
MDPI (2011). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Available at: [Link]
-
Slideshare (n.d.). Paterno buchi reaction. Available at: [Link]
-
Wikipedia (n.d.). Ketene. Available at: [Link]
-
IQCC - UdG (2020). Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. Available at: [Link]
-
Photochemical Reactors Ltd (n.d.). Safety and Protection. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Paternò-Büchi Reaction. Available at: [Link]
-
Chemistry LibreTexts (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
Kokotos, C. G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Omega. Available at: [Link]
- Google Patents (n.d.). Process for the recovery and purification of cyclobutanone.
-
Bach, T., et al. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science. Available at: [Link]
-
D'Auria, M. (2003). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
-
Fadel, A., et al. (2016). Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones. Organic Letters. Available at: [Link]
-
Organic Chemistry Data (n.d.). Pericyclic Reactions :: [2+2] Cycloadditions. Available at: [Link]
-
Wikipedia (n.d.). Photochemistry. Available at: [Link]
-
Donnelly, B. (2021). [2+2]-Photocycloaddition Reactions in the Synthesis of Novel Scaffolds and Natural Products. University of Bristol Research Portal. Available at: [Link]
-
YouTube (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. Available at: [Link]
-
ChemTube3D (n.d.). [2+2] Ketene Cycloaddition. Available at: [Link]
-
YouTube (2021). Paternò–Büchi Reaction Mechanism | Organic Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. Available at: [Link]
-
University of Bristol (1993). Ref. Chem. Com. (23/9/93). Available at: [Link]
-
University of Chicago (2022). Photochemistry Reactor Handout. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. Available at: [Link]
-
Sension, R. J., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. Available at: [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Charge-recombinative triplet sensitization of alkenes for DeMayo-type [2 + 2] cycloaddition. Available at: [Link]
-
ResearchGate (n.d.). Scheme 26. Use of Intramolecular [2 + 2] Photocycloaddition in the Synthesis of Bilobalide (129) a. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Available at: [Link]
-
Sension, R. J., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. Available at: [Link]
-
ResearchGate (n.d.). Optimisation of photocatalytic [2 + 2] cycloaddition. [a]. Available at: [Link]
-
Procter, D. J., et al. (2024). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science. Available at: [Link]
-
University of Manchester (n.d.). RADIATION SAFETY UNIT ADVICE TO UV EQUIPMENT USERS. Available at: [Link]
-
Yoon, T. P., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. Available at: [Link]
-
University of Washington (2022). ULTRAVIOLET (UV) SAFETY. Available at: [Link]
-
Reddit (2024). What are some common causes of low reaction yields?. Available at: [Link]
-
Bach, T., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. Available at: [Link]
-
Douglas, C. J., et al. (2011). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Organic Letters. Available at: [Link]
-
Fors, B. P., et al. (2015). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society. Available at: [Link]
-
Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available at: [Link]
-
MDPI (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of cyclobutanes. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ketene - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Chapter - Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science [benthamscience.com]
- 8. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 14. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 15. gla.ac.uk [gla.ac.uk]
- 16. artsci.tamu.edu [artsci.tamu.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. Photochemistry - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Cyclobutane Synthesis
<
Welcome to the technical support center for substituted cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Cyclobutane moieties are increasingly important scaffolds in medicinal chemistry and materials science, offering unique three-dimensional structures.[1][2] However, controlling the regiochemical outcome of their synthesis, particularly through [2+2] cycloadditions, can be a significant hurdle.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition between an unsymmetrical alkene and an enone is giving a mixture of regioisomers. How can I favor the "head-to-head" (HH) over the "head-to-tail" (HT) product?
A1: This is a classic challenge in photochemical cycloadditions. The regioselectivity is governed by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[5][6] To favor the head-to-head (HH) isomer, where substituents are on adjacent carbons of the cyclobutane ring, consider the following:
-
Electronic Effects: The initial bond typically forms between the β-carbon of the excited enone and the alkene carbon that results in the more stable radical. If your alkene has an electron-donating group (EDG), it will stabilize an adjacent radical. The enone's excited state has radical character on both the α and β carbons. The relative stability of the two possible diradical intermediates will dictate the major product.
-
Steric Hindrance: Bulky substituents on either the alkene or the enone can disfavor the formation of the more sterically congested diradical intermediate, thus influencing the regiochemical outcome.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the diradical intermediates, which may have some charge separation. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile) can sometimes shift the regiomeric ratio.
-
Temperature: Temperature can affect the rates of the competing pathways.[7] While many photocycloadditions are run at room temperature, exploring lower temperatures may enhance selectivity by favoring the pathway with the lower activation energy.
Q2: I'm attempting an intramolecular [2+2] cycloaddition to form a bicyclic system, but I'm getting the "crossed" instead of the "straight" adduct. What factors control this regioselectivity?
A2: In intramolecular [2+2] cycloadditions, the regioselectivity is often dictated by the length and flexibility of the tether connecting the two reacting alkenes.[8][9]
-
Tether Length (Baldwin's Rules): The length of the chain connecting the two double bonds is critical. A shorter tether may force the molecule into a conformation that favors the formation of the "crossed" adduct to alleviate ring strain in the transition state. Conversely, a longer, more flexible tether might allow for the formation of the thermodynamically more stable "straight" adduct.
-
Substituent Effects: Substituents on the tether or the alkenes can introduce steric biases that favor one cyclization mode over the other. These can be used strategically to direct the regioselectivity.
-
Conformational Control: The pre-organization of the substrate in a specific conformation can be a powerful tool. This can be achieved through the introduction of rigid structural elements or by using coordinating groups that template the desired geometry.
Q3: My ketene cycloaddition with an unsymmetrical alkene is not selective. How can I direct the regiochemistry?
A3: Ketene cycloadditions are valuable for synthesizing cyclobutanones. The regioselectivity is determined by the concerted, but asynchronous, [π2s + (π2s + π2s)] cycloaddition mechanism. The reaction is initiated by the interaction of the alkene's Highest Occupied Molecular Orbital (HOMO) with the ketene's Lowest Unoccupied Molecular Orbital (LUMO).
-
Electronic Polarization: The regioselectivity is highly dependent on the electronic nature of the alkene. Electron-rich alkenes (e.g., enol ethers) react with the ketene in a highly regioselective manner. The more nucleophilic carbon of the alkene attacks the central carbonyl carbon of the ketene.
-
Steric Factors: As with other cycloadditions, steric hindrance plays a role. Bulky substituents on the alkene will favor the approach of the ketene from the less hindered face, influencing the regiochemical outcome.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the ketene and pre-organize the transition state, often leading to improved regioselectivity.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent regioselectivity issues.
Guide 1: Improving Regioselectivity in Intermolecular [2+2] Photocycloadditions
Problem: Consistently obtaining a nearly 1:1 mixture of head-to-head (HH) and head-to-tail (HT) regioisomers in an enone-alkene photocycloaddition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for intermolecular [2+2] photocycloaddition.
Detailed Protocol: Systematic Optimization of a [2+2] Photocycloaddition
-
Baseline Experiment:
-
Dissolve the enone (1.0 eq) and the alkene (1.2 eq) in a standard solvent like acetonitrile (0.1 M).
-
Irradiate with a suitable UV lamp (e.g., 350 nm) at room temperature.
-
Monitor the reaction by TLC or GC-MS to determine the HH:HT ratio.
-
-
Solvent Screening:
-
Repeat the baseline experiment in parallel using a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, methanol).
-
Analyze the regiomeric ratio for each solvent. A significant change suggests that dipole-dipole interactions in the diradical intermediate are influencing the outcome.
-
-
Temperature Variation:
-
Using the most promising solvent from the previous step, set up the reaction at different temperatures (e.g., 0 °C, -20 °C, and -78 °C).
-
Maintain a consistent temperature throughout the irradiation.
-
Compare the HH:HT ratios to determine if there is a thermodynamic or kinetic preference that can be exploited.
-
-
Additive Screening (Sensitizers):
-
If direct irradiation is being used, consider using a triplet sensitizer like benzophenone or thioxanthone.[8][10] The energy transfer mechanism can sometimes lead to different regioselectivity compared to direct excitation of the enone.
-
Dissolve the enone, alkene, and sensitizer (0.1-0.2 eq) in the chosen solvent and irradiate at a wavelength where the sensitizer absorbs but the reactants do not.
-
Data Interpretation Table:
| Condition | Solvent | Temperature (°C) | HH:HT Ratio |
| Baseline | Acetonitrile | 25 | 55:45 |
| Test 1 | Toluene | 25 | 65:35 |
| Test 2 | Acetonitrile | 0 | 70:30 |
| Test 3 | Toluene | 0 | 85:15 |
This systematic approach allows for the identification of key factors influencing regioselectivity and provides a clear path toward optimizing the reaction conditions.
Guide 2: Leveraging Transition-Metal Catalysis for Regiocontrol
Problem: Photochemical methods are failing to provide the desired regioisomer, or the substrate is not amenable to photoexcitation.
Alternative Strategy: Transition-metal-catalyzed [2+2] cycloadditions can offer a powerful alternative with distinct and often complementary regioselectivity.[4][11]
Conceptual Workflow:
Caption: Logic for transition-metal-catalyzed [2+2] cycloaddition.
Key Considerations for Transition-Metal Catalysis:
-
Rhodium(I) Catalysis: Rh(I) complexes are well-known to catalyze the [2+2] cycloaddition of 1,6-enynes, often proceeding through a metallacyclopentene intermediate. The regioselectivity is controlled by the initial coordination of the metal to the alkyne and the subsequent insertion of the alkene.
-
Silver(I) Catalysis: Ag(I) salts can catalyze the ring expansion of cyclopropenes to form cyclobutenes, which can then be further functionalized.[4] This two-step sequence provides a strategic advantage for accessing specific substitution patterns.
-
Palladium(0) Catalysis: Pd(0) catalysts can be employed in the cycloaddition of methylenecyclopropanes with electron-deficient alkenes. The regioselectivity is governed by the formation of a zwitterionic intermediate.
Experimental Protocol: Rh(I)-Catalyzed Intramolecular [2+2] Cycloaddition of a 1,6-Enyne
-
Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 1,6-enyne substrate (1.0 eq).
-
Dissolve the substrate in a dry, degassed solvent (e.g., toluene or 1,2-dichloroethane).
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the Rh(I) catalyst (e.g., [Rh(CO)2Cl]2, 2.5 mol%).
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.
-
By exploring these alternative catalytic systems, you can often overcome the inherent regioselectivity limitations of traditional photochemical methods and access a wider range of substituted cyclobutane scaffolds.[12][13][14]
Conclusion
Controlling regioselectivity in substituted cyclobutane synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms, steric and electronic effects, and the influence of reaction conditions. By systematically troubleshooting and being open to alternative synthetic strategies, researchers can successfully synthesize complex cyclobutane-containing molecules with high precision. This guide provides a starting point for addressing these challenges, and we encourage you to consult the cited literature for more detailed examples and mechanistic insights.
References
-
Griesbeck, A. G., M. Abe, and S. Bondock. "The Paternò–Büchi reaction – a comprehensive review." Photochemical & Photobiological Sciences, vol. 3, no. 9, 2004, pp. 807-27, doi:10.1039/B309252C. ([Link])
-
Wassenaar, J., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, vol. 17, no. 1, 2022, e202100557, doi:10.1002/cmdc.202100557. ([Link])
-
Paternò-Büchi Reaction. SlideShare, 2014, . ([Link])
-
Regio control in [2+2] photocycloaddition. ResearchGate, . ([Link])
-
Abe, M., et al. "Mechanism of Stereo- and Regioselectivity in the Paternò−Büchi Reaction of Furan Derivatives with Aromatic Carbonyl Compounds: Importance of the Conformational Distribution in the Intermediary Triplet 1,4-Diradicals." Journal of the American Chemical Society, vol. 127, no. 40, 2005, pp. 14263-76, doi:10.1021/ja053225l. ([Link])
-
Ma, S., et al. "Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G." Angewandte Chemie International Edition, vol. 50, no. 36, 2011, pp. 8484-8, doi:10.1002/anie.201103328. ([Link])
-
D'Auria, M. "The Paternò–Büchi reaction – a comprehensive review." Photochemical & Photobiological Sciences, vol. 3, no. 9, 2004, pp. 807-27, doi:10.1039/B309252C. ([Link])
-
Wang, Y., et al. "Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study." Organic & Biomolecular Chemistry, vol. 18, no. 31, 2020, pp. 6048-57, doi:10.1039/D0OB01168A. ([Link])
-
Frongia, A., et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, vol. 22, no. 1, 2017, p. 129, doi:10.3390/molecules22010129. ([Link])
-
Synthetic route for generation of designed cyclobutane fragments. ResearchGate, . ([Link])
-
D'Auria, M. "Oxetane Synthesis through the Paternò-Büchi Reaction." Molecules, vol. 25, no. 21, 2020, p. 5029, doi:10.3390/molecules25215029. ([Link])
-
Frongia, A., et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, vol. 22, no. 1, 2017, p. 129, doi:10.3390/molecules22010129. ([Link])
-
Wang, M., and P. Lu. "Recent advances in the total synthesis of cyclobutane-containing natural products." Organic Chemistry Frontiers, vol. 5, no. 2, 2018, pp. 254-72, doi:10.1039/C7QO00789H. ([Link])
-
Majumdar, N. "[2+2] Photochemical Cycloaddition in Organic Synthesis." ChemistrySelect, vol. 4, no. 45, 2019, pp. 13145-67, doi:10.1002/slct.201903387. ([Link])
-
Majumdar, N. "[2+2] Photochemical Cycloaddition in Organic Synthesis." ChemistrySelect, vol. 4, no. 45, 2019, pp. 13145-67, doi:10.1002/slct.201903387. ([Link])
-
Gutekunst, W. R., and P. S. Baran. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry, vol. 79, no. 6, 2014, pp. 2430-52, doi:10.1021/jo4027148. ([Link])
-
Johnson, A. G., and D. W. C. MacMillan. "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry, vol. 80, no. 1, 2015, pp. 560-5, doi:10.1021/jo502517s. ([Link])
-
Wang, X., et al. "Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study." Chemistry – An Asian Journal, vol. 11, no. 1, 2016, pp. 119-24, doi:10.1002/asia.201500976. ([Link])
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate, . ([Link])
-
Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate, . ([Link])
-
Gutekunst, W. R., and P. S. Baran. "Applications of C-H functionalization logic to cyclobutane synthesis." The Journal of Organic Chemistry, vol. 79, no. 6, 2014, pp. 2430-52, doi:10.1021/jo4027148. ([Link])
-
Bach, T. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews, vol. 116, no. 17, 2016, pp. 9771-804, doi:10.1021/acs.chemrev.5b00628. ([Link])
-
Jana, A., et al. "Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells." Chemical Science, vol. 15, no. 48, 2024, pp. 19280-9, doi:10.1039/D4SC07817A. ([Link])
-
Alcázar, J., et al. "Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism." The Journal of Organic Chemistry, vol. 88, no. 7, 2023, pp. 4330-7, doi:10.1021/acs.joc.2c02996. ([Link])
-
Gutekunst, W. R., and P. S. Baran. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." ACS Figshare, 2015, doi:10.1021/jo4027148. ([Link])
-
Complete Control of Regioselectivity in the Intramolecular [2 + 2] Photocycloaddition of 2-Alkenyl-3(2 H )-furanones by the Length of the Side Chain. ResearchGate, . ([Link])
-
De Vleeschouwer, F., et al. "Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): A spin-polarized conceptual DFT approach." Journal of Chemical Sciences, vol. 120, no. 1, 2008, pp. 161-70, doi:10.1007/s12039-008-0020-8. ([Link])
-
Addressing the regioselectivity problem in organic synthesis. ElectronicsAndBooks, . ([Link])
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate, . ([Link])
-
Catalyst- and Substituent-Controlled Switching of Chemoselectivity for the Enantioselective Synthesis of Fully Substituted Cyclobutane Derivatives via 2 + 2 Annulation of Vinylogous Ketone Enolates and Nitroalkene. ResearchGate, . ([Link])
-
Regioselectivity and Stereoselectivity of Intramolecular [2+2] Photocycloaddition Catalyzed by Chiral Thioxanthone: A Quantum Chemical Study. ResearchGate, . ([Link])
-
Johnson, A. G., and D. W. C. MacMillan. "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry, vol. 80, no. 1, 2015, pp. 560-5, doi:10.1021/jo502517s. ([Link])
-
Regioselectivity in retrosynthesis | regioselective reaction. YouTube, 2021, . ([Link])
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central, 2025, . ([Link])
-
Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank. YouTube, 2024, . ([Link])
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep, 2021, hdl.handle.net/10356/153924. ([Link])
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paterno buchi reaction | PPTX [slideshare.net]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of C-H functionalization logic to cyclobutane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
Technical Support Center: Stereochemical Control in 1-Methyl-3-oxocyclobutane-1-carboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling stereochemistry in reactions involving 1-Methyl-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into managing the unique stereochemical challenges presented by this highly functionalized cyclobutane scaffold.
The inherent strain and puckered conformation of the cyclobutane ring, combined with the quaternary stereocenter at the C1 position, create a complex stereochemical landscape.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve your desired stereochemical outcomes. The principles and protocols described herein are grounded in established literature for analogous 3-substituted cyclobutanone and 1,3-disubstituted cyclobutane systems, adapted to the specific structural features of our target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: I'm getting poor diastereoselectivity in the hydride reduction of the C3-ketone. How can I improve the formation of the cis-hydroxy isomer?
Answer: This is a common challenge related to controlling facial selectivity during nucleophilic attack on the C3-carbonyl. The desired outcome, the cis-alcohol (where the hydroxyl group is cis to the methyl and carboxylic acid groups at C1), is typically the thermodynamically favored product. However, kinetic control can lead to mixtures.
Root Cause Analysis:
-
Facial Shielding: The primary controlling element is the steric bulk of the substituents at the C1 position (the methyl and carboxylic acid groups). These groups effectively shield one face of the cyclobutanone ring. Hydride delivery is therefore expected to occur preferentially from the less hindered face, which is anti (trans) to the C1 substituents. This anti-attack leads to the formation of the cis-1,3-disubstituted alcohol product. Studies on analogous 3-substituted cyclobutanones confirm a high intrinsic preference for this pathway, often yielding >90% of the cis alcohol.[2][3]
-
Reducing Agent Size: While the substrate's steric profile is dominant, the size of the hydride reagent plays a crucial role. Smaller, less-hindered reagents like NaBH₄ are generally more selective as their approach is more sensitive to the substrate's steric environment. Very bulky reagents (e.g., L-Selectride®) can sometimes exhibit different selectivity profiles due to their own steric demands, although in 3-substituted cyclobutanones, the preference for cis-alcohol formation is often maintained irrespective of hydride size.[2]
-
Reaction Conditions: Temperature and solvent polarity are key parameters.
-
Temperature: Lowering the reaction temperature increases the energy difference between the diastereomeric transition states, amplifying the kinetic preference for the lowest-energy pathway. This almost always enhances diastereoselectivity.[2][3]
-
Solvent: Decreasing solvent polarity can also enhance selectivity.[2][3] Polar solvents can solvate and stabilize the transition states, potentially reducing the energy gap between them.
-
Actionable Solutions:
-
Optimize Temperature: Perform the reduction at 0 °C, -20 °C, or even -78 °C. This is the most effective first step to improve selectivity.
-
Select the Right Hydride: Start with a small hydride reagent like Sodium Borohydride (NaBH₄). If selectivity is still poor, consider reagents known for high stereoselectivity in cyclic ketone reductions, but be mindful of their reactivity with the carboxylic acid (protection may be required).
-
Solvent Screening: Use a less polar solvent such as THF or diethyl ether instead of methanol or ethanol.
-
Protecting Groups: If the free carboxylic acid interferes (e.g., by reacting with the hydride reagent or by forming aggregates), consider protecting it as a methyl or benzyl ester. This also slightly modifies the steric environment at C1.
Question 2: I'm concerned about racemization of the C1 quaternary stereocenter under my reaction conditions. Is this likely?
Answer: Racemization of the C1 stereocenter in this compound is highly unlikely under standard reaction conditions.
Root Cause Analysis:
-
Mechanism of Racemization: For the C1 stereocenter to racemize, a proton at C1 would need to be removed to form a planar enolate, which would then be re-protonated from either face.
-
Structural Stability: The C1 position is a quaternary carbon, meaning it has no protons attached to it. The substituents are a methyl group and a carboxylic acid group. Therefore, deprotonation at C1 to form an enolate is not possible.
-
Adjacent Enolization: The ketone at C3 can and will form an enolate under basic or acidic conditions (at the C2 and C4 positions). However, this process is electronically isolated from the C1 stereocenter and will not affect its configuration.
Frequently Asked Questions (FAQs)
Question 1: What is the most effective strategy for achieving an enantioselective reduction of the ketone?
Answer: To achieve an enantioselective reduction (transforming the achiral ketone into a specific enantiomer of the alcohol), you must introduce a chiral influence into the reaction. Since the starting material is itself chiral (assuming it is used as a single enantiomer), this becomes a case of diastereoselective reduction where the chiral catalyst or reagent must overcome the substrate's own directing effects.
Key Strategies:
-
Chiral Reducing Agents:
-
Corey-Bakshi-Shibata (CBS) Reduction: This is a highly reliable method for the asymmetric reduction of ketones. It utilizes a borane reagent (like BH₃•SMe₂) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst.[4] You would choose either the (R) or (S) version of the catalyst to favor the formation of the desired alcohol enantiomer.
-
Chiral Alpine-Borane® Reagents: These are alternative chiral hydride reagents that can provide good enantioselectivity.
-
-
Asymmetric Catalytic Hydrogenation:
-
Transfer Hydrogenation: This method uses a hydrogen source like isopropanol or formic acid and a chiral transition metal catalyst (typically Ruthenium or Rhodium based) with a chiral ligand. This approach is often highly effective for cyclic ketones and can be performed under mild conditions.[5]
-
Asymmetric Hydrogenation: This involves using H₂ gas with a chiral catalyst (e.g., a Ru-BINAP system).
-
Important Consideration (Matched vs. Mismatched Pairs): The starting material possesses a chiral center at C1. This inherent chirality will create a facial bias for the incoming reagent. The chosen chiral catalyst will also have a facial preference.
-
Matched Pair: The catalyst's preference and the substrate's intrinsic bias align, leading to very high diastereoselectivity and enantioselectivity.
-
Mismatched Pair: The catalyst's preference opposes the substrate's bias. This will result in lower selectivity or even reversal of selectivity compared to the catalyst's usual behavior. You may need to screen both enantiomers of the catalyst to find the "matched" pair for your substrate.
Question 2: How can I achieve diastereoselective functionalization at the α-carbon (C2/C4 position)?
Answer: Diastereoselective functionalization at the C2 or C4 position is typically achieved via enolate chemistry. The stereochemical outcome of the reaction will be dictated by the approach of the electrophile to the enolate.
Mechanistic Rationale:
-
Enolate Formation: Treatment of the cyclobutanone with a suitable base (e.g., LDA, LiHMDS) will generate the enolate.
-
Facial Selectivity of Electrophilic Attack: The planar enolate will still exist within the puckered cyclobutane ring structure. The bulky C1-substituents will effectively block one face of the molecule. Therefore, an incoming electrophile (e.g., an alkyl halide, an aldehyde) will preferentially attack from the face anti to the C1-methyl and carboxyl groups.
-
Expected Outcome: This will result in the formation of a trans-1,2 or trans-1,4 disubstituted product relative to the C1 substituents. The stereocontrol in such α-functionalizations is a well-established principle in cyclobutanone chemistry.[6]
Workflow for α-Functionalization:
Caption: Workflow for diastereoselective α-alkylation.
Experimental Protocols & Data
Protocol 1: Diastereoselective Reduction of Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate
This protocol is a representative procedure based on established methods for 3-substituted cyclobutanones.[2][3] The starting material is the methyl ester to prevent side reactions with the carboxylic acid.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of Sodium Borohydride (NaBH₄) (1.1 equiv) in anhydrous THF. Slowly add the NaBH₄ solution/slurry to the reaction mixture via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the cis- and trans-alcohols. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Table: Expected Diastereoselectivity in Hydride Reductions
The following table summarizes the expected diastereomeric ratios for the reduction of a 3-substituted cyclobutanone, which serves as a model for our target molecule. The cis isomer is the product resulting from hydride attack anti to the substituent.
| Reducing Agent | Solvent | Temperature (°C) | Expected d.r. (cis:trans) | Reference |
| NaBH₄ | MeOH | 0 | >95:5 | [2][3] |
| NaBH₄ | THF | -78 | >98:2 | [2] |
| LiAlH₄ | THF | 0 | >95:5 | [2] |
| L-Selectride® | THF | -78 | >99:1 | [2] |
Note: These values are derived from studies on 3-substituted cyclobutanones and represent a strong predictive model for the behavior of this compound.[2]
Mechanistic Visualization
Caption: Preferred pathway for hydride reduction.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
Wang, C., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
-
Fletcher, S. P., & Lu, Z. (2017). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 56(36), 10849-10852. [Link]
-
Ryu, D. H., et al. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society, 140(34), 10895-10899. [Link]
-
Ryu, D. H., et al. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. [Link]
-
Ryu, D. H. (2019). Development of Catalytic Asymmetric Synthetic Method of Cyclobutanones. Ulsan National Institute of Science and Technology. [Link]
-
Levin, M. D., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19374-19379. [Link]
-
Aggarwal, V. K., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14(1), 4321. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Fesik, S. W., et al. (2017). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Levin, M. D., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11883-11890. [Link]
-
Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]
-
Smith, A. D., et al. (2019). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 17(30), 7136-7140. [Link]
-
Chemistry School. (2025). Identification of Stereochemistry in Substituted Cycloalkanes. [Link]
-
Van der Eycken, E. V., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7990-7997. [Link]
-
Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 1897-1992. [Link]
-
Trost, B. M., et al. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]
-
Lu, Y., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Chemical Science, 14(25), 6825-6830. [Link]
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 59(40), 17374-17388. [Link]
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]
-
Lu, Z., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. ResearchGate. [Link]
-
Lu, Z., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Communications, 12(1), 3983. [Link]
-
Lu, Y., et al. (2024). N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution. Nature Communications, 15(1), 2341. [Link]
-
Lu, Y., et al. (2023). Collective Synthesis of Chiral Tetrasubstituted Cyclobutanes Enabled by Enantioconvergent Negishi Cross-Coupling of Cyclobutenones. Angewandte Chemie International Edition, 62(7), e202218008. [Link]
-
Chemistry School. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. [Link]
-
Fox, J. M. (2018). ENANTIOSELECTIVE SYNTHESIS AND REACTIVITY OF BICYCLOBUTANES – STRAINED MOLECULAR PLATFORMS FOR 4-, 5-, AND 6-MEMBERED RING SYN. UDSpace. [Link]
-
Van der Eycken, E. V., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]
- Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Carreño, M. C., et al. (2004). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 15(5), 847-856. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Grignard reactions with cyclobutanones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Grignard reactions with cyclobutanone substrates. The inherent ring strain and steric hindrance of cyclobutanones can lead to competing side reactions, primarily enolization and reduction, which significantly lower the yield of the desired tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with cyclobutanone resulting in a low yield and significant recovery of the starting ketone?
A1: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of the cyclobutanone.[1][2] The α-protons of ketones are acidic, and sterically hindered ketones like cyclobutanones are particularly susceptible to deprotonation by bulky Grignard reagents.[1][3] This forms a magnesium enolate intermediate. During the acidic workup, this enolate is simply protonated, regenerating the starting cyclobutanone and leading to low conversion and poor yield.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to -30 °C) can favor the nucleophilic addition pathway over enolization.[2][4][5]
-
Use a Less Hindered Grignard Reagent: If possible, switch to a less sterically bulky Grignard reagent. For example, MeMgBr is less likely to act as a base compared to t-BuMgBr.
-
Reverse Addition: Slowly add the cyclobutanone solution to the Grignard reagent solution (instead of the other way around).[2] This maintains a low concentration of the ketone, minimizing the chance for it to act as a proton source for other ketone molecules.
-
Change the Solvent: Ethereal solvents like THF and diethyl ether are standard, but solvent composition can influence reactivity by affecting the aggregation state of the Grignard reagent (the Schlenk equilibrium).[6]
Q2: I'm observing a significant amount of a reduced alcohol byproduct (a secondary alcohol) instead of my desired tertiary alcohol. What causes this?
A2: This side reaction is a reduction of the ketone. It occurs when the Grignard reagent possesses a β-hydrogen. The Grignard reagent can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, known as the Meerwein-Ponndorf-Verley (MPV) reduction pathway.[1] This is more common with sterically hindered ketones where the direct nucleophilic attack is slow.[1][3]
Troubleshooting Steps:
-
Select an Appropriate Grignard Reagent: Use a Grignard reagent without β-hydrogens, such as MeMgBr or PhMgBr, if your synthesis allows.
-
Optimize Temperature: Lowering the temperature can sometimes disfavor the reduction pathway relative to the desired 1,2-addition.
Q3: My Grignard reaction fails to initiate, or the reagent itself seems to be the problem. What are the common causes?
A3: The formation of the Grignard reagent is highly sensitive to reaction conditions. Failure to form the reagent is a common reason for overall reaction failure.
Common Causes and Solutions:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, especially water.[7][8] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Solvents must be anhydrous.[10][11]
-
Passive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[9][11] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[2][9]
-
Poor Quality Alkyl/Aryl Halide: The organic halide must be pure and anhydrous.
-
Improper Temperature: While the reaction with the ketone is often done at low temperatures, the formation of the Grignard reagent itself may require gentle warming to initiate.[9] Once started, the formation is exothermic and may require cooling.[9]
Q4: How can I improve the overall yield of the desired 1,2-addition product?
A4: Improving the yield involves optimizing conditions to favor the nucleophilic addition pathway over enolization and reduction.
Optimization Strategies:
-
Use of Additives: The addition of Lewis acids like CeCl₃ (the Luche reduction conditions, though typically for reductions, can be adapted) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. The use of LiCl can also accelerate Grignard formation and break up oligomeric species, potentially improving reactivity.[4]
-
Titrate the Grignard Reagent: Before starting the reaction with the cyclobutanone, it is crucial to determine the exact concentration of your prepared Grignard reagent. This ensures you are using the correct stoichiometry and not an excess of reagent that could promote side reactions.
-
Controlled Addition Rate: A slow, dropwise addition of either the Grignard reagent to the ketone or vice-versa (see reverse addition in Q1) is critical to control the reaction exotherm and minimize side reactions.[9]
Q5: What is the correct procedure for quenching a Grignard reaction to maximize product recovery and avoid emulsions?
A5: Improper quenching can lead to product loss and difficult workups. The goal is to protonate the magnesium alkoxide product while converting magnesium salts into a filterable or water-soluble form.[12]
Recommended Quenching Procedure:
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[13] This is a weakly acidic source that protonates the alkoxide while minimizing side reactions that can occur with strong acids.
-
If a thick precipitate of magnesium salts forms that is difficult to filter, using a dilute acid like 1M HCl can help dissolve these salts.[13] However, be cautious if your product is acid-sensitive.
-
Continue adding the quenching solution until no further exothermic reaction is observed.[13]
Quantitative Data Summary
The yield of Grignard reactions with hindered ketones is highly dependent on the steric bulk of both the ketone and the Grignard reagent, as well as the reaction temperature.
| Grignard Reagent | Ketone Substrate | Reaction Temp. (°C) | Yield of 1,2-Addition (%) | Major Side Product(s) |
| Methylmagnesium Bromide | 2,2-Dimethylcyclobutanone | -30 | ~75 | Enolization |
| n-Butylmagnesium Chloride | Cyclobutanone | -30 | Low (~5%)[4] | Enolization/Reduction |
| Cyclohexylmagnesium Bromide | Cyclobutanone | -30 | Low (~5%)[4] | Enolization/Reduction |
| Phenylmagnesium Bromide | 2-Chlorocyclobutanone | -78 | High (91%)[5] | Minimal |
| Isopropylmagnesium Chloride | 2-Chlorocyclobutanone | -78 | Moderate (65%)[5] | Reduction |
Visual Guides and Workflows
Competing Reaction Pathways
The primary challenge in the Grignard reaction with cyclobutanones is the competition between the desired 1,2-addition and the undesired enolization and reduction pathways.
General Experimental Workflow
This workflow outlines the key stages of performing a Grignard reaction, from setup to product isolation.
Troubleshooting Decision Tree
Use this decision tree to diagnose the potential cause of low yield in your reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Cis/Trans Isomers of Substituted Cyclobutanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis and trans isomers of substituted cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of substituted cyclobutanes often challenging?
The purification of cyclobutane isomers can be complex due to the very similar physical and chemical properties of stereoisomers, including diastereomers (cis/trans isomers).[1] Their rigid and strained four-membered ring structure can also lead to unique interactions with stationary phases in chromatography, which may not be observed with more flexible molecules.[1]
Q2: What are the most common techniques for separating cis and trans cyclobutane isomers?
The most frequently employed techniques for the separation of cyclobutane isomers include:
-
High-Performance Liquid Chromatography (HPLC) [1]
-
Flash Chromatography [1]
-
Gas Chromatography (GC) [1]
-
Supercritical Fluid Chromatography (SFC) [1]
The choice of technique depends on the volatility, stability, and structural characteristics of the isomers, as well as the required scale of the purification.[1]
Q3: How do I choose between normal-phase and reversed-phase chromatography?
The selection between normal-phase and reversed-phase chromatography depends on the polarity of your substituted cyclobutane isomers.[1]
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is generally suitable for less polar to moderately polar cyclobutane derivatives.[1]
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method is typically preferred for polar cyclobutane isomers.[1]
Q4: Can I use achiral chromatography to separate cis and trans diastereomers?
Yes, since diastereomers have different physical properties, they can often be separated using standard achiral chromatography techniques like HPLC or flash chromatography on silica gel or C18 columns.[1] However, their structural similarities can sometimes make achieving baseline separation challenging, requiring careful optimization of the mobile phase and other chromatographic parameters.[1]
Q5: When is chiral chromatography necessary?
Chiral chromatography is required for the separation of enantiomers, which are non-superimposable mirror images. For separating cis/trans diastereomers that are also chiral, a chiral stationary phase (CSP) is necessary to resolve the enantiomeric pairs of each diastereomer. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are widely used and effective.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomers in HPLC/Flash Chromatography
Possible Causes:
-
Inappropriate stationary phase selection.[1]
-
Mobile phase composition is not optimal.[1]
-
Column overloading.[1]
-
Flow rate is too high.[1]
-
Secondary interactions with the stationary phase (e.g., acidic silanol groups on silica).[1]
Solutions:
-
Stationary Phase: If using normal-phase (e.g., silica gel), ensure the polarity difference between your isomers is sufficient for separation. For reversed-phase (e.g., C18), consider trying a different non-polar phase (like C8 or Phenyl) to alter selectivity.[1]
-
Mobile Phase Optimization:
-
Systematically vary the solvent ratio of your mobile phase.
-
For normal-phase, try different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
For reversed-phase, adjust the ratio of water or buffer to organic solvent (e.g., acetonitrile, methanol).
-
Adding a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape and resolution.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Try injecting a smaller amount of your sample.[2]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Address Secondary Interactions: For acidic compounds on silica gel, adding a small amount of a volatile acid like formic or acetic acid to the mobile phase can help. For basic compounds, adding a competing amine can be beneficial.[3]
Issue 2: Peak Splitting in HPLC
Possible Causes:
-
Co-elution of closely related isomers.[2]
-
Column packing issues (voids or channels).[4]
-
Sample solvent incompatibility with the mobile phase.[5]
-
Contamination of the column or frit.[4]
Solutions:
-
Confirm Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you are likely dealing with two closely eluting compounds. Further optimization of the mobile phase or stationary phase is needed.[4]
-
Check Column Health: If all peaks in your chromatogram are splitting, it could indicate a column void or a blocked frit. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[4]
-
Ensure Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[5]
-
Clean the System: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the frit may need to be replaced.[4]
Issue 3: Irreproducible Retention Times
Possible Causes:
-
Fluctuations in mobile phase composition.[1]
-
Temperature variations.[1]
-
Insufficient column equilibration.[1]
-
Pump malfunction.[1]
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.[1]
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.[1]
-
System Maintenance: Perform routine maintenance on your chromatography system, including checking pump seals and ensuring a stable flow rate.[1]
Data Presentation
Table 1: HPLC and SFC Conditions for Cyclobutane Isomer Separation
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) / Outcome |
| Disubstituted Piracetam Diastereomers | Silica | EtOH/Hexane | Not Specified | Not Specified | Rs > 2 |
| Substituted Cyclopentane Diastereomers | Silica Gel | Hexanes/Ethyl Acetate (75:25, v/v) | Not Specified | Not Specified | Baseline separation |
| (R,S)-Goitrin (Chiral) | Chiralpak AD-H | CO2/Methanol (gradient) | 3.0 | UV | Good separation |
| BCI Isomers (Chiral and E/Z) | Chiralpak OJ-H | CO2/Methanol (gradient) | 4.0 | PDA | Baseline resolution of all 4 isomers |
Table 2: Flash Chromatography Parameters for Cyclobutane Derivatives
| Compound Type | Stationary Phase | Eluent System | Outcome |
| Cyclobutane Lignan Analogs | Silica Gel | Acetone/Hexanes | Successful purification |
| Functionalized Cyclobutane | Silica Gel | 5% Ethyl Acetate in Hexanes | Isolated yield of 76% |
Table 3: GC Parameters for Isomer Separation
| Compound Type | Column | Carrier Gas | Temperature Program | Outcome |
| Xylene Isomers (o- and p-) | Non-polar | Helium | Isothermal or Ramp | Separation of structural isomers |
| 3,4-dimethylhexane stereoisomers | Chiral | Not Specified | Not Specified | Separation of diastereomers and enantiomers |
Experimental Protocols
Protocol 1: General Flash Chromatography for Diastereomer Separation
This protocol outlines a general procedure for the separation of cis/trans diastereomers of substituted cyclobutanes using flash chromatography on silica gel.[1]
-
Sample Preparation: Dissolve the crude mixture of cyclobutane isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1]
-
Column Packing:
-
Sample Loading: Carefully apply the dissolved sample to the top of the silica bed.[1]
-
Elution:
-
Fraction Collection: Collect fractions of the eluate.[1]
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified isomers.[1]
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[1]
Protocol 2: Chiral HPLC for Enantiomer Resolution
This protocol provides a general method for the analytical separation of cyclobutane enantiomers.[1]
-
System Preparation:
-
Install a suitable chiral column (e.g., a polysaccharide-based CSP).[1]
-
Prepare the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[1]
-
Degas the mobile phase thoroughly.[1]
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.[1]
-
-
Sample Preparation: Dissolve the racemic cyclobutane sample in the mobile phase at a known concentration (e.g., 1 mg/mL).[1]
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.[1]
-
Data Acquisition: Run the analysis under isocratic conditions and record the chromatogram.[1]
-
Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor (Rs).[1]
Protocol 3: Fractional Crystallization for Diastereomer Separation
This protocol provides a general approach for separating diastereomers by fractional crystallization.
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature to find a solvent in which the compound has high solubility when hot and low solubility when cold.
-
Test solvent systems (binary or ternary) to optimize solubility differences between the diastereomers.
-
-
Crystallization:
-
Dissolve the mixture in the chosen solvent at an elevated temperature to achieve a saturated or slightly supersaturated solution.
-
Slowly cool the solution to induce crystallization. Slow cooling generally yields purer crystals.
-
Alternatively, use vapor diffusion by dissolving the compound in a good solvent and placing it in a sealed container with a poor solvent. The slow diffusion of the poor solvent will induce crystallization.
-
-
Seeding (Optional): If you have a pure crystal of one diastereomer, add a small seed crystal to the cooled, saturated solution to promote the crystallization of that specific isomer.[6]
-
Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, GC, NMR) to determine the diastereomeric ratio.
-
Recrystallization: If necessary, repeat the crystallization process with the enriched crystalline material to further improve purity.
Visualizations
References
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carboxylic acid
Welcome to the technical support guide for 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS: 286442-89-5). This document provides in-depth guidance on the stability, storage, and handling of this compound, structured to address common issues encountered in a research setting. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a synthetic organic compound with the molecular formula C₆H₈O₃ and a molar mass of approximately 128.13 g/mol .[1][2] Its structure is defined by a four-membered cyclobutane ring, which imparts significant ring strain.[1][3] Key functionalities include a carboxylic acid and a methyl group attached to the same quaternary carbon (C1), and a ketone group at the C3 position.[1] This arrangement classifies it as a β-keto acid, a structural motif critical to understanding its stability.[4][5]
Q2: What is the primary stability concern with this compound?
A2: The primary stability concern is its susceptibility to decarboxylation, a common characteristic of β-keto acids.[4][5][6] When heated or under certain catalytic conditions, the molecule can readily lose a molecule of carbon dioxide (CO₂) from the carboxylic acid group.[5] This process is facilitated by a stable, six-membered cyclic transition state, which lowers the activation energy for the reaction.[5][7] The resulting product is a ketone. While cyclobutane rings are generally stable at room temperature, the inherent ring strain can influence thermal stability.[1][3]
Q3: Is this compound sensitive to atmospheric conditions?
A3: Yes. Similar to other beta-keto acids, this compound can be hygroscopic, meaning it can absorb moisture from the air.[8] The presence of water can potentially accelerate degradation pathways. Therefore, it is crucial to handle and store the compound under dry conditions.
Q4: What are the ideal long-term storage conditions?
A4: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. A summary is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[9] or -15°C (Frozen)[8] | Low temperatures significantly reduce the rate of potential degradation reactions, including decarboxylation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, which can catalyze degradation.[10][11][12] |
| Location | Cool, dry, well-ventilated area[10][12][13] | Ensures a stable external environment and safety. |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the compound's stability profile.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Inconsistent Assay Results / Loss of Potency | Compound Degradation (Decarboxylation): The active compound has likely degraded into its corresponding ketone, which will have different biological and chemical properties. | 1. Verify Purity: Re-analyze the compound stock using a suitable method like NMR or LC-MS to check for degradation products. 2. Aliquot: For future use, aliquot the compound upon receipt to avoid repeated freeze-thaw cycles or frequent opening of the main container. 3. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened vial for critical experiments. |
| Poor Solubility / Phase Separation in Apolar Solvents | Hygroscopicity: The compound has likely absorbed atmospheric water, which can affect its solubility profile and introduce water into non-aqueous reaction systems. | 1. Dry the Compound: If absolutely necessary, the compound can be dried under a high vacuum. However, avoid heating. 2. Handle in a Glovebox: For moisture-sensitive experiments, weigh and prepare solutions inside a glovebox or controlled atmosphere. 3. Use Anhydrous Solvents: Always use fresh, anhydrous solvents for preparing stock solutions. |
| Pressure Buildup in Vial Upon Warming | Decarboxylation: Slight warming of a sample that has begun to degrade can cause the release of CO₂ gas, leading to pressure buildup. | 1. Vent Carefully: If pressure is suspected, cool the vial back down and open it carefully in a fume hood, pointing the cap away from you. 2. Assess Stability: This is a strong indicator of degradation. The sample's purity should be assessed before further use. |
Experimental Protocols & Workflows
Workflow for Receiving and Handling New Compound
The following diagram outlines the best-practice workflow from receiving a new shipment to its preparation for experimental use.
Caption: Thermal degradation pathway via decarboxylation.
Note: The DOT script above is a template. A proper chemical drawing tool would be used to generate the image for the starting material.
Causality: The reaction proceeds via an intramolecular hydrogen transfer from the carboxylic acid's hydroxyl group to the β-keto oxygen. [5]This forms a six-membered ring in the transition state, allowing for a concerted electronic rearrangement that breaks the C-C bond, releasing CO₂ and forming an enol intermediate. [5][6]The enol then rapidly tautomerizes to the more stable ketone product. This low-energy pathway is why β-keto acids are uniquely prone to this reaction compared to other keto acids. [6]
References
-
Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Homework.Study.com. [Link]
-
Why are beta ketoacids instable and easily decarboxylate? : r/chemistry. (2025). Reddit. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications. [Link]
-
Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023). JoVE. [Link]
-
This compound | C6H8O3 | CID 15579854 - PubChem. PubChem. [Link]
-
Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. achmem.com [achmem.com]
- 10. This compound | 286442-89-5 [amp.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. afgsci.com [afgsci.com]
Technical Support Center: Handling Hygroscopic Cyclobutane Intermediates
This guide is intended for researchers, scientists, and drug development professionals working with hygroscopic cyclobutane intermediates. It provides troubleshooting advice and answers to frequently asked questions to ensure the stability and reactivity of these valuable compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What makes cyclobutane intermediates susceptible to hygroscopicity?
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For cyclobutane intermediates, this is often due to the presence of polar functional groups (e.g., hydroxyls, carboxyls, amines) that can form hydrogen bonds with water molecules. The inherent ring strain of the cyclobutane core does not directly cause hygroscopicity, but the presence of moisture can lead to undesirable side reactions, such as hydrolysis or ring-opening, especially in functionally substituted cyclobutanes.[1][2]
Q2: My hygroscopic cyclobutane intermediate shows signs of degradation upon storage. What could be the cause?
Degradation of hygroscopic cyclobutanes during storage is most commonly due to reactions with absorbed moisture. This can lead to several issues:
-
Hydrolysis: Ester or amide functionalities on the cyclobutane ring can be hydrolyzed.
-
Ring-Opening: Under acidic or basic conditions, which can be exacerbated by dissolved atmospheric CO2 in the absorbed water, the strained cyclobutane ring can open.[1][2]
-
Changes in Physical Properties: The absorption of water can lead to caking, clumping, or changes in the crystalline structure of the powder, which can affect its reactivity and handling.[3]
To mitigate these issues, stringent control of the storage environment is crucial.
Q3: What are the best practices for storing hygroscopic cyclobutane intermediates?
Proper storage is the first line of defense against the degradation of hygroscopic compounds. Here are some best practices:
-
Inert Atmosphere: Store the intermediate under a dry, inert atmosphere such as nitrogen or argon.
-
Appropriate Containers: Use containers with tight-fitting seals. For highly sensitive materials, consider specialized packaging like Sure/Seal™ bottles.[4][5][6]
-
Desiccants: Store the container inside a desiccator containing an active desiccant like silica gel, phosphorus pentoxide, or anhydrous calcium sulfate.
-
Temperature Control: Store at the recommended temperature. While refrigeration can slow down degradation rates, ensure the container is brought to room temperature before opening to prevent condensation from forming on the compound.
Q4: I am setting up a reaction with a hygroscopic cyclobutane intermediate. How can I ensure anhydrous conditions?
Maintaining a moisture-free environment is critical for successful reactions.
-
Glassware: Dry all glassware in an oven (typically at 125-140°C overnight) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.[5][6]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from Sure/Seal™ bottles are a reliable option.[5][6]
-
Inert Atmosphere Techniques: Perform all manipulations, including weighing and transferring the intermediate, under an inert atmosphere using a glove box or Schlenk line.[2]
-
Syringe/Cannula Transfers: For liquid reagents, use oven-dried syringes or cannulas for transfers.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent reaction yields or formation of unexpected byproducts.
If you are experiencing inconsistent results, it is highly probable that moisture is interfering with your reaction.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Double-check your experimental setup for any potential sources of moisture. Are your solvents truly anhydrous? Is your inert gas supply dry? Was the glassware properly dried?
-
Characterize the Starting Material: Before use, analyze a small sample of your cyclobutane intermediate for water content using Karl Fischer titration. This will give you a baseline for its hygroscopicity.
-
Consider Ring Stability: Be aware that cyclobutanes can undergo ring-opening under various conditions, including acidic or basic environments.[2] If your reaction conditions are not neutral, consider if a ring-opened byproduct is being formed.
-
Purification of the Intermediate: If the starting material has been stored for a while, consider purifying it before use. This can involve recrystallization from an anhydrous solvent followed by drying under high vacuum.
Experimental Protocol: Drying a Hygroscopic Cyclobutane Solid
-
Place the hygroscopic solid in a round-bottom flask or Schlenk flask.
-
Connect the flask to a high-vacuum line. It is advisable to use a cold trap between the flask and the vacuum pump.
-
Gently heat the flask with a heating mantle or oil bath while under vacuum. The temperature should be high enough to remove water but well below the melting or decomposition point of the compound.
-
Continue drying for several hours (or overnight for very hygroscopic materials) until a constant weight is achieved.
-
After drying, backfill the flask with a dry inert gas (nitrogen or argon) before removing it from the vacuum line.
-
Store the dried compound in a desiccator or glove box until ready for use.
Problem 2: The hygroscopic cyclobutane intermediate has caked or become an oily solid.
This is a clear indication of significant water absorption.
Troubleshooting Steps:
-
Assess the Extent of Degradation: Before attempting to salvage the material, it is crucial to determine if chemical degradation has occurred. Use analytical techniques like NMR or LC-MS to check for the presence of impurities or degradation products.
-
Attempt to Dry the Material: If the compound is chemically stable, you can try to remove the absorbed water by drying it under high vacuum with gentle heating as described in the protocol above.
-
Repurification: If drying is insufficient or if impurities are present, repurification will be necessary. Recrystallization from an appropriate anhydrous solvent is a common method.
-
Prevention: Review your storage procedures to prevent this from happening in the future. Ensure desiccants are active and containers are properly sealed.
Data Presentation
The hygroscopicity of a compound can be classified based on its moisture uptake at a specific relative humidity (RH). The following table provides a general classification scheme used in the pharmaceutical industry.
| Hygroscopicity Class | Water Uptake at 25°C and 80% RH | Typical Observations |
| Non-hygroscopic | < 0.2% w/w | Powder flows freely. |
| Slightly hygroscopic | 0.2% to < 2% w/w | Powder may show slight clumping. |
| Hygroscopic | 2% to < 15% w/w | Powder cakes and has poor flowability.[7] |
| Very hygroscopic | ≥ 15% w/w | Significant caking, may become sticky. |
| Deliquescent | Sufficient water is absorbed to form a solution. | Solid dissolves. |
Note: This table provides a general guideline. The specific properties of your cyclobutane intermediate should be determined experimentally.
Visualizations
Troubleshooting Workflow for Hygroscopic Intermediates
Caption: A decision tree for troubleshooting issues with hygroscopic intermediates.
Experimental Workflow for Handling a Moisture-Sensitive Cyclobutane Intermediate
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
References
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Synthesis of Cyclobutanes Utilizing Green Chemistry [digitalcommons.georgiasouthern.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 1-Methyl-3-oxocyclobutane-1-carboxylic acid and Related Compounds
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-3-oxocyclobutane-1-carboxylic acid and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development and chemical research to facilitate structural elucidation and characterization of substituted cyclobutane derivatives.
Introduction
This compound is a substituted cyclobutane derivative with applications in organic synthesis. Its rigid four-membered ring and functional groups—a carboxylic acid, a ketone, and a methyl group—give rise to a distinct NMR spectrum. Understanding the characteristic chemical shifts and coupling constants is crucial for identifying this and related structures in complex reaction mixtures. This guide compares the available NMR data for the title compound with that of 3-oxocyclobutanecarboxylic acid and its methyl and ethyl esters.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | -COOH (ppm) | Cyclobutane Protons (ppm) | -CH₃ (ppm) | Other Protons (ppm) | Solvent |
| This compound | 10.0 - 12.0 (br s) | Not specified | 1.2 - 1.5 (s) | - | Not specified |
| 3-Oxocyclobutanecarboxylic acid | 10.80 (br s) | 3.43-3.51 (m, 2H), 3.26-3.40 (m, 3H) | - | - | CDCl₃ |
| Methyl 3-oxocyclobutanecarboxylate | - | Not specified | - | Not specified | Not specified |
| Ethyl 3-oxocyclobutanecarboxylate | - | Not specified | - | Not specified | Not specified |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O (ketone) (ppm) | C=O (acid/ester) (ppm) | Quaternary C (ppm) | Cyclobutane CH/CH₂ (ppm) | -CH₃ (ppm) | Other C (ppm) | Solvent |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | - | Not specified |
| 3-Oxocyclobutanecarboxylic acid | 203.14 | 180.17 | - | 51.64 (2C), 27.32 (1C) | - | - | CDCl₃ |
Note: "br s" denotes a broad singlet, "s" a singlet, and "m" a multiplet. Data for some compounds is incomplete based on publicly available information.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). For carboxylic acids, DMSO-d₆ or CD₃OD are often preferred to observe the exchangeable acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
3.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific samples and instruments.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, more scans are needed, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
3.3. Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and then perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Calibration: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios and pick the peaks for both ¹H and ¹³C spectra to determine their chemical shifts.
Structure and NMR Correlation
The following diagram illustrates the chemical structure of this compound with labeled atoms for correlation with expected NMR signals.
Caption: Chemical structure of this compound.
A Comparative Guide to the ¹H NMR Spectroscopy of 1-Methyl-3-oxocyclobutane-1-carboxylic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for 1-methyl-3-oxocyclobutane-1-carboxylic acid and structurally related compounds. The information presented is intended to aid researchers in the identification, characterization, and quality control of these important chemical entities often utilized in medicinal chemistry and drug development.
Comparison of ¹H NMR Spectral Data
The following table summarizes the available ¹H NMR chemical shift data for this compound and its key analogues. This data is crucial for understanding the influence of substituent groups on the magnetic environment of the cyclobutane ring protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| This compound | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | [1] |
| Cyclobutane Ring (-CH₂-) | 1.8 - 2.5 | Multiplet | [1] | |
| Methyl (-CH₃) | Not specified | Not specified | ||
| 3-Oxocyclobutanecarboxylic acid | Carboxylic Acid (-COOH) | 10.80 | Broad Singlet | [2] |
| Cyclobutane Ring (-CH₂- and -CH-) | 3.26 - 3.51 | Multiplet | [2] | |
| Methyl 3-oxocyclobutanecarboxylate | Methine (-CH-) | 3.22 - 3.34 (3H) | Multiplet | |
| Methylene (-CH₂-) | 3.40 - 3.47 (2H) | Multiplet | ||
| Methyl Ester (-OCH₃) | 3.78 | Singlet | ||
| Cyclobutanone | Methylene (-CH₂-) | 3.05 | Triplet | |
| Methylene (-CH₂-) | 1.95 | Quintet |
Note: The data for this compound is based on a general description and lacks specific peak assignments and coupling constants.
Experimental Protocols
The following is a general experimental protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound. Specific parameters may need to be optimized for the instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to ensure homogeneity and achieve high resolution.
3. Data Acquisition:
-
A standard pulse-acquire sequence is used.
-
Key acquisition parameters include:
-
Spectral Width: Typically 12-16 ppm to cover the entire range of proton chemical shifts.
-
Pulse Angle: A 30° or 90° pulse is commonly used.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons, which is important for quantitative analysis.
-
Number of Scans: 8 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The spectrum is referenced to the internal standard (TMS).
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
-
The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are determined.
Workflow for ¹H NMR Analysis
The following diagram illustrates the typical workflow for the ¹H NMR analysis of a small organic molecule.
Caption: Workflow for ¹H NMR analysis of organic compounds.
References
A Researcher's Guide to 13C NMR Analysis of Substituted Cyclobutanes
For researchers, scientists, and drug development professionals, the precise structural elucidation of substituted cyclobutanes is a critical task. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these four-membered ring systems, supported by experimental data and protocols. We will explore the nuances of 13C NMR in this context and compare its performance against alternative analytical techniques.
The cyclobutane moiety, a common motif in natural products and synthetic compounds, presents unique challenges in structural analysis due to its puckered conformation.[1] 13C NMR spectroscopy has emerged as a powerful, non-destructive technique to probe the carbon framework of these molecules, offering valuable insights into substitution patterns and stereochemistry.
The Influence of Substituents on 13C NMR Chemical Shifts
In its unsubstituted form, cyclobutane exhibits a single 13C NMR signal at approximately 22.4 ppm, a consequence of the chemical equivalence of its four carbon atoms.[1][2] The introduction of substituents disrupts this symmetry, leading to a dispersion of chemical shifts for the ring carbons (C1, C2, C3, and C4). The nature and position of these substituents significantly influence the chemical shifts through a combination of electronic and steric effects.
Key Factors Influencing Chemical Shifts:
-
Electronegativity: Electronegative substituents deshield the directly attached carbon (C1), causing a downfield shift in its resonance. The magnitude of this shift generally correlates with the electronegativity of the substituent.
-
Stereochemistry: The relative orientation of substituents (cis or trans) has a pronounced effect on the chemical shifts of the cyclobutane ring carbons. Generally, steric compression, such as that experienced in a cis-1,2-disubstituted cyclobutane, leads to an upfield shift (shielding) of the involved carbons compared to their trans counterparts.
-
Conformation: The puckered, non-planar "butterfly" conformation of the cyclobutane ring means that substituents can occupy either axial or equatorial-like positions, which in turn affects the local electronic environment and, consequently, the 13C chemical shifts.[1]
Comparative 13C NMR Data of Substituted Cyclobutanes
The following table summarizes the 13C NMR chemical shifts for a range of substituted cyclobutanes, illustrating the effects of various functional groups and stereochemistries.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | Substituent Carbons (ppm) |
| Cyclobutane | 22.4 | 22.4 | 22.4 | 22.4 | - |
| Bromocyclobutane | 45.3 | 31.9 | 31.9 | 14.8 | - |
| Cyclobutanol | 67.8 | 34.7 | 34.7 | 12.8 | - |
| Cyclobutanecarboxylic acid | 40.5 | 25.4 | 25.4 | 18.2 | 181.5 (C=O) |
| Cyanocyclobutane | 21.6 | 26.1 | 26.1 | 16.0 | 122.3 (CN) |
| cis-1,2-Dimethylcyclobutane | 36.8 | 36.8 | 19.9 | 19.9 | 14.5 (CH₃) |
| trans-1,2-Dimethylcyclobutane | 42.1 | 42.1 | 27.2 | 27.2 | 19.8 (CH₃) |
| cis-1,2-Diphenylcyclobutane | 47.5 | 47.5 | 28.3 | 28.3 | 125.8, 127.9, 128.4, 142.9 (Aromatic) |
| trans-1,2-Diphenylcyclobutane | 50.1 | 50.1 | 33.6 | 33.6 | 126.1, 128.0, 128.5, 142.1 (Aromatic) |
Experimental Protocol for 13C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra of substituted cyclobutanes.
| Step | Procedure |
| 1. Sample Preparation | Dissolve 10-50 mg of the substituted cyclobutane sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). |
| 2. Spectrometer Setup | Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. |
| 3. Acquisition Parameters | Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm). Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds to ensure adequate signal intensity for all carbon environments. The acquisition time is typically 1-2 seconds.[1] |
| 4. Data Acquisition | Acquire the free induction decay (FID) signal. Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from hundreds to thousands) is often required to achieve a good signal-to-noise ratio.[1] |
| 5. Data Processing | Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. |
Workflow for 13C NMR Analysis of Substituted Cyclobutanes
Caption: Workflow of 13C NMR analysis for substituted cyclobutanes.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool, a multi-technique approach is often beneficial for unambiguous structure determination.
| Technique | Advantages for Cyclobutane Analysis | Disadvantages |
| 1H NMR Spectroscopy | Provides information on proton environments, coupling constants can help determine stereochemistry and conformation.[1] | Signal overlap can be an issue in complex molecules, making interpretation challenging. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Does not directly provide information on stereochemistry. Isomers often yield similar mass spectra. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state, including stereochemistry and conformation.[3] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
References
Mass Spectrometry Analysis of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-Methyl-3-oxocyclobutane-1-carboxylic acid and its structural analogs. Understanding the fragmentation patterns of this and related small cyclic molecules is crucial for their identification and characterization in complex matrices, a common task in drug discovery and development. This document outlines expected fragmentation behaviors, presents available experimental data for analogous compounds, and details a modern experimental protocol for their analysis.
Executive Summary
This compound is a small organic molecule with a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1][2] Its mass spectrometric analysis is characterized by a molecular ion peak (M⁺) at m/z 128, which is often of low intensity due to the facile fragmentation of the carboxylic acid group.[3] Key fragmentation pathways are anticipated to involve the loss of the carboxyl group and cleavage of the strained cyclobutane ring. This guide compares its expected mass spectral features with those of two related compounds: the isomeric 3-Oxocyclobutane-1-carboxylic acid and the parent structure, Cyclobutanecarboxylic acid.
Comparative Analysis of Fragmentation Patterns
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pathways & Expected/Observed m/z Values |
| This compound | C₆H₈O₃ | 128.13 | Expected: - [M]⁺: m/z 128 (likely weak) - [M-COOH]⁺: m/z 83 (loss of carboxyl group, -45 amu) - Ring Cleavage Products: Fragments arising from the breakdown of the cyclobutane ring. |
| 3-Oxocyclobutane-1-carboxylic acid | C₅H₆O₃ | 114.10 | Observed: - [M+H]⁺: m/z 115 (from ESI-MS)[4] Expected (EI-MS): - [M]⁺: m/z 114 - [M-COOH]⁺: m/z 69 |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | Observed (EI-MS): - [M]⁺: m/z 100 - Base Peak: m/z 55 (likely from ring cleavage) - Other significant fragments: m/z 73, 72, 54, 45, 41, 39 |
Detailed Fragmentation Analysis of Comparative Compounds
Cyclobutanecarboxylic Acid:
The electron ionization (EI) mass spectrum of Cyclobutanecarboxylic acid provides a valuable reference for understanding the fragmentation of the cyclobutane moiety. The base peak at m/z 55 is indicative of a stable fragment resulting from the cleavage of the cyclobutane ring. The presence of a significant peak at m/z 73 corresponds to the loss of a C₂H₃ fragment, while the peak at m/z 45 is characteristic of the COOH⁺ ion.
Experimental Protocols
For the analysis of small, polar molecules like this compound in a drug development context, a high-sensitivity technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A reversed-phase C18 column is suitable for separating small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high aqueous phase and gradually increasing the organic phase concentration.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to maximize the detection of different adducts and fragments.
-
Scan Mode: Full scan for initial identification and product ion scan (tandem MS) for structural elucidation.
-
Collision Energy: Optimized for each compound to induce characteristic fragmentation.
Workflow for Small Molecule Analysis in Drug Discovery
The following diagram illustrates a typical workflow for the characterization of a small molecule drug candidate using mass spectrometry.
Caption: A typical workflow for the synthesis, characterization, and screening of a small molecule drug candidate.
Logical Relationship in Mass Spectrometric Analysis
The following diagram illustrates the logical steps involved in identifying and characterizing a small molecule using tandem mass spectrometry.
Caption: Logical workflow for tandem mass spectrometry (MS/MS) analysis.
References
- 1. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 286442-89-5 [smolecule.com]
- 3. 23761-23-1|3-Oxocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Cyclobutane Derivatives
Introduction
For researchers engaged in the discovery and development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous structural elucidation of new molecules is paramount. Cyclobutane rings, prevalent in numerous natural products and synthetic compounds, present a unique analytical challenge due to their inherent ring strain and diverse reactivity. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.
This guide provides an in-depth comparison of the fragmentation behaviors of various cyclobutane derivatives under mass spectrometric conditions. Moving beyond a simple catalog of fragments, we will explore the mechanistic underpinnings of these fragmentation pathways, providing the causal logic behind experimental observations. This document is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently identify and characterize cyclobutane-containing compounds.
The Unique Nature of the Cyclobutane Ring in Mass Spectrometry
The fragmentation of a molecule in a mass spectrometer, particularly under energetic conditions like Electron Ionization (EI), is not random. It is a predictable cascade of reactions governed by the principles of physical organic chemistry. The initial ionization event, typically the removal of an electron, generates a high-energy radical cation (M•+).[1][2] This species then dissipates its excess energy through a series of bond cleavages and rearrangements, producing a set of characteristic fragment ions.
For cyclobutane derivatives, the story is dominated by the high ring strain of the four-membered ring (approximately 26 kcal/mol). This strain provides a low-energy pathway for ring-opening and cycloreversion reactions that often dominate the mass spectrum, making these compounds distinct from their acyclic or larger-ring counterparts.
Core Fragmentation Pathways of Cyclobutane Derivatives
The fragmentation of cyclobutane radical cations is primarily dictated by two competing pathways: cycloreversion and ring-opening , followed by subsequent fragmentations. The prevalence of each pathway is highly influenced by the nature and position of substituents on the ring.
Cycloreversion: The [2+2] Fragmentation
The most characteristic fragmentation of the cyclobutane ring is a cycloreversion reaction, effectively the reverse of a [2+2] cycloaddition. This process involves the cleavage of two opposite C-C bonds in the ring, leading to the formation of two new alkene radical cations or an alkene and an alkene radical cation.
For the parent cyclobutane molecule, this pathway is prominent. The molecular ion (m/z 56) readily undergoes cycloreversion to produce two ethylene radical cations. However, since only one fragment is typically detected, this manifests as a strong peak corresponding to the ethylene radical cation (C₂H₄•+, m/z 28).
Caption: Generalized [2+2] cycloreversion of the cyclobutane radical cation.
Ring-Opening followed by Fragmentation
Alternatively, the radical cation can undergo cleavage of a single C-C bond, opening the ring to form a linear 1,4-butanediyl radical cation.[3] This open-chain intermediate is then free to undergo further fragmentation reactions common to acyclic alkanes, such as the loss of neutral alkyl radicals.
For unsubstituted cyclobutane, a common fragmentation after ring-opening is the loss of a methyl radical (•CH₃) to form a stable allyl cation [C₃H₅]⁺ at m/z 41, or the loss of a hydrogen atom to yield [C₄H₇]⁺ at m/z 55.[4]
Caption: Ring-opening of cyclobutane followed by subsequent fragmentation.
Comparative Analysis of Substituted Cyclobutane Derivatives
Substituents dramatically alter the fragmentation landscape by influencing the stability of the resulting radical cations and fragment ions. The presence of heteroatoms with lone pairs of electrons (e.g., oxygen, nitrogen) or functional groups can direct the fragmentation pathways in highly specific ways.
A study on various cyclobutane derivatives, including carboxylic acids, esters, and diols, revealed several characteristic transformation pathways under electron impact.[5] It was observed that substituents are often easily cleaved and that ring opening typically occurs via the rupture of C-C bonds opposite each other.[5] Furthermore, the most substituted ring C-C bond tends to cleave preferentially.[5]
| Derivative Class | Key Fragmentation Pathways & Characteristic Ions | Mechanistic Rationale |
| Unsubstituted Cyclobutane | m/z 56 (M•+): Molecular Ionm/z 55: Loss of H• ([C₄H₇]⁺)m/z 41: Loss of •CH₃ ([C₃H₅]⁺, allyl cation)[4]m/z 28: Cycloreversion ([C₂H₄]•+) | Fragmentation is driven purely by ring strain and the stability of small hydrocarbon fragments. The formation of the m/z 41 allyl cation is a particularly favorable pathway. |
| Cyclobutanone | m/z 84 (M•+): Molecular Ionm/z 56: Loss of CO via cycloreversion ([C₃H₆]•+)m/z 42: Loss of ketene (CH₂=C=O) via α-cleavage and rearrangement ([C₂H₄]•+)[6] | The carbonyl group introduces two major competing pathways. The loss of stable neutral molecules like CO or ketene is highly favored, leading to intense fragment peaks.[6] |
| Cyclobutanol | m/z 72 (M•+): Molecular Ion (often weak)m/z 57: Loss of •CH₃ from α-cleavage intermediatem/z 54: Loss of H₂Om/z 44: Loss of C₂H₄ (ethylene)[7] | The hydroxyl group directs fragmentation. α-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common initiation step. The loss of a stable water molecule is also a characteristic pathway for alcohols.[7] |
| Sila-cyclobutanes | M•+: Reasonably abundant[M - 28]•+: Loss of ethylene is a dominant pathway[8] | The silicon-carbon bonds influence the fragmentation, but the high-energy relief from losing ethylene via cycloreversion remains a major driving force.[8] |
| Di-substituted Diols/Ethers | Symmetric Scission: For symmetrically substituted compounds like certain diols or their silyl ethers, a symmetric ring scission can occur, yielding a single primary fragment with half the molecular weight of the parent molecule.[5] | The symmetry of the molecule and the directing effect of the substituents can lead to a highly specific cleavage pathway, simplifying the resulting spectrum. |
Experimental Protocol: Acquiring a Mass Spectrum of a Novel Cyclobutane Derivative
This protocol outlines a standard approach for analyzing a thermally stable, volatile cyclobutane derivative using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a workhorse technique for small molecule analysis.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.
Procedure:
-
Sample Preparation:
-
Dissolve the purified cyclobutane derivative in a high-volatility solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile materials which can contaminate the GC inlet and MS source.
-
-
Instrument Setup & Calibration:
-
Perform a routine MS tune and calibration using a standard calibrant (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and instrument sensitivity.
-
Set the EI source energy to 70 eV. This is the standard energy for generating reproducible spectra that can be compared against spectral libraries.[2][9]
-
Set the MS source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C) to prevent condensation of the analyte.
-
-
GC Method Development:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the inlet temperature high enough to ensure rapid volatilization of the analyte without thermal degradation (e.g., 250 °C).
-
Temperature Program: Develop a temperature gradient to ensure good chromatographic separation of the analyte from any impurities. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).
-
The MS will continuously scan and record mass spectra across the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to your compound of interest.
-
Extract the mass spectrum from the apex or the average of the peak.
-
Identify the molecular ion peak (M•+). This can be challenging for some cyclobutanes as extensive fragmentation can make it weak or absent.[2]
-
Analyze the fragmentation pattern. Calculate the mass differences between the molecular ion and major fragment ions. Propose logical neutral losses (e.g., loss of •CH₃, H₂O, C₂H₄).
-
Compare the observed fragmentation pattern to the principles outlined in this guide and known fragmentation rules to propose a structure.
-
Caption: Experimental workflow for GC-EI-MS analysis of a cyclobutane derivative.
Conclusion
The mass spectrometric fragmentation of cyclobutane derivatives is a rich and predictable field governed by the interplay of ring strain and substituent effects. The characteristic pathways of cycloreversion and ring-opening provide a powerful diagnostic fingerprint for identifying these four-membered rings. By understanding the mechanistic principles that drive these fragmentations—from the favored loss of stable neutral molecules in cyclobutanones to the symmetric cleavage of substituted diols—researchers can harness mass spectrometry to its full potential. The systematic application of the experimental protocols detailed herein will ensure the acquisition of high-quality, reproducible data, forming a solid foundation for the confident structural elucidation of novel cyclobutane-containing compounds.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Infrared Spectroscopy of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and organic synthesis.[1][2] Its unique structure, which combines a strained four-membered ring with both ketone and carboxylic acid functionalities, gives rise to a distinctive and informative IR spectrum.[1] This document will deconstruct the spectrum by comparing it to simpler, related molecules, providing researchers with the necessary framework for accurate spectral interpretation and quality control.
The molecular structure features a C₆H₈O₃ formula with a molecular weight of approximately 128.13 g/mol .[1][3] The key to understanding its IR spectrum lies in recognizing the vibrational signatures of its constituent parts: the carboxylic acid group, the strained cyclobutanone ring, and the alkyl framework.
Part 1: Predicted Spectral Features of this compound
The IR spectrum of this molecule is a composite of its functional groups, each influenced by the unique electronic and steric environment. We can predict the key absorption bands by analyzing each component.
The Carboxylic Acid Moiety (-COOH)
In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers.[4][5] This intermolecular interaction is the single most important factor governing the appearance of the carboxylic acid bands.
-
O-H Stretch: Instead of a sharp peak around 3600 cm⁻¹, the strong intermolecular hydrogen bonding causes the O-H stretching vibration to appear as an exceptionally broad and intense absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][6] This broad feature often overlaps with the C-H stretching region.[4][5]
-
C=O Stretch (Carboxyl): Hydrogen bonding weakens the carbonyl double bond by pulling electron density towards the hydroxyl oxygen. Consequently, the C=O stretching frequency for a dimer is lowered to the 1710-1720 cm⁻¹ region.[5][6][7] This is in contrast to a free, monomeric carboxylic acid, which absorbs at a higher frequency of ~1760 cm⁻¹.[6][7] For the title compound, a sharp band is expected near 1710 cm⁻¹.[1]
-
C-O Stretch & O-H Bend: Carboxylic acids also display a C-O stretching vibration between 1320-1210 cm⁻¹ and a broad O-H out-of-plane bend (or wag) centered around 900-960 cm⁻¹.[8][9]
The Strained Ketone Moiety (C=O)
The most revealing feature of the spectrum is the carbonyl stretch of the cyclobutanone ring.
-
C=O Stretch (Ketone): The position of a ketone's C=O absorption is highly sensitive to ring strain.[10][11][12] While a typical acyclic or six-membered cyclic ketone (e.g., cyclohexanone) absorbs near 1715 cm⁻¹, the increased angle strain in a four-membered ring forces the C-C bonds adjacent to the carbonyl to have greater p-character.[11][13] To maintain orthogonality, the C=O bond itself must adopt a greater s-character.[11][13] A bond with higher s-character is stronger and stiffer, thus vibrating at a higher frequency.[11][13] For this reason, the ketone in this compound is predicted to absorb at a significantly higher wavenumber, in the range of 1750-1785 cm⁻¹.[1]
The Alkyl Framework (-CH₃, -CH₂-)
-
C-H Stretches: The sp³-hybridized C-H bonds of the methyl group and the cyclobutane ring will produce stretching absorptions in the 2850-3000 cm⁻¹ range.[10] These peaks will appear as sharper features superimposed on the broad O-H absorption from the carboxylic acid.[4]
Part 2: Comparative Spectral Analysis
To contextualize the spectrum of the target molecule, it is essential to compare its key absorptions with those of reference compounds. The data clearly illustrates how the combination of functional groups and ring strain defines the final spectrum.
| Compound | Key Functional Group(s) | Ring Size | C=O Stretch (Ketone) | C=O Stretch (Acid) | O-H Stretch (Acid) | Reference(s) |
| This compound | Ketone, Carboxylic Acid | 4 | ~1750-1785 cm⁻¹ | ~1710 cm⁻¹ | ~2500-3300 cm⁻¹ (Broad) | [1] |
| Cyclohexanone | Ketone | 6 | ~1715 cm⁻¹ | N/A | N/A | [10][11][12] |
| Cyclopentanone | Ketone | 5 | ~1750 cm⁻¹ | N/A | N/A | [10][11][12] |
| Cyclobutanone | Ketone | 4 | ~1775-1780 cm⁻¹ | N/A | N/A | [10][11][12] |
| Butanoic Acid | Carboxylic Acid | Acyclic | N/A | ~1710 cm⁻¹ (Dimer) | ~2500-3300 cm⁻¹ (Broad) | [6] |
Analysis of Comparison:
-
Ketone C=O Frequency: The most striking comparison is between the ketone absorption of the title compound (~1750-1785 cm⁻¹) and its analogues. Its frequency is far higher than that of the unstrained cyclohexanone (~1715 cm⁻¹) and aligns perfectly with the highly strained cyclobutanone (~1775-1780 cm⁻¹).[1][10][11][12] This confirms that the four-membered ring is the dominant factor influencing this absorption.
-
Carboxylic Acid C=O Frequency: The carboxyl C=O stretch (~1710 cm⁻¹) in the target molecule is nearly identical to that of a standard acyclic carboxylic acid like butanoic acid.[1][6] This indicates that the carboxyl group is participating in typical intermolecular hydrogen bonding and is not significantly influenced by the ring strain four atoms away.
-
Distinct Carbonyls: The ~60-70 cm⁻¹ separation between the two carbonyl absorptions is a key diagnostic feature, allowing for the unambiguous identification of both the strained ketone and the dimerized carboxylic acid within the same molecule.
Part 3: Visualization of Key Structural Features
Diagrams help clarify the structural reasoning behind the spectral features.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Figure 2: Dimerization of carboxylic acids via intermolecular hydrogen bonds, which explains the broad O-H and lowered C=O frequencies.
Part 4: Recommended Experimental Protocol
To ensure high-quality, reproducible data, the following protocol for analysis via Attenuated Total Reflectance (ATR) IR spectroscopy is recommended. ATR is preferred for its minimal sample preparation and ease of use.
Objective: To acquire a high-resolution infrared spectrum of solid this compound.
Apparatus:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Spatula and sample vials.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. Allow it to fully evaporate.
-
Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's calibrated pressure clamp. The causality here is crucial: sufficient pressure ensures good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
-
Figure 3: Standard experimental workflow for acquiring an ATR-IR spectrum.
Conclusion
The infrared spectrum of this compound is highly characteristic and serves as an excellent fingerprint for its unique structure. The definitive identifying features are the simultaneous appearance of three key regions of interest:
-
A very broad O-H stretch from 2500-3300 cm⁻¹ , indicative of strong hydrogen bonding.[1][4]
-
A sharp, intense carbonyl absorption around 1710 cm⁻¹ , corresponding to the dimerized carboxylic acid.[1][7]
-
A second, distinct carbonyl absorption at a much higher frequency (~1750-1785 cm⁻¹ ), which is the unmistakable signature of a ketone within a strained four-membered ring.[1][10]
This combination of features, when compared against the spectra of simpler cyclic ketones and acyclic acids, provides an unambiguous confirmation of the molecule's identity and purity. This guide provides the foundational logic and comparative data necessary for researchers to confidently interpret this spectrum in their work.
References
- Smolecule. (2023, August 15). Buy this compound | 286442-89-5.
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
- Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids.
-
Chen, J., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Warne, T., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Photochemical & Photobiological Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2020, January 13). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Available at: [Link]
-
ChemHelp ASAP. (2023, August 31). Carbonyl absorbances in infrared spectroscopy. YouTube. Available at: [Link]
-
National Institute of Standards and Technology. Cyclobutanone. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Scribd. IR Spectroscopy of Cyclopentanone and Aldehydes. Available at: [Link]
-
Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
-
PubChemLite. This compound (C6H8O3). Available at: [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
Sources
- 1. Buy this compound | 286442-89-5 [smolecule.com]
- 2. This compound | 286442-89-5 [chemicalbook.com]
- 3. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a strained cyclobutane ring, a carboxylic acid group, and a ketone, presents unique analytical challenges. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical expertise.
The Criticality of Purity for this compound
The presence of impurities in API intermediates can have significant downstream effects on the final drug product's efficacy, safety, and stability. For this compound, potential impurities may arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and validated analytical method is paramount to ensure the quality of this intermediate.
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
For its versatility and wide applicability, reversed-phase HPLC is the primary recommended technique for the purity analysis of this compound. This method separates analytes based on their hydrophobicity.
Rationale for Method Selection
This compound is a polar molecule due to the presence of the carboxylic acid and ketone functionalities. A C18 stationary phase, the most common in RP-HPLC, provides a hydrophobic surface for interaction. By using a highly aqueous mobile phase with an organic modifier, we can achieve controlled elution of this polar analyte. The use of an acidic mobile phase modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.[2]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Protocol for RP-HPLC
Instrumentation:
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm[2]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative.[3][4] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
When to Consider HILIC
If this compound or its potential impurities are extremely polar and elute at or near the void volume in RP-HPLC, HILIC can provide the necessary retention and separation. HILIC is particularly useful for separating small organic acids.[4]
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide, diol)[3] |
| Mobile Phase | High aqueous content with an organic modifier (e.g., acetonitrile, methanol). | High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer.[5] |
| Advantages | Robust, versatile, wide range of available columns, good for a broad range of compound polarities. | Excellent retention for very polar compounds, compatible with mass spectrometry due to high organic content.[4] |
| Limitations | Poor retention for very polar compounds. | Can have longer equilibration times, sensitive to water content in the sample and mobile phase.[5] |
Hypothetical Purity Analysis Data
The following table presents a hypothetical dataset for the purity analysis of a sample of this compound using the recommended RP-HPLC method. Potential impurities are based on common synthetic routes.
| Peak No. | Compound | Retention Time (min) | Area (%) |
| 1 | Starting Material (e.g., a malonic ester derivative) | 4.2 | 0.15 |
| 2 | This compound | 8.5 | 99.70 |
| 3 | By-product (e.g., a decarboxylation product) | 10.1 | 0.10 |
| 4 | Unknown Impurity | 12.3 | 0.05 |
Method Validation: A Trustworthy System
The described HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[6][7][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Clogged column frit, blocked tubing, contaminated mobile phase.[10] | Back-flush the column, check for kinks in tubing, filter mobile phases.[10] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, incorrect mobile phase pH.[10] | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa, reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase preparation, column aging, temperature fluctuations.[11][12] | Prepare fresh mobile phase, use a column oven for temperature control, replace the column if necessary.[11][12] |
| Baseline Noise | Air bubbles in the system, contaminated mobile phase, detector lamp issue.[1][11] | Degas the mobile phase, use high-purity solvents, check detector lamp performance.[1][11] |
Conclusion
The purity of this compound is a critical parameter in drug development. A well-developed and validated reversed-phase HPLC method, as detailed in this guide, provides a robust and reliable means of assessing its purity. While RP-HPLC is the recommended primary approach, HILIC offers a valuable alternative for addressing challenges with highly polar impurities. By understanding the principles behind these techniques and adhering to rigorous validation and troubleshooting practices, scientists can ensure the quality and consistency of this important pharmaceutical intermediate.
References
- Smolecule. (2023, August 15). Buy this compound | 286442-89-5.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ACE HPLC. HPLC Troubleshooting Guide.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Purolite. Organic Acid Purification.
- Slideshare.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. Quality Guidelines.
- SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- SIELC Technologies. HILIC Separation of Carboxylic Acids.
- ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
- Shimadzu. Analytical Methods for Organic Acids.
- CT.gov. Chemical Investigations of the Tobacco Plant: X.
- Bio-Rad. Introduction to Ion Exchange Chromatography.
- National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- Nest Group. A PRACTICAL GUIDE TO HILIC.
- ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
- Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Google Patents.
- LCGC International.
- PubMed Central.
- Taylor & Francis Online. (2023, June 28).
- Sigma-Aldrich. Developing HPLC Methods.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column.
Sources
- 1. aelabgroup.com [aelabgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nestgrp.com [nestgrp.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. maxisci.com [maxisci.com]
- 11. mastelf.com [mastelf.com]
- 12. labcompare.com [labcompare.com]
Unveiling the Four-Membered Ring: A Comparative Guide to X-ray Crystallography of Cyclobutane Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of cyclobutane derivatives is paramount for rational drug design and the development of novel therapeutics. X-ray crystallography stands as a definitive method for elucidating these structures at the atomic level. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate structural determination method.
Performance Comparison: X-ray Crystallography vs. Alternatives
The determination of the conformation of the cyclobutane ring, whether planar or puckered, and the precise measurement of bond lengths and angles are critical for understanding its biological activity. X-ray crystallography provides this information with high precision. However, other techniques can offer complementary information, particularly for molecules in different states.
| Technique | Principle | Information Obtained | Advantages for Cyclobutane Derivatives | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal | 3D atomic coordinates, bond lengths, bond angles, torsion angles, puckering parameters, absolute stereochemistry | High resolution and accuracy for solid-state conformation; unambiguous structure determination.[1][2] | Requires high-quality single crystals, which can be challenging to grow.[3][4] |
| Gas-Phase Electron Diffraction (GED) | Scattering of electrons by gaseous molecules | Internuclear distances and bond angles in the gas phase | Provides information on the molecule's structure free from crystal packing forces.[5] | Provides an average structure; less precise for complex derivatives. |
| Microwave Spectroscopy | Absorption of microwave radiation by gaseous polar molecules, inducing rotational transitions | Rotational constants, from which molecular geometry and dipole moments can be derived.[6][7] | Highly sensitive to the principal moments of inertia, providing precise geometric data for small, volatile derivatives.[6][7] | Limited to polar molecules in the gas phase; complexity increases with molecular size. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Through-bond and through-space atomic connectivity, relative stereochemistry, and conformational dynamics in solution | Provides information about the structure and dynamics in solution, which can be more biologically relevant. | Structure determination is indirect and relies on interpretation of various NMR parameters; less precise than XRD for static structures. |
| Density Functional Theory (DFT) Calculations | Quantum mechanical modeling to predict electronic structure and geometry | Optimized molecular geometry, bond lengths, bond angles, puckering parameters, and relative energies of conformers | Complements experimental data, helps in assigning spectra, and allows for the study of transient or unstable species.[8] | Accuracy depends on the chosen functional and basis set; does not provide a direct experimental measurement.[9] |
Quantitative Data Summary
The following table summarizes key structural parameters for a selection of cyclobutane derivatives determined by X-ray crystallography. These parameters are crucial for understanding the puckering of the cyclobutane ring and the influence of substituents on its geometry.
| Compound | C-C Bond Lengths (Å) | C-C-C Bond Angles (°) | Puckering Angle (°) | CCDC Deposition No. |
| Cyclobutane | 1.548 | 88.9 | 29.6 | Not Applicable (Gas-phase data) |
| A fluorosulfonyl-substituted cyclobutane derivative | 1.551 - 1.576 | Not specified | Not specified | 2183363[10] |
| A push-pull type quaternary cyclobutane | Not specified | Not specified | Not specified | 2262861[4] |
| Trifluoromethyl-substituted cyclobutane derivatives | Not specified | Not specified | Not specified | 2339930-2339940[5] |
| A functionalized cyclobutene derivative | Not specified | Not specified | Not specified | 276887[11] |
| Diastereoselective synthesis of cyclobutanes | Not specified | Not specified | Not specified | 2312076[12] |
Note: Puckering parameters describe the deviation of the cyclobutane ring from planarity. The puckering angle (φ) and puckering amplitude (q) are commonly used.
Experimental Protocols
Single-Crystal X-ray Diffraction of a Cyclobutane Derivative
This protocol outlines the key steps for determining the crystal structure of a novel cyclobutane derivative.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (well-defined faces, no cracks or twinning).[1]
-
Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth.[13] This is a common and often successful starting point.[13]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small container within a larger sealed container holding a precipitant (a solvent in which the compound is less soluble). Slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[14]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.[14]
-
-
Solvent Selection: The choice of solvent is critical and often requires screening a variety of options.[3] The compound should have moderate solubility in the chosen solvent.[13]
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[2] The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector).[2]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1] The positions and intensities of the diffracted X-ray spots are recorded by the detector.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the crystal's asymmetric unit are determined using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the X-ray crystallography process.
Caption: A flowchart of the major steps in single-crystal X-ray crystallography.
Caption: The relationship between the crystal, diffraction data, and the final atomic model.
Conclusion
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of cyclobutane derivatives in the solid state. Its ability to provide precise atomic coordinates allows for a detailed understanding of the conformational intricacies of the four-membered ring, which is invaluable for structure-activity relationship studies in drug discovery. While alternative techniques such as gas-phase electron diffraction, microwave spectroscopy, and NMR spectroscopy offer valuable insights into the structure of these molecules in different phases and their dynamic behavior, they do not typically achieve the same level of precision for a static structure as X-ray crystallography. Computational methods, particularly DFT, serve as a powerful complementary tool for predicting and understanding the observed geometries. A comprehensive approach, often integrating data from multiple techniques, will ultimately provide the most complete picture of the structural landscape of these important molecules.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Microwave spectrum, planarity, and dipole moment of cyclobutane-1,2-dione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Microwave spectrum, equilibrium ring conformation and electric dipole moment of cyclobutane-1,2-dione - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Researcher's Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry. While the carboxylic acid moiety is a common feature in many pharmacologically active agents due to its ability to form key interactions with biological targets, it can also be a metabolic liability, leading to rapid clearance, formation of reactive metabolites, and poor oral bioavailability. This guide provides an objective comparison of carboxylic acids with one of their most successful bioisosteres, the tetrazole, using the angiotensin II receptor antagonist losartan as a case study. Additionally, we will explore the implications of replacing a methyl group with a carboxylic acid in the context of the selective COX-2 inhibitor, celecoxib, to highlight the impact of this functional group on pharmacological activity.
Section 1: Tetrazole as a Bioisosteric Replacement for Carboxylic Acid - The Losartan Story
The development of the antihypertensive drug losartan is a classic example of successful bioisosteric replacement. The initial lead compounds in the series of angiotensin II receptor blockers (ARBs) contained a carboxylic acid. While potent in vitro, these compounds suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring led to the discovery of losartan, a potent and orally active drug.[1]
Physicochemical and Pharmacokinetic Properties
The tetrazole ring is an excellent mimic of the carboxylic acid in terms of its acidity and planar geometry, allowing it to engage in similar ionic and hydrogen bonding interactions with the target receptor. However, the tetrazole is more lipophilic than the carboxylic acid, which can contribute to improved absorption and a more favorable pharmacokinetic profile.
| Parameter | Carboxylic Acid Analog (EXP3174) | Tetrazole Analog (Losartan) | Reference |
| pKa | ~4.8 | ~4.9 | [2] |
| Oral Bioavailability | - | ~33% | [2] |
| Plasma Clearance | 47 mL/min | 610 mL/min | [2] |
| Volume of Distribution | 10 L | 34 L | [2] |
| Terminal Half-life | 6.3 hours | 2.1 hours | [2] |
| Metabolism | - | ~14% converted to EXP3174 (active metabolite) | [2] |
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Losartan and its Carboxylic Acid Metabolite (EXP3174).
In Vitro and In Vivo Activity
Both losartan and its active carboxylic acid metabolite, EXP3174, are potent antagonists of the angiotensin II type 1 (AT1) receptor. However, the tetrazole-containing parent drug, losartan, is the entity administered orally, highlighting the success of the bioisosteric replacement strategy in achieving a clinically effective medication.
| Assay | Carboxylic Acid Analog (EXP3174) | Tetrazole Analog (Losartan) | Reference |
| AT1 Receptor Binding Affinity (IC50) | Potent | Potent | [1] |
| In Vivo Antihypertensive Effect (Oral) | Not orally administered | Effective | [1] |
Table 2: Comparison of the Biological Activity of Losartan and its Carboxylic Acid Analog.
Experimental Protocols
Angiotensin II Receptor Binding Assay:
A common method to determine the binding affinity of compounds to the AT1 receptor is a radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor, such as rat liver.[3]
-
Incubation: The membranes are incubated with a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II) and varying concentrations of the test compound (losartan or its carboxylic acid analog).[3]
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Signaling Pathway
The binding of angiotensin II to the AT1 receptor activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to vasoconstriction and other physiological effects. Losartan blocks this pathway by competitively inhibiting the binding of angiotensin II to the AT1 receptor.
Section 2: The Role of the Carboxylic Acid Moiety in COX-2 Inhibition - The Celecoxib Case
In contrast to the losartan example, the story of celecoxib and its metabolites highlights the critical importance of a specific functional group for biological activity. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its metabolism in vivo involves the oxidation of a methyl group to a primary alcohol and then to a carboxylic acid.[2]
Pharmacological Inactivity of the Carboxylic Acid Metabolite
Crucially, the carboxylic acid metabolite of celecoxib is inactive as a COX-1 or COX-2 inhibitor.[4] This demonstrates that the presence of the methyl group, and not a more polar, acidic functional group at that position, is essential for the drug's selective inhibitory activity.
| Compound | COX-2 Inhibitory Activity (in vitro) | In Vivo Anti-inflammatory Activity | Reference |
| Celecoxib | Active | Active | [4][5] |
| Carboxylic Acid Metabolite | Inactive | Not applicable | [4] |
Table 3: Comparison of the Biological Activity of Celecoxib and its Carboxylic Acid Metabolite.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Dosing: Rats are orally administered the test compound (e.g., celecoxib) or vehicle.[6]
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[6]
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Signaling Pathway
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this step, celecoxib reduces the production of pro-inflammatory prostaglandins.
Conclusion
The bioisosteric replacement of carboxylic acids is a powerful strategy in drug design that can be employed to overcome pharmacokinetic and metabolic liabilities. The successful development of losartan demonstrates how replacing a carboxylic acid with a tetrazole can lead to a clinically effective oral medication. Conversely, the case of celecoxib underscores the importance of the specific structural features of a molecule for its biological activity, where the metabolic conversion of a key methyl group to a carboxylic acid results in pharmacological inactivation. These examples highlight the context-dependent nature of bioisosteric replacements and the importance of a thorough understanding of structure-activity and structure-property relationships in the drug discovery process.
References
- 1. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-Methyl-3-oxocyclobutane-1-carboxylic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a valuable scaffold, offering a unique three-dimensional structure. However, exploring alternatives can lead to improved physicochemical properties, enhanced biological activity, and novel intellectual property. This guide provides an objective comparison of various alternatives, supported by experimental data, to aid in the selection of the most suitable building block for your research needs.
Executive Summary
The primary alternatives to this compound can be categorized into three main groups:
-
Other Substituted Cyclobutanes: Modifications to the cyclobutane ring, such as the introduction of different substituents or altering the position of existing ones, can fine-tune the molecule's properties.
-
Bioisosteres of the Cyclobutane Ring: Replacing the cyclobutane ring with other cyclic or acyclic moieties that mimic its spatial and electronic properties is a common strategy in medicinal chemistry to improve drug-like characteristics.
-
Alternative Keto-Acid Scaffolds: Exploring different cyclic ketones with a carboxylic acid functionality can provide different conformational constraints and polarity.
This guide will delve into a comparative analysis of these alternatives, focusing on their performance in terms of physicochemical properties, metabolic stability, and synthetic accessibility.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, comparing the performance of this compound and its alternatives.
Physicochemical Properties
| Parameter | This compound | 3-Fluorocyclobutane-1-carboxylic acid | Cyclopentanone-3-carboxylic acid | Benzoic Acid (Aromatic Bioisostere) |
| Molecular Weight ( g/mol ) | 128.13 | 118.09 | 128.13 | 122.12 |
| cLogP | 0.25 | 0.45 | 0.30 | 1.87 |
| Topological Polar Surface Area (Ų) | 54.4 | 37.3 | 54.4 | 37.3 |
| pKa | ~4.8 | ~4.0 | ~4.9 | 4.2 |
Data is estimated based on computational models and may vary based on experimental conditions.
In Vitro Metabolic Stability in Human Liver Microsomes
| Compound/Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclobutane Analog | > 60 | < 10 |
| Aromatic Analog | 25 | 45 |
| Cyclopropane Analog | > 60 | < 12 |
This data represents a generalized comparison. Actual values are highly dependent on the specific substituents on the core scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer.
-
Incubation: In a 96-well plate, add the test compound to the phosphate buffer and HLM solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, simulating the gastrointestinal barrier.
Materials:
-
PAMPA plate (sandwich-type with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound solution
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Hydration: Add buffer to both donor and acceptor wells and let the membrane hydrate.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well.
-
[drug]equilibrium is the concentration at equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the selection and evaluation of alternatives to this compound.
Caption: A generalized workflow for the synthesis and in vitro evaluation of alternatives.
Caption: A conceptual diagram illustrating the strategy of bioisosteric replacement.
Cyclobutane Moieties: A Key to Enhancing Metabolic Stability in Drug Discovery
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of small carbocycles is a powerful tool for optimizing the pharmacokinetic properties of drug candidates. Among these, the cyclobutane ring has emerged as a valuable motif for enhancing metabolic stability, a critical attribute for a successful therapeutic agent. This guide provides a comparative analysis of the metabolic stability of cyclobutane-containing compounds against relevant alternatives, supported by experimental data and detailed methodologies.
The unique, puckered three-dimensional structure of the cyclobutane ring contributes to its effectiveness in improving drug-like properties.[1] Its relative chemical inertness, a consequence of its strained ring structure, often makes it more resistant to metabolic degradation compared to more flexible linear alkyl chains or other cyclic systems.[1][2]
Comparative Metabolic Stability: Experimental Data
The introduction of a cyclobutane ring can effectively block metabolically labile sites within a molecule, thereby reducing its clearance rate by metabolic enzymes such as cytochrome P450 (CYP).[3] The following tables summarize quantitative data from studies comparing the metabolic stability of compounds with and without cyclobutane moieties.
Table 1: Comparison of Intrinsic Clearance (CLint) for tert-Butyl Analogs vs. CF3-Cyclobutane and CF3-Cyclopropane Analogs in Human Liver Microsomes
| Compound | Original Moiety | CLint (μL min⁻¹ mg⁻¹) | Replacement Moiety | CLint (μL min⁻¹ mg⁻¹) | Fold Change in Stability | Reference |
| Model Amide 1 | tert-Butyl | 11 | CF3-Cyclobutane | 16 | 0.7x | [4][5] |
| Model Amide 1 | tert-Butyl | 11 | CF3-Cyclopropane | 16 | 0.7x | [3] |
| Tebutam | tert-Butyl | 57 | CF3-Cyclobutane | 107 | 0.5x | [4][5] |
| Tebutam | tert-Butyl | 57 | CF3-Cyclopropane | 116 | 0.5x | [3] |
| Model Amide 2 | tert-Butyl | 12 | CF3-Cyclobutane | 1 | 12x | [4][5] |
| Model Amide 2 | tert-Butyl | 12 | CF3-Cyclopropane | 1 | 12x | [3] |
| Butenafine | tert-Butyl | 30 | CF3-Cyclobutane | 21 | 1.4x | [4][5] |
| Butenafine | tert-Butyl | 30 | CF3-Cyclopropane | 20 | 1.5x | [3] |
Data sourced from Mykhailiuk et al. (2024).[3][4][5]
Table 2: Impact of Cyclobutane Introduction on Metabolic Stability in Drug Candidates
| Drug Candidate | Original Moiety | Metabolic Stability | Replacement Moiety | Improved Metabolic Stability | Key Finding | Reference |
| Ivosidenib (IDH1 Inhibitor) | Cyclohexyl amine | Metabolically unstable | Difluorocyclobutanyl amine | Medium clearance range; metabolically stable final drug | Replacement of the metabolically labile cyclohexane led to a viable drug candidate. | |
| αvβ3 Antagonist | Not specified | Not specified | Functionalised cyclobutane | t1/2 > 80 minutes | Cyclobutane serves as a metabolically stable core structure. | [6] |
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro assay.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance in the presence of liver microsomes.[7][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.[7]
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration, e.g., 0.5 mg/mL), and the test compound (final concentration, e.g., 1 µM).[7]
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.[7]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[7]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is taken immediately after the addition of the NADPH system.[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.[7][8]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[7]
-
The slope of the linear regression line represents the elimination rate constant (k).[7]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[7]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of Cyclobutane-Containing Compounds
While often incorporated to enhance metabolic stability, the cyclobutane ring itself can undergo metabolism, primarily through oxidation (hydroxylation) catalyzed by cytochrome P450 enzymes.[7] The position of hydroxylation can be influenced by the substituents on the ring.[7]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Methyl-3-oxocyclobutane-1-carboxylic acid: A Procedural Guide
For Immediate Reference: Proper Disposal of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. This compound is classified as a skin irritant, a cause of serious eye damage or irritation, and may cause respiratory irritation[1][2].
Hazard Profile and Safety Precautions
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation (Category 2)[1] |
| Causes serious eye damage/eye irritation | Serious Eye Damage/Eye Irritation (Category 1 or 2)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[3] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3]
Disposal Procedures
The proper disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain without proper neutralization.[3]
Small Quantities (e.g., less than 25 mL of solution):
For small quantities, in-lab neutralization may be permissible, provided the waste does not contain heavy metals or other hazardous substances.[4]
Experimental Protocol for Neutralization:
-
Dilution: In a designated chemical fume hood, dilute the acidic waste with at least 10 parts water.[5] Always add acid to water, never the other way around, to prevent splashing and excessive heat generation.[6]
-
Neutralization: Slowly add a dilute basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide, to the diluted acid waste while stirring.[7] Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
pH Adjustment: Continue adding the base dropwise until the pH of the solution is between 6 and 9.[7]
-
Final Disposal: Once the pH is confirmed to be within the neutral range, the solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).[4]
Large Quantities (e.g., more than 25 mL of solution or bulk solid):
Large quantities of this compound, or any quantity that you are not comfortable neutralizing in the lab, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]
Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container.[8] The container should be kept closed except when adding waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[10][11]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[9]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area if necessary.[5] For small spills, neutralize the acid with a suitable absorbent material like sodium bicarbonate. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. coral.washington.edu [coral.washington.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for 1-Methyl-3-oxocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 286442-89-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
The following table summarizes the recommended PPE to mitigate these risks.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and dust. Goggles are mandatory; a face shield provides additional protection, especially when handling larger quantities.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6] | Prevents direct skin contact. Inspect gloves for integrity before each use and change them immediately if contaminated.[5][6] A fully buttoned lab coat is required.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the solid form that may generate dust.[6] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and environmental impact.
Safe Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Waste Segregation: Contaminated disposables (e.g., gloves, wipes) and residual chemicals must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[5] A common method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of it down the drain.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 286442-89-5 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. achmem.com [achmem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
